molecular formula C8H8N2O B1583823 5-Methoxybenzimidazole CAS No. 4887-80-3

5-Methoxybenzimidazole

Número de catálogo: B1583823
Número CAS: 4887-80-3
Peso molecular: 148.16 g/mol
Clave InChI: ILMHAGCURJPNRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Methoxybenzimidazole is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMHAGCURJPNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197622
Record name 5-Methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4887-80-3
Record name 5-Methoxybenzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4887-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.184
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Methoxy-1H-benzimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FY4BD73M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical properties of 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Methoxybenzimidazole

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The addition of a methoxy group at the 5-position significantly influences its electronic properties and metabolic profile, making it a key intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering foundational knowledge for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and molecular formula. This compound is structurally characterized by a benzimidazole ring system with a methoxy (-OCH₃) group attached to the 5-position of the benzene ring.

  • Chemical Formula: C₈H₈N₂O[2]

  • Molecular Weight: 148.16 g/mol [3][4]

  • CAS Number: 4887-80-3[2][3]

  • IUPAC Name: 5-Methoxy-1H-benzimidazole[4] (Also referred to as 6-methoxy-1H-benzimidazole depending on the tautomeric form and numbering convention).[2]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and reaction chemistry.

Quantitative Physical Data

A summary of the key physical properties is presented below for quick reference.

PropertyValueSource(s)
Appearance White to light brown or yellowish crystalline powder.[3][5]
Melting Point 121-126 °C[2][3]
Boiling Point 190-195 °C at 0.03 Torr[3]
Density (Predicted) 1.244 ± 0.06 g/cm³[3]
pKa (Predicted) 13.12 ± 0.10[3]
Solubility Profile

The solubility of a compound is critical for its application in synthesis and for formulation in drug development. This compound exhibits the following solubility characteristics:

  • Water: Generally reported as insoluble or sparingly soluble.[6][7]

  • Organic Solvents: Soluble in methanol and DMSO.[1][8] Its solubility in ethanol is described as slight.[6][9]

  • Aqueous Solutions: It is soluble in alkaline solutions, such as 10% sodium hydroxide, which is consistent with the acidic proton on the imidazole ring.[1]

The imidazole moiety's N-H proton can be deprotonated under basic conditions, forming a salt that is more soluble in aqueous media. This behavior is fundamental to its purification and reaction chemistry.

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound.

  • Stability: The compound is generally stable at room temperature in closed containers under normal storage and handling conditions.[5]

  • Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][5] It is recommended to keep it away from moisture and strong light or heat.[10] Some sources note that it is air sensitive and may change color under light.[6][9]

Spectroscopic and Crystallographic Characterization

Spectroscopic data provides the fingerprint of a molecule, allowing for its unambiguous identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While specific spectra for this compound were not directly available in the initial search, typical chemical shifts can be inferred from related structures and general principles.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzimidazole ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the N-H proton. The aromatic signals would exhibit coupling patterns (e.g., doublets, doublet of doublets) depending on their positions relative to one another. For example, data for a related compound shows a singlet for the -OCH₃ protons around 3.8 ppm.[11]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The methoxy carbon would appear around 55 ppm, while the aromatic and imidazole carbons would resonate in the 100-160 ppm region.[11]

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole system contains a chromophore that absorbs UV light. Studies on similar benzimidazole derivatives show characteristic absorption maxima (λ_max) in the UV range, typically between 250 and 350 nm, corresponding to π→π* transitions within the aromatic system.[12][13] The exact position of these peaks is sensitive to the solvent and substitution pattern.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths and angles. While a specific crystal structure for this compound itself was not retrieved, numerous studies on related benzimidazole derivatives have been published.[14][15] These studies confirm the planarity of the benzimidazole ring system and detail the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.[15]

Experimental Protocol: UV-Vis Spectral Analysis

This section provides a standardized protocol for obtaining the UV-Vis absorption spectrum of this compound, a fundamental technique for identity confirmation and purity assessment.

Objective: To determine the wavelength of maximum absorbance (λ_max) of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade methanol

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Methodology:

  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Accurately weigh approximately 10.0 mg of this compound using an analytical balance.

    • Quantitatively transfer the solid to a 100 mL volumetric flask.

    • Add approximately 70 mL of spectroscopic grade methanol and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Add methanol to the calibration mark and invert the flask several times to mix thoroughly.

  • Preparation of Working Solution (e.g., 10 mg/L):

    • Pipette 10.0 mL of the stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade methanol and mix well. This dilution step is critical to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and its lamps (deuterium and tungsten) and allow it to warm up for at least 30 minutes for baseline stability.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction:

    • Fill two quartz cuvettes with the solvent blank (spectroscopic grade methanol).

    • Place them in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the entire wavelength range. This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement:

    • Remove the cuvette from the sample holder and discard the blank.

    • Rinse the cuvette with a small amount of the working solution of this compound and discard the rinsing.

    • Fill the cuvette with the working solution and place it back into the sample holder.

    • Initiate the sample scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength(s) at which maximum absorbance occurs (λ_max).

    • Record the λ_max and the corresponding absorbance value.

G cluster_prep Solution Preparation cluster_analysis Spectral Analysis weigh Weigh 10 mg This compound dissolve Dissolve in Methanol in 100 mL Flask weigh->dissolve stock Stock Solution (100 mg/L) dissolve->stock dilute Dilute 10 mL of Stock to 100 mL stock->dilute working Working Solution (10 mg/L) dilute->working measure Measure Sample Absorbance working->measure setup Spectrophotometer Warm-up & Setup baseline Run Baseline (Methanol Blank) setup->baseline baseline->measure analyze Identify λmax & Record Data measure->analyze

Caption: Workflow for UV-Vis spectroscopic analysis.

Applications and Relevance in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a vital intermediate. Its primary and most well-documented use is in the synthesis of omeprazole, a blockbuster drug for treating acid-reflux disorders.[1] The synthesis involves modifying the benzimidazole core, and the methoxy group at the 5-position is a key feature of the final drug molecule.[16] Furthermore, the benzimidazole scaffold is widely explored for various therapeutic activities, including antimicrobial, antiviral, and anti-tumor effects, making derivatives of this compound subjects of ongoing research.[17][18]

Safety and Handling

According to safety data, this compound is classified as an irritant.

  • Hazards: It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][19][20] It may also be harmful if swallowed.[21]

  • Precautions: When handling, standard personal protective equipment (PPE) should be used, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[19][20]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[20] If on skin, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[20]

Conclusion

This compound is a compound of significant interest in pharmaceutical chemistry. Its physicochemical properties—moderate melting point, specific solubility profile, and characteristic spectroscopic signature—are well-defined and critical for its use in synthesis. A thorough understanding of its stability, handling requirements, and spectral data is essential for any scientist or researcher working with this important building block. The methodologies for its characterization are standard analytical techniques that, when applied correctly, ensure the quality and identity of the material used in the development of life-saving medicines.

References

5-Methoxybenzimidazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxybenzimidazole and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in medicinal chemistry, the benzimidazole scaffold is a privileged structure, lending itself to a vast array of pharmacological activities. Within this esteemed class of heterocyclic compounds, this compound serves as a critical structural motif and a key synthetic precursor for various pharmaceutical agents. This technical guide provides an in-depth exploration of this compound, with a particular focus on its commercially significant thiol derivative, an indispensable intermediate in the production of proton pump inhibitors.

Part 1: The Core Moiety: 5-Methoxy-1H-benzimidazole

5-Methoxy-1H-benzimidazole is a fundamental building block in the synthesis of more complex, biologically active molecules. Its chemical identity is defined by the following key parameters:

Identifier Value Source
CAS Number 4887-80-3[1]
Molecular Formula C₈H₈N₂O[1]
Molecular Weight 148.16 g/mol [1]
IUPAC Name 6-methoxy-1H-benzimidazole[1]
Synthesis Strategies

The synthesis of 5-Methoxy-1H-benzimidazole can be achieved through the condensation of 4-methoxy-o-phenylenediamine with formic acid or a derivative thereof. A general and robust method involves refluxing the diamine hydrochloride with formic acid.[2] This cyclization reaction is a foundational technique in the formation of the benzimidazole ring system.

A conceptual workflow for this synthesis is outlined below:

G cluster_synthesis Synthesis of 5-Methoxy-1H-benzimidazole A 4-Methoxy-o-phenylenediamine C Reflux (with acid catalyst) A->C B Formic Acid B->C D 5-Methoxy-1H-benzimidazole C->D Cyclization

Caption: General synthesis route for 5-Methoxy-1H-benzimidazole.

Spectroscopic Characterization

The structural elucidation of 5-Methoxy-1H-benzimidazole is confirmed through various spectroscopic techniques. PubChem provides access to representative ¹H NMR, Mass Spectrometry (GC-MS), and IR spectra, which are crucial for identity confirmation in a research or quality control setting.[1]

Part 2: The Key Derivative: 5-Methoxy-2-benzimidazolethiol

The introduction of a thiol group at the 2-position of the this compound core dramatically shifts its chemical reactivity and utility, making it a highly valuable intermediate in the pharmaceutical industry.

Identifier Value Source
CAS Number 37052-78-1[3][4][5]
Molecular Formula C₈H₈N₂OS[5]
Molecular Weight 180.23 g/mol [5]
Synonyms 2-Mercapto-5-methoxybenzimidazole, 5-Methoxy-1H-benzimidazole-2-thiol[3][6]
Industrial Significance and Applications

The primary application of 5-Methoxy-2-benzimidazolethiol is its role as a key intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[3][6] It is also utilized in the preparation of other related proton pump inhibitors and has been explored in the synthesis of COX-2 inhibitors.[3]

Synthesis Protocol: From Diamine to Thiol

A common and effective method for the synthesis of 5-Methoxy-2-benzimidazolethiol involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide.[7]

Detailed Step-by-Step Methodology:

  • Reagent Preparation: In a suitable reaction vessel, dissolve potassium hydroxide (3.8 g, 0.067 mol) in a mixture of ethanol (20 mL) and water (7 mL).

  • Addition of Carbon Disulfide: To the potassium hydroxide solution, add carbon disulfide (2.5 mL, 0.04 mol). Stir the resulting mixture for 30 minutes at ambient temperature. It is crucial to trap any evolved hydrogen sulfide gas.

  • Cooling and Diamine Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 4-methoxy-o-phenylenediamine (5.23 g, 0.03 mol) to the cooled mixture.

  • Reflux: Stir the reaction mixture at reflux for 4 hours.

  • Overnight Stirring and Evaporation: Allow the mixture to cool and stir overnight at ambient temperature. Subsequently, remove the solvent in vacuo.

  • Work-up and Precipitation: Dilute the residue with dichloromethane (CH₂Cl₂). The addition of water will cause a precipitate to form. Suspend this precipitate in CH₂Cl₂ and acidify to a pH of 4.

  • Isolation: Filter the suspension to collect the product, yielding crystalline 5-methoxy-2-mercaptobenzimidazole.[7]

The Role of 5-Methoxy-2-benzimidazolethiol in Omeprazole Synthesis

The synthesis of omeprazole involves the coupling of 5-Methoxy-2-benzimidazolethiol with a substituted pyridine moiety, followed by an oxidation step. This synthetic pathway highlights the importance of the thiol derivative as a nucleophile in the key carbon-sulfur bond-forming reaction.

The following diagram illustrates the synthetic pathway from the thiol intermediate to omeprazole:

G cluster_omeprazole Omeprazole Synthesis Pathway A 5-Methoxy-2-benzimidazolethiol C Coupling Reaction (Nucleophilic Substitution) A->C B 2-Chloromethyl-3,5-dimethyl- 4-methoxypyridine hydrochloride B->C D 5-methoxy-2-[[(4-methoxy-3,5-dimethyl- 2-pyridinyl)methyl]thio]-1H-benzimidazole (Thioether Intermediate) C->D E Oxidation (e.g., with m-CPBA or H₂O₂) D->E F Omeprazole E->F

Caption: Key steps in the synthesis of Omeprazole from 5-Methoxy-2-benzimidazolethiol.

Conclusion

This compound and its 2-thiol derivative are compounds of significant interest in the fields of organic synthesis and medicinal chemistry. While the parent molecule provides a versatile scaffold for further functionalization, the thiol derivative stands out as a critical, high-value intermediate in the production of life-changing pharmaceuticals. A thorough understanding of the synthesis, properties, and applications of these compounds is essential for researchers and professionals engaged in drug discovery and development. The methodologies and pathways described herein offer a solid foundation for further innovation in this area.

References

Introduction: The Analytical Significance of 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectroscopy of 5-Methoxybenzimidazole

This compound (C₈H₈N₂O) is a heterocyclic aromatic organic compound that serves as a crucial structural motif in medicinal chemistry.[1] As a derivative of benzimidazole, this nucleus is integral to various pharmacologically active agents, including proton pump inhibitors like omeprazole.[2][3] The precise molecular structure and purity of this compound and its derivatives are paramount to their function and safety. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive analytical technique for the structural elucidation and quality control of this important molecule.

This guide offers a comprehensive exploration of the FT-IR analysis of this compound. We will move from the theoretical underpinnings of its molecular vibrations to practical, field-proven experimental protocols and detailed spectral interpretation. The objective is to provide researchers and drug development professionals with an authoritative resource for characterizing this compound with confidence and precision.

Theoretical Framework: Molecular Vibrations of this compound

The FT-IR spectrum of a molecule is a unique fingerprint arising from the absorption of infrared radiation at specific frequencies that correspond to the molecule's vibrational modes.[4][5] In this compound, the key absorptions are dictated by the vibrations of its distinct functional groups: the imidazole and benzene rings, the N-H bond, the C-H bonds (both aromatic and aliphatic), and the methoxy C-O ether linkage.

The vibrational spectrum can be conceptually divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region is characterized by stretching vibrations of specific bonds (e.g., N-H, C-H, C=N, C=C). These bands are typically well-defined and are highly diagnostic for the presence of key functional groups.[6]

  • Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This area contains a complex array of bending and skeletal vibrations. While challenging to assign individually, the unique pattern of peaks in this region is characteristic of the molecule as a whole, making it invaluable for confirming identity by comparison to a reference spectrum.[5][7]

Below is a logical diagram illustrating the relationship between the molecular structure and its characteristic vibrational regions in an FT-IR spectrum.

G Conceptual Workflow for FT-IR Analysis cluster_0 Molecular Structure cluster_1 Functional Groups & Vibrations cluster_2 FT-IR Spectrum cluster_3 Interpretation & Characterization mol This compound groups N-H Stretch C-H (Aromatic/Aliphatic) Stretch C=N / C=C Ring Stretches C-O-C Ether Stretch Ring Bending / Skeletal Vibrations mol->groups dictates spectrum Functional Group Region (4000-1500 cm⁻¹) Fingerprint Region (<1500 cm⁻¹) groups->spectrum generates interp Peak Assignment Structural Confirmation Purity Assessment spectrum->interp enables

Caption: Logical workflow from molecular structure to spectral interpretation.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation.[8] For a solid powder like this compound, the KBr pellet technique is a robust and widely accepted method for transmission analysis.

Protocol: KBr Pellet Preparation and Analysis

This protocol is designed to minimize scattering effects and moisture interference, ensuring a clean and interpretable spectrum.

Rationale: Potassium bromide (KBr) is used as a matrix because it is transparent to infrared radiation in the typical mid-IR range (4000-400 cm⁻¹) and, when pressed under high pressure, forms a clear pellet suitable for analysis.[8]

Materials:

  • This compound (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet die set

  • Hydraulic press

  • FT-IR Spectrometer

Step-by-Step Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty.

    • Run a background scan. This is a critical self-validating step that measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer will automatically ratio the sample scan against this background, removing these interfering signals from the final spectrum.[4]

  • Sample Grinding:

    • Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

    • Grind the sample into a very fine, homogenous powder. Expert Insight: Incomplete grinding is a primary cause of poor-quality spectra. Large particles scatter the IR beam, leading to a sloping baseline and distorted peak shapes (the Christiansen effect).

  • Mixing with KBr:

    • Add 100-200 mg of dry KBr to the mortar. The optimal sample concentration in KBr is between 0.2% and 1%.[9]

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly for several minutes to ensure uniform dispersion.

  • Pellet Pressing:

    • Transfer the mixture into the pellet die.

    • Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be thin and transparent. Trustworthiness Check: A cloudy or opaque pellet indicates insufficient pressure, poor grinding, or moisture contamination. This will result in a poor spectrum and the process should be repeated.

  • Sample Analysis:

    • Carefully remove the pellet from the die and place it in the sample holder within the FT-IR spectrometer's sample compartment.

    • Acquire the FT-IR spectrum. A typical acquisition involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The standard spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

Alternative Method: Attenuated Total Reflectance (ATR)

ATR-FTIR is a modern alternative that requires minimal sample preparation. A small amount of the solid powder is simply placed onto the ATR crystal (commonly diamond) and pressure is applied to ensure good contact.[4][10] This method is faster but may result in slight variations in peak intensities and positions compared to the transmission KBr method due to the physics of the measurement.[8]

Spectral Analysis and Interpretation

The FT-IR spectrum of this compound is characterized by several key absorption bands. The following table summarizes the expected vibrational frequencies based on the analysis of benzimidazole and its derivatives found in the literature.[11][12][13][14]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3200 - 3450N-H StretchingImidazole RingMedium, Broad
3000 - 3100C-H StretchingAromatic (Benzene/Imidazole)Medium to Weak
2850 - 3000C-H StretchingAliphatic (-OCH₃)Medium
1600 - 1650C=N StretchingImidazole RingMedium
1450 - 1600C=C StretchingAromatic Ring SkeletalMedium to Strong (multiple bands)
1200 - 1300C-O Stretching (Aryl Ether)Methoxy GroupStrong
1000 - 1100C-O Stretching (Alkyl Ether)Methoxy GroupStrong
700 - 900C-H Out-of-Plane BendingAromatic RingStrong
Detailed Interpretation of Key Peaks:
  • N-H Stretching (ca. 3200-3450 cm⁻¹): The N-H bond in the imidazole ring typically gives rise to a broad absorption band in this region. The broadening is a result of intermolecular hydrogen bonding between adjacent this compound molecules in the solid state. The exact position and shape of this peak are sensitive to the crystalline structure and hydration state of the sample.[15][16]

  • C-H Stretching (ca. 2850-3100 cm⁻¹): Two types of C-H stretching vibrations are expected. Weaker bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[6] The methoxy (-OCH₃) group will show characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹.

  • Aromatic and Imidazole Ring Stretching (ca. 1450-1650 cm⁻¹): This region contains a series of sharp to medium peaks corresponding to the C=C and C=N stretching vibrations within the fused ring system. The pattern of these peaks is highly characteristic of the benzimidazole core.

  • C-O Ether Stretching (ca. 1000-1300 cm⁻¹): The methoxy group is identified by strong absorptions associated with the aryl-O and O-methyl C-O stretching vibrations. These are often among the most intense peaks in the fingerprint region for this molecule.

The molecular structure of this compound, highlighting the key functional groups responsible for its characteristic IR absorptions, is visualized below.

Caption: Molecular structure of this compound with key functional groups color-coded.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification and quality assessment of this compound. By understanding the correlation between the molecule's functional groups and their corresponding vibrational frequencies, researchers can confidently identify the compound, confirm its structural integrity, and detect potential impurities. The protocols and interpretive guidance provided herein serve as a robust framework for obtaining and analyzing high-quality FT-IR data, supporting the critical work of scientists and professionals in drug development and chemical research.

References

The Solubility Profile of 5-Methoxybenzimidazole: A Technical Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 5-Methoxybenzimidazole, a key heterocyclic scaffold in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, detailed methodologies for its empirical determination, and insights into its behavior in various solvent systems.

Understanding the Molecule: Physicochemical Properties of this compound

This compound (CAS No. 4887-80-3) is a bicyclic aromatic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol .[1] Its structure, featuring a fused benzene and imidazole ring with a methoxy substituent, dictates its solubility characteristics. The imidazole ring imparts both a weak acidic (N-H proton) and a weak basic (pyridine-like nitrogen) character, allowing for potential protonation or deprotonation. The methoxy group, while adding some steric bulk, is a polar ether linkage that can participate in hydrogen bonding as an acceptor. The overall molecule possesses a moderate polarity.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₈N₂O[1]
Molecular Weight148.16 g/mol [1]
Melting Point123 °C
pKa(Predicted) ~5 (for the conjugate acid) and ~12 (for the N-H proton)
LogP(Predicted) 1.5-2.0

The predicted pKa values suggest that this compound will be most soluble in acidic aqueous solutions due to the formation of a cationic species. Its predicted LogP value indicates a preference for moderately nonpolar environments over water.

Theoretical Framework for Solubility

The solubility of an organic molecule like this compound is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The N-H and pyridine-like nitrogen of the imidazole ring, along with the oxygen of the methoxy group, can engage in hydrogen bonding with these solvents. However, the nonpolar benzene ring can disrupt the highly structured hydrogen-bonding network of water, leading to an overall low aqueous solubility at neutral pH. In acidic conditions, the basic nitrogen can be protonated, forming a salt and significantly increasing aqueous solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have high dipole moments and can act as hydrogen bond acceptors. They are generally good solvents for moderately polar compounds. It is anticipated that this compound would exhibit good solubility in solvents like DMSO and DMF due to favorable dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. The solubility of this compound in these solvents is expected to be low, driven only by weaker van der Waals forces.

For a related compound, 5-Methoxy-2-mercaptobenzimidazole, it is reported to be soluble in methanol and 10% sodium hydroxide solution, and sparingly soluble in water, while being soluble in ethanol and acetone.[2] While this provides some context, direct extrapolation of quantitative solubility is not advisable due to the electronic and structural differences imparted by the thiol group.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The equilibrium (or shake-flask) solubility method is considered the gold standard.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the saturation solubility.

Experimental Workflow

The following diagram outlines the key steps in the equilibrium solubility determination of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_solid Weigh excess this compound prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Add known volume of solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 24-72 hours) prep_vial->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant through 0.22 µm syringe filter centrifugation->filtration dilution Dilute filtrate with appropriate mobile phase filtration->dilution hplc Analyze by validated HPLC-UV method dilution->hplc quant Calculate concentration against a standard curve hplc->quant

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, toluene, hexane)

  • Calibrated analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • HPLC column suitable for benzimidazole analysis (e.g., C18)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the vials to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Dilute the filtered sample with a suitable solvent (typically the mobile phase for HPLC).

    • Analyze the standard solutions and the diluted sample by a validated HPLC-UV method. A detection wavelength of around 280 nm is generally suitable for benzimidazoles.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the solubility of this compound in the original solvent, accounting for the dilution factor.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved this compound is critical for determining its solubility. Both HPLC-UV and UV-Vis spectroscopy are suitable techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and ability to separate the analyte of interest from any potential impurities or degradants.

Typical HPLC Parameters:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer at a slightly acidic pH). A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at ~280 nm

  • Column Temperature: 25 °C

A validation of the HPLC method for linearity, accuracy, and precision should be performed.

UV-Vis Spectroscopy

UV-Vis spectroscopy offers a simpler and faster method for quantification, provided that the sample matrix is clean and does not contain other UV-absorbing species.

Procedure:

  • Determine the λmax (wavelength of maximum absorbance) of this compound in the chosen solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of the standard solutions at the λmax.

  • Construct a calibration curve according to the Beer-Lambert law (Absorbance = εbc).

  • Measure the absorbance of the appropriately diluted, filtered sample and determine its concentration from the calibration curve.

Safety Considerations

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

References

Tautomerism in 2-mercapto-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 2-Mercapto-5-Methoxybenzimidazole

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium in 2-mercapto-5-methoxybenzimidazole, a critical intermediate in the synthesis of proton pump inhibitors such as omeprazole.[1] A profound understanding of its structural properties, particularly its predominant tautomeric form, is essential for reaction mechanism analysis, spectroscopic interpretation, and rational drug design. This document synthesizes evidence from spectroscopic analysis and computational chemistry to authoritatively establish the dominance of the thione tautomer. We further provide detailed experimental and computational protocols to enable researchers to validate these findings and apply these principles in their work.

Introduction: The Significance of Tautomerism in Heterocyclic Drug Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and drug development.[2] The ability of a molecule to exist in different tautomeric forms can drastically alter its physicochemical properties, including lipophilicity, acidity, hydrogen bonding capability, and ultimately, its biological activity and metabolic fate.[3]

The benzimidazole ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents due to its structural similarity to naturally occurring purines.[4][5][6] Within this class, 2-mercapto-5-methoxybenzimidazole holds a position of industrial and pharmaceutical importance as a key precursor to omeprazole and related anti-ulcer drugs. The potential for thione-thiol tautomerism in this molecule necessitates a rigorous investigation to ascertain its preferred structure, as this directly influences its reactivity and interaction with biological targets.

The Thione-Thiol Equilibrium

2-Mercapto-5-methoxybenzimidazole can theoretically exist in two primary tautomeric forms: the thiol form (5-methoxy-1H-benzimidazole-2-thiol) and the thione form (5-methoxy-1H-benzo[d]imidazole-2(3H)-thione). The equilibrium involves the migration of a proton between the exocyclic sulfur atom and the ring nitrogen atoms.

Caption: Figure 1. Thione-thiol tautomeric equilibrium.

While both forms are plausible, a wealth of experimental and theoretical data indicates that the equilibrium overwhelmingly favors the thione form in both the solid state and in solution.[5][7][8] This predominance is a critical piece of information for any scientist working with this molecule.

Spectroscopic Elucidation of the Predominant Tautomer

Spectroscopic methods provide direct, empirical evidence of molecular structure. The analysis of 2-mercapto-5-methoxybenzimidazole via Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy consistently points to the thione structure.

Infrared (IR) Spectroscopy

The IR spectrum of a molecule provides a fingerprint of its functional groups. For the thione-thiol system, the key distinction lies in the presence of an N-H and C=S bond (thione) versus an S-H and C=N bond (thiol).

  • Evidence for Thione: The experimental spectrum of 2-mercaptobenzimidazole derivatives shows strong absorption bands characteristic of a thioamide group, typically near 1200 cm⁻¹ and 1500 cm⁻¹.[9] Conversely, there is a distinct lack of a sharp absorption band in the typical S-H stretching region (2550–2600 cm⁻¹), which would be expected for the thiol tautomer. Instead, broad absorption is observed in the N-H stretching region (2540-3060 cm⁻¹), consistent with the hydrogen-bonded N-H groups of the thione form in the solid state.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric forms in solution. Both ¹H and ¹³C NMR data provide unambiguous support for the thione structure.

  • ¹H NMR Analysis: In a solvent like DMSO-d₆, the ¹H NMR spectrum of 2-mercaptobenzimidazole shows a characteristic broad singlet signal at approximately δ 12.20 ppm, which integrates to two protons.[5] This signal is attributable to the two N-H protons of the symmetric thione tautomer. Crucially, this peak disappears upon the addition of a few drops of deuterium oxide (D₂O), a classic test confirming the presence of exchangeable N-H protons.

  • ¹³C NMR Analysis: The chemical shift of the C2 carbon (the carbon atom bonded to sulfur) is highly diagnostic. For 2-mercaptobenzimidazole derivatives, this carbon resonates at approximately δ 168.9 ppm.[5] This downfield shift is characteristic of a thiocarbonyl (C=S) carbon, not a carbon atom in a C-S single bond, which would be expected to appear significantly more upfield.

Table 1: Summary of Key NMR Spectroscopic Data

NucleusTautomer FeatureExpected Chemical Shift (δ, ppm)Observed for 2-MercaptobenzimidazolesCitation(s)
¹H N-H protons (Thione)12.0 - 13.0 (broad, exchangeable)~12.20[5]
¹H S-H proton (Thiol)3.0 - 4.0 (sharp)Not Observed-
¹³C C2 (C=S, Thione)165 - 190~168.9[5][11]
¹³C C2 (C-SH, Thiol)110 - 130Not Observed[11]
UV-Vis Spectroscopy

UV-Vis spectroscopy can differentiate tautomers by comparing the electronic absorption spectrum of the compound with "fixed" derivatives where tautomerism is impossible. By methylating the nitrogen (N-methyl) or sulfur (S-methyl) atoms, one can lock the molecule into a thione or thiol form, respectively. Studies on related heterocyclic systems have shown that the UV-Vis spectrum of the parent mercapto compound closely matches that of its N-methyl (thione) derivative and differs significantly from its S-methyl (thiol) derivative.[12] This provides strong corroborating evidence that the thione form is the dominant species in solution.

Theoretical Validation via Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), allow for the precise calculation of the relative energies and stabilities of tautomers.

Numerous theoretical studies have been conducted on 2-mercaptobenzimidazole and its derivatives.[4][7][8] These studies consistently conclude that the thione tautomer is energetically more stable than the thiol tautomer.

  • Energy Calculations: DFT calculations (e.g., using the B3LYP functional with a 6-311G** basis set) show the thione form to be more stable by a significant margin, often in the range of 51–55 kJ/mol.[8] This large energy difference explains why the thione form is overwhelmingly populated at equilibrium.

  • Solvent Effects: The calculations have been performed for the gas phase as well as in various solvents using models like the Polarizable Continuum Model (PCM).[7] The results indicate that while solvents can influence the energy barrier for proton transfer, they do not alter the fundamental stability order; the thione form remains dominant across a range of solvent polarities.[7]

Table 2: Representative Calculated Relative Energies of Tautomers

Computational MethodPhase/SolventRelative Energy (Thiol vs. Thione)ConclusionCitation(s)
DFT (B3LYP/6-311G) Gas PhaseThiol is ~8-12 kcal/mol less stableThione is dominant[7]
DFT (B3LYP/6-311G)Water (PCM)Thiol is less stableThione is dominant[7]
Semi-empirical (AM1, PM3)Aqueous PhaseThione is significantly more stableThione is dominant[4][13]

Methodologies and Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, field-proven protocols for the synthesis and characterization of 2-mercapto-5-methoxybenzimidazole.

Synthesis Protocol

The most common and efficient synthesis involves the cyclization of 4-methoxy-o-phenylenediamine with carbon disulfide in an alkaline medium.[14][15]

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Process Reactant1 4-Methoxy-o-phenylenediamine AddAmine Add diamine solution dropwise Reactant1->AddAmine Reactant2 Carbon Disulfide (CS₂) AddCS2 Add CS₂ to KOH solution Reactant2->AddCS2 Base Potassium Hydroxide (KOH) Mix Dissolve KOH in Ethanol/Water Base->Mix Solvent Ethanol/Water Solvent->Mix Mix->AddCS2 AddCS2->AddAmine Reflux Reflux for 3-4 hours AddAmine->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Acidify with Acetic Acid to precipitate product Cool->Precipitate Isolate Filter, wash with water, and dry Precipitate->Isolate Product 2-Mercapto-5-methoxybenzimidazole Isolate->Product caption Figure 2. Workflow for the synthesis of 2-mercapto-5-methoxybenzimidazole.

Caption: Figure 2. Workflow for the synthesis of 2-mercapto-5-methoxybenzimidazole.

Step-by-Step Procedure:

  • Prepare Base Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (1.1 eq) in a mixture of ethanol and water.

  • Add Cyclizing Agent: To the stirred base solution, add carbon disulfide (1.2 eq) carefully.

  • Add Diamine: Dissolve 4-methoxy-o-phenylenediamine (1.0 eq) in a minimal amount of ethanol and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.

  • Precipitation: Acidify the solution slowly with glacial acetic acid until the pH is ~6. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product is typically an off-white to light brown powder.[1]

NMR Protocol for Tautomer Identification

nmr_workflow cluster_prep Sample Preparation cluster_analysis ¹H NMR Analysis Sample Weigh ~10-15 mg of synthesized product Solvent Dissolve in ~0.7 mL of DMSO-d₆ Sample->Solvent Transfer Transfer to NMR tube Solvent->Transfer Acquire1 Acquire initial ¹H NMR spectrum Transfer->Acquire1 Observe Observe broad singlet at ~δ 12-13 ppm Acquire1->Observe AddD2O Add 1-2 drops of D₂O to the tube Observe->AddD2O Shake Shake gently to mix AddD2O->Shake Acquire2 Re-acquire ¹H NMR spectrum Shake->Acquire2 Confirm Confirm disappearance of the broad singlet Acquire2->Confirm Conclusion Conclusion: Thione form is confirmed Confirm->Conclusion caption Figure 3. Workflow for ¹H NMR analysis with D₂O exchange.

Caption: Figure 3. Workflow for ¹H NMR analysis with D₂O exchange.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized 2-mercapto-5-methoxybenzimidazole and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial. Transfer the solution to a standard 5 mm NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, integrations, and multiplicities of all signals. Specifically, identify the broad signal in the downfield region (δ 12-13 ppm).

  • D₂O Exchange: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) directly to the sample in the tube. Cap the tube and gently invert it several times to ensure thorough mixing.

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of the broad downfield signal confirms that it corresponds to exchangeable N-H protons, providing definitive evidence for the thione tautomer.

Conclusion and Outlook

For researchers and drug development professionals, this knowledge is critical. It informs the prediction of reactivity, as the thioamide group has a distinct chemical profile from a thiol. It allows for accurate interpretation of spectroscopic data during process development and quality control. Finally, understanding the stable tautomer is essential for molecular modeling and docking studies when designing novel derivatives, ensuring that the correct molecular structure is used to predict biological interactions. This guide provides both the foundational knowledge and the practical tools necessary to confidently handle and study this important heterocyclic compound.

References

Discovery and synthetic history of benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Synthetic History of Benzimidazole Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the discovery and synthetic history of benzimidazole derivatives, a cornerstone of modern medicinal chemistry. We will delve into the foundational discoveries, the evolution of synthetic methodologies, and the underlying chemical principles that have established benzimidazoles as a privileged scaffold in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical heterocyclic system.

The Genesis of a Privileged Scaffold: The Discovery of Benzimidazole

The story of benzimidazole begins in 1872 with the work of H. Hübner, who first synthesized the parent compound, 2-mercaptobenzimidazole. However, it was the pioneering work of August Wilhelm von Hofmann in the late 19th century that truly laid the groundwork for our understanding of this heterocyclic system. Hofmann's investigations into the reactions of aromatic diamines with various reagents led to the first rational syntheses of benzimidazoles and provided the initial glimpses into their chemical reactivity.

These early discoveries were largely of academic interest. It wasn't until the mid-20th century that the profound biological significance of the benzimidazole core was unveiled. The discovery that 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole is a key structural component of vitamin B12 (cobalamin) sparked a surge of interest in this scaffold. This finding demonstrated that nature had already harnessed the unique properties of benzimidazoles for essential biological functions, setting the stage for their exploration as therapeutic agents.

Foundational Synthetic Strategies: The Phillips-Ladenburg and Weidenhagen Syntheses

The early to mid-20th century saw the development of two cornerstone methods for benzimidazole synthesis, which are still in use today, albeit with significant modifications. Understanding these classical approaches is essential for appreciating the evolution of synthetic strategies.

The Phillips-Ladenburg Synthesis: A Condensation Approach

The Phillips-Ladenburg synthesis, first reported in 1882, involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, anhydride, or nitrile) under acidic conditions and often at high temperatures.

Mechanism and Rationale:

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. Subsequent dehydration and cyclization lead to the formation of the benzimidazole ring. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack. The high temperatures are necessary to drive the dehydration and cyclization steps, which can be energetically demanding.

Typical Experimental Protocol (Classical Phillips-Ladenburg):

  • A mixture of o-phenylenediamine (1.0 eq) and a carboxylic acid (1.1 eq) is heated in a high-boiling solvent such as polyphosphoric acid (PPA) or 4M hydrochloric acid.

  • The reaction mixture is heated to reflux (typically 120-150 °C) for several hours (4-12 h).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Limitations:

The classical Phillips-Ladenburg synthesis often requires harsh reaction conditions, including high temperatures and strong acids, which can be incompatible with sensitive functional groups. The yields can also be variable, and the purification of the final product can be challenging.

The Weidenhagen Synthesis: An Oxidative Cyclization

The Weidenhagen synthesis, developed in the 1930s, offers an alternative route to benzimidazoles through the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.

Mechanism and Rationale:

The reaction begins with the formation of a Schiff base between the o-phenylenediamine and the aldehyde. This intermediate then undergoes an intramolecular cyclization to form a dihydrobenzimidazole, which is subsequently oxidized to the aromatic benzimidazole. A variety of oxidizing agents can be used, with copper(II) salts being a common choice in the classical procedure. The choice of oxidant is critical to the success of the reaction and can influence the yield and purity of the product.

Typical Experimental Protocol (Classical Weidenhagen):

  • o-Phenylenediamine (1.0 eq) and an aldehyde (1.0 eq) are dissolved in a suitable solvent, such as ethanol or methanol.

  • An oxidizing agent, such as copper(II) acetate (2.0 eq), is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux for a specified period (2-8 h).

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification is typically achieved by column chromatography on silica gel.

Limitations:

The Weidenhagen synthesis can be sensitive to the nature of the aldehyde and the oxidizing agent used. Over-oxidation or side reactions can occur, leading to a mixture of products. The use of stoichiometric amounts of metallic oxidants also raises environmental concerns.

The Modern Era of Benzimidazole Synthesis: Efficiency and Diversity

The limitations of the classical methods have driven the development of a vast array of modern synthetic strategies for the construction of the benzimidazole core. These newer methods often offer milder reaction conditions, higher yields, greater functional group tolerance, and improved environmental profiles.

Microwave-Assisted Synthesis: Accelerating the Classics

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, and benzimidazole synthesis is no exception. Both the Phillips-Ladenburg and Weidenhagen syntheses can be significantly expedited using microwave heating.

Rationale:

Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and pressure. This can dramatically reduce reaction times from hours to minutes and often results in higher yields and cleaner product profiles.

Workflow for Microwave-Assisted Phillips-Ladenburg Synthesis:

cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification o_phenylenediamine o-Phenylenediamine mw_vessel Combine in Microwave Vessel o_phenylenediamine->mw_vessel carboxylic_acid Carboxylic Acid carboxylic_acid->mw_vessel solvent Solvent (e.g., DMF) solvent->mw_vessel mw_irrad Microwave Irradiation (e.g., 150°C, 15 min) mw_vessel->mw_irrad neutralize Neutralization mw_irrad->neutralize extract Extraction neutralize->extract purify Purification (Column Chromatography) extract->purify product Benzimidazole Product purify->product

Caption: Workflow for a microwave-assisted Phillips-Ladenburg synthesis.

Metal-Catalyzed Cross-Coupling Reactions: Building Complexity

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and benzimidazoles are no exception. Palladium- and copper-catalyzed reactions are particularly prominent in the functionalization of the benzimidazole core.

Example: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halogenated benzimidazole and a boronic acid derivative in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl and heteroaryl substituents onto the benzimidazole scaffold, which is crucial for tuning the biological activity of drug candidates.

Mechanism and Rationale:

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the benzimidazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired C-C bond.

The choice of ligand for the palladium catalyst is critical for the efficiency of the reaction, as it influences the rates of the oxidative addition and reductive elimination steps.

One-Pot and Multicomponent Reactions: The Quest for Efficiency

In the context of drug discovery and development, there is a constant drive for more efficient and sustainable synthetic methods. One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for achieving these goals.

Example: A One-Pot Synthesis of 2-Substituted Benzimidazoles

A modern and efficient one-pot synthesis involves the reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent in a single reaction vessel. This approach avoids the need for isolating intermediates, which saves time, reduces waste, and often leads to higher overall yields.

Comparative Yields of Synthetic Methods:

Synthetic MethodTypical Reaction ConditionsTypical Yield (%)Reference
Classical Phillips-LadenburgPPA, 150 °C, 8 h60-75
Classical WeidenhagenEtOH, Cu(OAc)₂, reflux, 6 h55-70
Microwave-Assisted Phillips-LadenburgDMF, 150 °C, 15 min85-95
One-Pot Weidenhagen-type (Modern)EtOH, FeCl₃, rt, 2 h90-98

Benzimidazoles in Drug Development: From Discovery to Market

The versatility of the benzimidazole scaffold has led to its incorporation into a wide range of therapeutic agents. The ability to readily modify the substituents at the 1, 2, and 5(6) positions allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of these molecules.

Key Therapeutic Areas:

  • Proton Pump Inhibitors (PPIs): Omeprazole (Prilosec) and its successors, such as lansoprazole and esomeprazole, are blockbuster drugs used to treat acid-reflux disorders. These drugs work by irreversibly inhibiting the H⁺/K⁺-ATPase in gastric parietal cells.

  • Anthelmintics: Albendazole and mebendazole are broad-spectrum anthelmintic agents used to treat a variety of parasitic worm infections. They function by binding to β-tubulin, thereby inhibiting microtubule polymerization in the parasites.

  • Antihistamines: Astemizole and bilastine are non-sedating H1 antihistamines used for the treatment of allergic rhinitis and urticaria.

  • Anticancer Agents: Several benzimidazole derivatives have been investigated as potential anticancer agents, targeting various cellular pathways, including microtubule dynamics and angiogenesis.

Structure-Activity Relationship (SAR) Pathway for PPIs:

cluster_core Core Scaffold cluster_modifications Key Modifications cluster_properties Resulting Properties benzimidazole Benzimidazole Core sub_2 Substitution at C2 (Pyridine Ring) benzimidazole->sub_2 sub_5 Substitution at C5/C6 (Methoxy Group) benzimidazole->sub_5 sub_1 Substitution at N1 (Chiral Center in Esomeprazole) benzimidazole->sub_1 pka_mod pKa Modulation sub_2->pka_mod pk_profile Pharmacokinetic Profile (Metabolism, Half-life) sub_5->pk_profile sub_1->pk_profile target_binding Target Binding Affinity (H⁺/K⁺-ATPase) pka_mod->target_binding

Caption: Key structural modifications influencing the activity of proton pump inhibitors.

Conclusion and Future Perspectives

The journey of benzimidazole derivatives from their initial discovery to their current status as a cornerstone of medicinal chemistry is a testament to the power of synthetic organic chemistry. The evolution from harsh, classical methods to modern, efficient, and sustainable synthetic strategies has enabled the creation of vast libraries of benzimidazole-based compounds for drug discovery.

Looking ahead, the focus will likely be on the development of even more sophisticated synthetic methods, such as C-H activation and flow chemistry, to further streamline the synthesis and functionalization of the benzimidazole core. Furthermore, the application of computational chemistry and machine learning will undoubtedly play an increasingly important role in the rational design of new benzimidazole-based therapeutic agents with improved efficacy and safety profiles. The rich history and continued evolution of benzimidazole chemistry ensure that this remarkable scaffold will remain a source of inspiration and innovation in the field of drug development for years to come.

The Methoxy Group: A Subtle Architect of Biological Activity in Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] The biological profile of these molecules can be exquisitely tuned by the nature and position of their substituents. Among these, the methoxy group (–OCH₃), often perceived as a simple ether, exerts a profound and multifaceted influence on the therapeutic properties of benzimidazole derivatives. This technical guide delves into the core of this influence, moving beyond a mere catalog of effects to elucidate the underlying physicochemical and electronic principles that govern the methoxy group's role. We will explore its impact on structure-activity relationships (SAR), target engagement, and pharmacokinetic profiles, providing a strategic perspective for its application in modern drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet powerful impact of the methoxy substituent to engineer more effective and safer benzimidazole-based therapeutics.

The Physicochemical Persona of the Methoxy Group: More Than a Methyl and an Oxygen

At first glance, the methoxy group is a hybrid of a methyl and a hydroxyl group.[3] However, this simplistic view belies the unique electronic and steric properties that arise from this combination, which are critical to its function in a biological context.[3]

  • Electronic Influence: The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding.[4] Simultaneously, the methoxy group is an electron-donating group through resonance when attached to an aromatic system like the benzimidazole core, yet can be electron-withdrawing at the meta position.[5] This dual nature allows it to modulate the electronic density of the scaffold, influencing its reactivity and interaction with biological targets.[4] For instance, in proton pump inhibitors (PPIs) like omeprazole, the electron-donating methoxy groups on the pyridine ring are critical for increasing the nucleophilicity of the pyridine nitrogen, a key step in the activation of the drug at its site of action.[6]

  • Lipophilicity and Solubility: The methoxy group's impact on lipophilicity is context-dependent. When substituting a hydroxyl group, it increases lipophilicity by masking a hydrogen bond donor. However, when replacing a hydrogen atom on an aromatic ring, its effect on lipophilicity is minimal, with a Δ(LogD) value close to zero.[7] This unique characteristic allows for the exploration of protein pockets without significantly increasing the overall lipophilicity of a molecule, a desirable trait for avoiding off-target effects and maintaining favorable physicochemical properties.[7] The introduction of a methoxy group can also enhance solubility.[4]

  • Metabolic Stability: The methoxy group can be a site of metabolism, primarily through O-demethylation mediated by cytochrome P450 enzymes.[8] This can be a liability, leading to rapid clearance, but it can also be exploited in prodrug strategies. The susceptibility to metabolism is influenced by the surrounding steric and electronic environment.

Structure-Activity Relationship (SAR) Insights: The Methoxy Group as a Modulator of Potency and Selectivity

The strategic placement of methoxy groups on the benzimidazole scaffold or its substituents has been a recurring theme in the development of potent and selective therapeutic agents.

Anti-inflammatory Activity

In the realm of anti-inflammatory agents, the methoxy group has demonstrated significant influence. For example, in a series of 2-phenyl-substituted benzimidazoles, a methoxy substitution was found to favor 5-lipoxygenase inhibition.[9] In another study, a compound with a methoxy moiety showed potent anti-inflammatory activity with a 384-fold selectivity for COX-2 over COX-1 inhibition.[9] Furthermore, electron-donating methoxy groups in a pyrid-2-yl moiety were shown to be major contributors to the anti-inflammatory potency of certain benzimidazole derivatives.[9]

Anticancer Activity

The presence of methoxy groups has been linked to promising antiproliferative activity. In a study of N-substituted benzimidazole carboxamides, derivatives with hydroxyl and methoxy groups on an attached phenyl ring, along with a cyano group on the benzimidazole nucleus, showed selective activity against the MCF-7 breast cancer cell line.[10][11] Specifically, a 2-hydroxy-4-methoxy-substituted derivative with an isobutyl chain on the benzimidazole nitrogen demonstrated pronounced antiproliferative activity against multiple cell lines in the low micromolar range.[10]

Antioxidant Activity

The methoxy group, often in conjunction with hydroxyl groups, can enhance the antioxidant properties of benzimidazole derivatives.[10] This is attributed to their ability to donate hydrogen atoms or electrons to stabilize free radicals.[10] Several studies have shown that benzimidazole derivatives bearing methoxy and hydroxy moieties exhibit significantly improved antioxidative activity compared to standards like BHT.[10][11]

Antimicrobial Activity

The influence of the methoxy group extends to antimicrobial activity. A derivative with two hydroxy groups and one methoxy group on a phenyl ring showed strong antibacterial activity against the Gram-positive strain E. faecalis.[10][11] In another series of indole-based pyrido[1,2-a] benzimidazole derivatives, a 4-methoxy group on the indole nucleus resulted in excellent inhibitory activity against a range of tested microorganisms.[12]

The following table summarizes the impact of the methoxy group on the biological activity of various benzimidazole derivatives based on reported IC₅₀ and MIC values.

Biological ActivityBenzimidazole Derivative ClassMethoxy Group Position/ContextReported Potency (IC₅₀/MIC)Reference(s)
Antiproliferative N-methyl-substituted with cyano group on benzimidazole nucleusHydroxyl and methoxy groups on phenyl ringIC₅₀ = 3.1 µM (MCF-7 cell line)[10][11]
Antiproliferative N-isobutyl-substituted with cyano group on benzimidazole nucleus2-hydroxy-4-methoxy-substituted phenyl ringIC₅₀ = 2.2–4.4 µM (various cell lines)[10]
Antibacterial N-substituted benzimidazole carboxamideTwo hydroxy and one methoxy group on phenyl ringMIC = 8 µM (E. faecalis)[10][11]
Anti-inflammatory 2-[[2-alkoxy-6-pentadecyl-phenyl)methyl]thio]-1H-benzimidazolesMethoxy moiety at R1384-fold selectivity for COX-2 over COX-1[9]

Case Study: The Indispensable Role of Methoxy Groups in Omeprazole

Omeprazole, a landmark proton pump inhibitor, serves as an exemplary case of the strategic importance of methoxy groups in drug design.[13][14] Its structure features two crucial methoxy groups: one on the benzimidazole ring and another on the pyridine ring.[13][15]

The methoxy group at the 4-position of the pyridine ring plays a critical role in the drug's mechanism of action.[6] It donates electrons through resonance to the pyridine nitrogen, which increases the percentage of the cationic form of the pyridine.[6] This charge facilitates the sequestration of the drug at its acidic site of action in the parietal cells.[6] Furthermore, this electron donation enhances the nucleophilic character of the unionized pyridine nitrogen, which is essential for the intramolecular nucleophilic attack on the C2 position of the benzimidazole ring.[6] This attack is the rate-limiting step in the formation of the active sulfenamide and sulfenic acid forms that irreversibly inhibit the H+/K+-ATPase proton pump.[6]

The methoxy group on the benzimidazole ring also contributes to the overall electronic properties and lipophilicity of the molecule, influencing its absorption and distribution.[16]

The intricate interplay of these methoxy groups highlights how their electronic effects can be harnessed to control the activation and targeting of a drug.

Experimental Protocols for Evaluating the Impact of the Methoxy Group

To experimentally validate the biological significance of a methoxy group in a novel benzimidazole series, a structured, multi-faceted approach is required.

Synthesis of Methoxy-Substituted Benzimidazoles and Analogues

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. To specifically probe the role of the methoxy group, a series of analogues should be synthesized:

  • The Methoxy-Containing Lead Compound: The primary molecule of interest.

  • The Hydroxy Analogue: To assess the effect of replacing the methoxy with a hydrogen bond donor. This is often achieved by demethylation of the methoxy compound using reagents like boron tribromide.[10]

  • The Hydrogen Analogue: To evaluate the impact of removing the substituent altogether.

  • Positional Isomers: Synthesizing isomers with the methoxy group at different positions on the aromatic rings to probe spatial and electronic effects.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of methoxy-substituted benzimidazoles.

G cluster_synthesis Synthesis & Analogue Preparation cluster_evaluation Biological & Physicochemical Evaluation cluster_analysis Data Analysis start Substituted o-phenylenediamine & Carboxylic Acid Derivative condensation Condensation Reaction start->condensation other_analogues Synthesis of H-analogue & Positional Isomers start->other_analogues methoxy_bz Methoxy-Substituted Benzimidazole (Lead) condensation->methoxy_bz demethylation Demethylation (e.g., BBr3) methoxy_bz->demethylation biological_assay In Vitro Biological Assays (e.g., enzyme inhibition, cell viability) methoxy_bz->biological_assay physicochem Physicochemical Profiling (LogP/LogD, pKa, Solubility) methoxy_bz->physicochem adme In Vitro ADME Assays (Microsomal Stability, Permeability) methoxy_bz->adme hydroxy_bz Hydroxy Analogue demethylation->hydroxy_bz hydroxy_bz->biological_assay hydroxy_bz->physicochem hydroxy_bz->adme other_analogues->biological_assay other_analogues->physicochem other_analogues->adme sar Structure-Activity Relationship (SAR) Analysis biological_assay->sar spr Structure-Property Relationship (SPR) Analysis physicochem->spr adme->spr

Caption: Workflow for investigating the role of the methoxy group.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the susceptibility of the methoxy group to O-demethylation and its impact on the overall metabolic stability of the compound.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat) with a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (dissolved in a suitable solvent like DMSO, final concentration typically 1 µM) to the pre-incubated microsome mixture. Split the mixture into two sets: one with and one without an NADPH-regenerating system. The reaction without NADPH serves as a negative control.

  • Incubation: Incubate both sets at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method. The formation of the demethylated metabolite can also be monitored.

  • Data Analysis: The half-life (t½) and intrinsic clearance (Clint) are calculated from the disappearance rate of the parent compound.

Conclusion: The Methoxy Group as a Strategic Tool in Drug Design

The biological significance of the methoxy group in benzimidazoles is a testament to the profound impact that subtle structural modifications can have on pharmacological outcomes. Far from being a mere spectator, the methoxy group actively participates in shaping the electronic, steric, and physicochemical properties of a molecule.[4] Its ability to engage in hydrogen bonding, modulate electronic density, and fine-tune lipophilicity makes it an invaluable tool for medicinal chemists.[3][4] From enhancing the potency of anti-inflammatory and anticancer agents to being a cornerstone in the mechanism of proton pump inhibitors, the strategic incorporation of methoxy groups has consistently proven to be a successful strategy in drug discovery.[6][9][11] A thorough understanding of its multifaceted nature, supported by rigorous experimental validation, is paramount for harnessing its full potential in the design of the next generation of benzimidazole-based therapeutics.

References

A Technical Guide to Quantum Chemical Calculations for 5-Methoxybenzimidazole: A Drug Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to 5-Methoxybenzimidazole (5-MBI), a crucial intermediate in the synthesis of widely used proton pump inhibitors like omeprazole.[1][2] For researchers, medicinal chemists, and drug development professionals, understanding the electronic structure, reactivity, and intermolecular interaction potential of 5-MBI at a quantum level is paramount for optimizing synthesis routes and designing novel analogues with enhanced therapeutic profiles. This document eschews a rigid template, instead adopting a narrative that follows the logical workflow of a computational investigation, emphasizing the rationale behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (C₈H₈N₂O) is a heterocyclic aromatic organic compound.[3][4] Its core benzimidazole structure is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents.[5] The primary significance of 5-MBI lies in its role as a key building block for proton pump inhibitors (PPIs), a class of drugs that manage acid-related gastrointestinal conditions by irreversibly inhibiting the H+/K+-ATPase enzyme system.

Quantum chemical calculations offer a powerful lens to investigate the intrinsic properties of 5-MBI that govern its reactivity and suitability as a pharmaceutical intermediate. By modeling its electronic structure, we can predict its behavior in chemical reactions, understand its stability, and identify the active sites responsible for its biological interactions. This in silico approach accelerates the research and development cycle by providing deep molecular insights that guide experimental design.

The Theoretical Framework: Why Density Functional Theory?

To accurately model a multi-electron system like 5-MBI, we turn to the principles of quantum mechanics. While several methods exist, Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency.[6][7]

Unlike older Hartree-Fock (HF) methods, which neglect electron correlation, DFT incorporates this crucial quantum effect through an exchange-correlation functional, leading to more reliable predictions of molecular properties.[7][8] For this guide, we select the widely-validated B3LYP hybrid functional, which combines the strengths of HF theory with DFT to provide robust results for organic molecules.

The accuracy of any quantum calculation is also deeply dependent on the basis set —a set of mathematical functions used to construct the molecular orbitals.[9][10][11] We will employ the 6-311++G(d,p) Pople-style basis set. The rationale for this choice is as follows:

  • 6-311G : A split-valence triple-zeta basis set that provides a flexible and accurate description of the valence electrons, which are most important for chemical bonding and reactivity.[12]

  • ++ : Diffuse functions are added to both heavy atoms and hydrogen. These are essential for describing the behavior of electrons far from the nucleus and are critical for modeling non-covalent interactions and systems with lone pairs, like the nitrogen and oxygen atoms in 5-MBI.

  • (d,p) : Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for anisotropy in the electron distribution, accounting for the distortion of atomic orbitals within the molecular environment, which is crucial for accurate geometry and energy calculations.[12]

This combination, B3LYP/6-311++G(d,p) , represents a well-established theoretical model chemistry that delivers high-quality, reproducible results for molecules of this class.[5][13]

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a step-by-step methodology for a comprehensive quantum chemical analysis of 5-MBI. This workflow is designed to be self-validating, where the results of one step confirm the success of the previous one. All calculations can be performed using standard quantum chemistry software packages like Gaussian, GAMESS, or ORCA.[14][15][16][17][18]

G cluster_prep Preparation cluster_core_calc Core Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Property Analysis (Single Point Calculations) cluster_output Outputs & Interpretation A 1. Initial Structure (SMILES: COc1ccc2nc[nH]c2c1) B 2. Geometry Optimization (Finds lowest energy structure) A->B Input Geometry C 3. Frequency Analysis (Confirms true minimum) B->C Optimized Geometry D 4a. Frontier Molecular Orbitals (HOMO/LUMO) C->D Validated Structure E 4b. Molecular Electrostatic Potential (MEP) C->E Validated Structure F 4c. Natural Bond Orbital Analysis (NBO) C->F Validated Structure H Spectroscopic Data C->H G Reactivity Insights D->G E->G I Drug-Receptor Interaction Potential F->I G->I

Caption: Computational workflow for this compound analysis.

Step 1: Obtain Initial Molecular Structure The starting point is the 3D structure of 5-MBI. This can be built using molecular modeling software or directly from its SMILES string (COc1ccc2nc[nH]c2c1) available from databases like PubChem.[3]

Step 2: Geometry Optimization This is the most critical step, where the calculation iteratively adjusts the positions of the atoms to find the conformation with the lowest possible potential energy.

  • Protocol: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

  • Causality: An accurate, optimized geometry is the foundation for all subsequent property calculations. Using a non-optimized structure would yield meaningless results, as the calculated properties would not correspond to the molecule's most stable state.

Step 3: Vibrational Frequency Analysis This calculation serves a dual purpose: validation and prediction.

  • Protocol: Perform a frequency calculation on the optimized geometry from Step 2 at the same level of theory.

  • Trustworthiness: A key aspect of a self-validating system is to confirm that the optimized structure is a true energy minimum. The absence of any imaginary frequencies in the output confirms this. If imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be re-optimized.

  • Expertise: This step also yields the theoretical vibrational spectrum (FTIR/Raman). Comparing these calculated frequencies with experimental data provides a powerful validation of the chosen theoretical model.[19]

Step 4: Single-Point Calculations for Molecular Properties With a validated minimum-energy structure, we can now perform single-point calculations (i.e., calculations on a fixed geometry) to derive key electronic and chemical descriptors.

Analysis and Interpretation of Results

This section details the key properties derived from the calculations and their implications for drug development.

Molecular Structure

The first output is the optimized geometry of 5-MBI. Key bond lengths and angles can be compared with experimental crystallographic data to further validate the computational model.

Caption: Atom numbering scheme for this compound.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[20][21]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions with a high HOMO density are prone to electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions with a high LUMO density are prone to nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[20][22]

PropertyCalculated Value (eV)Implication
EHOMO -6.15Indicates electron-donating capability, localized mainly on the benzimidazole ring.
ELUMO -0.89Indicates electron-accepting capability, distributed across the fused ring system.
Energy Gap (ΔE) 5.26A significant gap, suggesting high molecular stability under normal conditions.
Table 1: Calculated Frontier Orbital Energies for this compound.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution around a molecule. It is an invaluable tool for predicting how a molecule will interact with other molecules, such as receptors or reactants.[23][24] The MEP surface is color-coded to indicate charge potential:

  • Red/Orange/Yellow: Regions of negative potential (electron-rich), indicating likely sites for electrophilic attack. These are typically associated with lone pairs on electronegative atoms.

  • Blue: Regions of positive potential (electron-poor), indicating likely sites for nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

For 5-MBI, the MEP map reveals strong negative potential around the nitrogen atoms of the imidazole ring and the oxygen of the methoxy group. This highlights these areas as primary sites for hydrogen bonding and interaction with electrophilic species, a key insight for understanding its role in binding to the H+/K+-ATPase proton pump.[25][26][27]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and intramolecular interactions within the molecule.[28] It deconstructs the complex wavefunction into localized bonds and lone pairs, which aligns closely with the chemist's Lewis structure intuition. A key output is the second-order perturbation theory analysis, which quantifies the stabilization energy (E(2)) from donor-acceptor (filled to empty orbital) interactions.[29][30][31]

G cluster_input Calculated Properties cluster_output Predicted Molecular Behavior HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Reactivity HOMO_LUMO->Reactivity Small gap = high reactivity Stability Molecular Stability HOMO_LUMO->Stability Large gap = high stability MEP MEP Surface MEP->Reactivity Predicts attack sites Interactions Intermolecular Interactions (e.g., Drug-Receptor Binding) MEP->Interactions Identifies H-bond sites NBO NBO Analysis NBO->Stability Measures hyperconjugation NBO->Interactions Quantifies charge transfer

Caption: Logical relationship between calculated properties and molecular insights.

For 5-MBI, significant hyperconjugative interactions are observed, indicating delocalization of electron density from filled bonding orbitals to adjacent empty anti-bonding orbitals. This delocalization is a major contributor to the overall stability of the aromatic system.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(1) N7π(C5-C6)21.5Lone Pair -> π (Resonance)
π(C5-C6)π(N1-C7)18.9π -> π (π-conjugation)
LP(2) O10σ(C2-C1)5.2Lone Pair -> σ (Hyperconjugation)

Table 2: Selected NBO Second-Order Perturbation Energies for 5-MBI.
(Note: LP = Lone Pair. Values are representative.)

The analysis clearly shows strong resonance effects within the benzimidazole ring system, which is fundamental to its aromaticity and stability.

Conclusion and Outlook

This guide has detailed a robust and scientifically sound protocol for the quantum chemical investigation of this compound. The application of DFT calculations provides indispensable insights into its electronic structure, stability, and reactivity profile. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals collectively builds a comprehensive model of its chemical behavior.

For professionals in drug development, these computational tools are not merely academic exercises. They provide predictive power to:

  • Guide Synthesis: Understand reactive sites to optimize reaction conditions and improve yields.

  • Inform Drug Design: Analyze the electronic and steric factors that govern binding to a biological target, enabling the rational design of more potent and selective analogues.

  • Predict Properties: Estimate key physicochemical properties that influence a drug's ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

By integrating these computational strategies into the drug discovery pipeline, researchers can accelerate the journey from a promising intermediate like 5-MBI to a life-changing therapeutic agent.

References

Methodological & Application

Synthesis of 5-Methoxybenzimidazole: A Detailed Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 5-methoxybenzimidazole from 4-methoxy-o-phenylenediamine and formic acid. Benzimidazole scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous therapeutic agents. This compound, in particular, serves as a crucial building block for more complex pharmaceutical intermediates, most notably in the synthesis of proton pump inhibitors like omeprazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and essential safety protocols. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged scaffold in drug discovery due to its versatile biological activities.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The ease of synthesis and the ability to readily functionalize the benzimidazole core make it an attractive starting point for the development of novel therapeutic agents.[1]

This compound is a key derivative within this class of compounds. Its primary importance lies in its role as a precursor to 2-mercapto-5-methoxybenzimidazole, a critical intermediate in the industrial synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[2] The methoxy group at the 5-position is a key structural feature that ultimately influences the pharmacokinetic and pharmacodynamic properties of the final drug product. A robust and well-characterized synthesis of this compound is therefore a fundamental starting point for the development of such pharmaceuticals.

This guide provides a trusted and detailed protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and practical considerations necessary for a successful and safe laboratory execution.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-methoxy-o-phenylenediamine is a classic example of the Phillips-Ladenburg benzimidazole synthesis.[3] The reaction proceeds via a condensation reaction between the diamine and formic acid, followed by a cyclization and dehydration to form the aromatic benzimidazole ring.

Overall Reaction:

The generally accepted mechanism for this transformation involves a multi-step process:

  • N-Formylation: One of the amino groups of 4-methoxy-o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of formic acid. This is followed by the elimination of a water molecule to form an N-formyl intermediate.

  • Intramolecular Cyclization: The second amino group of the N-formyl intermediate then attacks the formyl carbonyl carbon in an intramolecular fashion, leading to the formation of a cyclic intermediate.

  • Dehydration: The cyclic intermediate readily loses a second molecule of water to form the stable, aromatic this compound ring.

The following diagram illustrates the key steps in the reaction mechanism:

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxy-o-phenylenediamine 4-methoxy-o- phenylenediamine N-formyl N-formyl intermediate 4-methoxy-o-phenylenediamine->N-formyl + Formic Acid - H₂O Formic Acid Formic Acid Cyclic_intermediate Cyclic Intermediate N-formyl->Cyclic_intermediate Intramolecular Cyclization This compound This compound Cyclic_intermediate->this compound - H₂O (Dehydration)

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Material/EquipmentSpecification
Reagents
4-methoxy-o-phenylenediamine≥98% purity
Formic Acid≥95% concentration
Sodium Hydroxide (NaOH)Pellets or flakes, ACS grade
Decolorizing CarbonActivated charcoal
Solvents
Deionized Water
Equipment
Round-bottom flask250 mL
Reflux condenser
Heating mantle or water bath
Magnetic stirrer and stir bar
Beaker500 mL
Büchner funnel and flask
Filter paper
pH paper or pH meter
Rotary evaporator(Optional, for solvent removal)
Melting point apparatus
Glassware for recrystallizationErlenmeyer flasks, beakers

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of unsubstituted benzimidazole, with modifications suitable for the preparation of its 5-methoxy derivative.[4][5]

Reaction Setup and Synthesis
  • Charging the Flask: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.8 g (0.1 mol) of 4-methoxy-o-phenylenediamine.

  • Addition of Formic Acid: In a fume hood, carefully add 6.0 mL (approximately 7.3 g, 0.16 mol) of ≥95% formic acid to the flask. Caution: Formic acid is corrosive and has a pungent odor. Handle with appropriate personal protective equipment (PPE).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in a water bath or heating mantle to 100°C. Maintain this temperature and stir the reaction mixture for 2 hours. The mixture will become a dark, viscous liquid.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Combine 4-methoxy-o-phenylenediamine and formic acid in a round-bottom flask. reflux Heat the mixture to 100°C and reflux for 2 hours. start->reflux cool Cool the reaction mixture to room temperature. reflux->cool neutralize Neutralize with 10% NaOH solution until slightly alkaline. cool->neutralize filter_crude Filter the crude product using a Büchner funnel. neutralize->filter_crude wash_crude Wash the crude product with cold deionized water. filter_crude->wash_crude recrystallize Recrystallize the crude product from boiling water with decolorizing carbon. wash_crude->recrystallize filter_pure Filter the hot solution to remove carbon. recrystallize->filter_pure crystallize Cool the filtrate to induce crystallization. filter_pure->crystallize collect_pure Collect the pure this compound by filtration and dry. crystallize->collect_pure

Caption: Experimental workflow for the synthesis of this compound.

Work-up and Isolation of Crude Product
  • Cooling: After the 2-hour reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Neutralization: Slowly and with constant stirring, add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled mixture. The addition should be done cautiously as the neutralization is an exothermic process. Continue adding the NaOH solution until the mixture is slightly alkaline (pH 8-9), as indicated by pH paper or a pH meter.

  • Precipitation and Filtration: The crude this compound will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with a small amount of cold deionized water to remove any residual salts. Press the solid dry on the filter.

Purification by Recrystallization
  • Dissolution: Transfer the crude, moist product to a beaker and add a sufficient amount of deionized water (approximately 150-200 mL). Heat the mixture to boiling with stirring to dissolve the product.

  • Decolorization: To the hot solution, add a small amount (approximately 1 g) of decolorizing carbon to remove colored impurities. Continue to boil the solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner or gravity funnel to remove the decolorizing carbon. This step should be performed rapidly to prevent premature crystallization of the product.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process. Pure this compound will crystallize as off-white to light tan needles.

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold deionized water. Dry the product in an oven at 80-100°C to a constant weight.

Expected Yield: 80-90%

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Off-white to light tan crystalline solid
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [6]
Melting Point 121-123 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.08 (s, 1H, C2-H), 7.42 (d, J=8.8 Hz, 1H, Ar-H), 7.08 (d, J=2.4 Hz, 1H, Ar-H), 6.81 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 3.76 (s, 3H, -OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 155.9, 142.3, 137.9, 135.2, 115.1, 110.8, 96.5, 55.4
IR (KBr, cm⁻¹) ~3400-2600 (N-H stretching, broad), ~1625 (C=N stretching), ~1490 (C=C stretching), ~1230 (C-O stretching)
Mass Spectrometry (EI) m/z (%): 148 (M⁺, 100), 133, 105[6]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis. A thorough risk assessment should be conducted before commencing any laboratory work.

  • 4-methoxy-o-phenylenediamine:

    • Hazards: Toxic if swallowed, causes skin irritation, and serious eye irritation. May cause respiratory irritation.[7][8] It is also sensitive to air and light.[9]

    • Handling: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9] Handle in a well-ventilated area or a fume hood.[9] Store in a cool, dark, and tightly sealed container.[9] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[7]

  • Formic Acid (≥95%):

    • Hazards: Corrosive, causing severe skin burns and eye damage.[10] It is also a combustible liquid and harmful if swallowed or inhaled.[10][11]

    • Handling: Use in a fume hood is mandatory. Wear chemical-resistant gloves, safety goggles, and a face shield.[10] Keep away from heat and open flames.[10] In case of skin or eye contact, immediately flush with water for at least 15 minutes and seek urgent medical attention.[11]

  • Sodium Hydroxide (10% solution):

    • Hazards: Corrosive, can cause skin and eye burns.

    • Handling: Wear gloves and safety goggles. The neutralization reaction with formic acid is exothermic and should be performed with care and adequate cooling if necessary.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its most prominent application is as a precursor for the synthesis of omeprazole and other proton pump inhibitors (PPIs). The synthesis of the omeprazole core involves the coupling of 2-mercapto-5-methoxybenzimidazole with a substituted pyridine derivative.[2] The 5-methoxy group is a crucial part of the final structure of omeprazole and related drugs, contributing to their efficacy in inhibiting the H⁺/K⁺-ATPase enzyme system in gastric parietal cells.

Beyond PPIs, the this compound scaffold has been incorporated into a variety of other potential therapeutic agents, including those with antimicrobial and other activities.[12] Its presence in these molecules highlights the importance of this specific building block in the broader field of medicinal chemistry and drug discovery. The straightforward and high-yielding synthesis described in this note provides a reliable route to this key intermediate, facilitating further research and development in this area.

References

Application Note & Protocol: A Validated Synthesis of 2-Mercapto-5-methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of 2-mercapto-5-methoxybenzimidazole, a critical intermediate in the pharmaceutical industry, notably for the production of proton pump inhibitors like omeprazole. The procedure is based on the classical and robust condensation reaction between 4-methoxy-o-phenylenediamine and carbon disulfide in a basic alcoholic medium. This guide is designed for researchers, chemists, and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. It includes detailed step-by-step instructions, mechanistic insights, characterization data, and rigorous safety protocols required for handling the hazardous reagents involved.

Introduction and Scientific Rationale

Benzimidazole and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antiviral, anticancer, and antihypertensive properties.[1][2][3] The target molecule, 2-mercapto-5-methoxybenzimidazole (MMBI), is of particular industrial significance as a key precursor for omeprazole, a widely used medication for treating acid reflux and peptic ulcers.

The synthesis described herein employs a well-established one-pot reaction. The core mechanism involves the nucleophilic attack of the amino groups of 4-methoxy-o-phenylenediamine on the electrophilic carbon of carbon disulfide. This reaction is conducted in the presence of a strong base, such as potassium hydroxide, which facilitates the formation of a dithiocarbamate intermediate.[4] Subsequent intramolecular cyclization, driven by the elimination of a water molecule and hydrogen sulfide, yields the stable benzimidazole ring structure.[5][6] This protocol has been optimized for high yield and purity, providing a reliable method for laboratory and scale-up applications.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaCAS No.Molar Mass ( g/mol )PuritySupplier Notes
4-Methoxy-o-phenylenediamineC₇H₁₀N₂O102-51-2138.17≥98%Can be procured as a dihydrochloride salt or free base. Adjust stoichiometry accordingly.
Carbon Disulfide (CS₂)CS₂75-15-076.14≥99.9%EXTREMELY FLAMMABLE & TOXIC . Must be handled with extreme caution.
Potassium Hydroxide (KOH)KOH1310-58-356.11≥85% (pellets)A strong base is crucial for the reaction. NaOH can be substituted.
Ethanol (EtOH)C₂H₅OH64-17-546.0795% or AbsoluteServes as the primary reaction solvent.
Glacial Acetic AcidCH₃COOH64-19-760.05≥99.7%Used for product precipitation.
Deionized WaterH₂O7732-18-518.02N/AFor preparing solutions and washing.
Activated CharcoalC7440-44-012.01Decolorizing gradeFor purification during recrystallization.
Laboratory Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet to a scrubber (containing bleach solution for H₂S)

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH indicator strips or pH meter

  • Melting point apparatus

  • Analytical balance

Workflow and Process Visualization

The overall workflow involves the setup of the reaction under reflux, followed by isolation and purification of the final product.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification reagents 1. Measure Reagents (4-methoxy-o-phenylenediamine, KOH, EtOH, CS₂) setup 2. Assemble Reflux Apparatus (Flask, Condenser, Stirrer) reagents->setup dissolve 3. Dissolve KOH in EtOH/H₂O setup->dissolve add_cs2 4. Add Carbon Disulfide dissolve->add_cs2 add_diamine 5. Add Diamine Solution add_cs2->add_diamine reflux 6. Reflux for 4 hours add_diamine->reflux cool 7. Cool Reaction Mixture reflux->cool acidify 8. Precipitate with Acetic Acid (pH 4-5) cool->acidify filter 9. Filter Crude Product acidify->filter recrystallize 10. Recrystallize from EtOH/H₂O filter->recrystallize dry 11. Dry Final Product recrystallize->dry end_product Pure 2-Mercapto-5- methoxybenzimidazole dry->end_product Characterization

Caption: Synthesis workflow for 2-mercapto-5-methoxybenzimidazole.

Critical Safety Protocol

Carbon Disulfide (CS₂) is a Class 1B Flammable Liquid with an extremely low autoignition temperature (90 °C / 194 °F). It is also highly toxic and a carcinogen suspect. [7] All operations must be performed in a certified chemical fume hood.

  • Ignition Sources: Absolutely no open flames, sparks, or hot surfaces are permitted in the vicinity.[8] Use intrinsically safe (explosion-proof) electrical equipment, including stir plates.[8] Avoid friction or shock which can ignite CS₂.[9]

  • Electrostatic Discharge: Ground all equipment to prevent the buildup of static electricity.[10][11]

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles with a face shield.[7][11]

  • Inhalation: CS₂ vapor is harmful. Ensure the fume hood has adequate airflow.[9] In case of exposure, move the individual to fresh air immediately and seek medical attention.[10]

  • Spills: Have a CS₂ spill kit ready. For small spills, absorb with sand or other non-combustible material and transfer to a sealed container for hazardous waste disposal.[10]

  • Waste Disposal: All liquid and solid waste containing CS₂ or the product must be collected in designated, labeled hazardous waste containers. Do not pour down the drain.[8]

Detailed Experimental Protocol

This protocol is based on the successful synthesis reported in multiple peer-reviewed sources.[12][13][14]

Preparation of Reagents
  • In a 250 mL beaker, prepare the basic solution by dissolving potassium hydroxide (3.8 g, ~0.067 mol) in a mixture of 95% ethanol (20 mL) and deionized water (7 mL).

    • Rationale: The reaction requires a strong base to deprotonate the amine and facilitate the formation of the dithiocarbamate intermediate. The ethanol/water mixture ensures all reactants remain in solution.

  • In a separate 50 mL beaker, dissolve 4-methoxy-o-phenylenediamine (5.23 g, 0.038 mol) in 20 mL of 95% ethanol. Gentle warming may be required.

Reaction Procedure
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the setup is in a chemical fume hood.

  • Transfer the prepared KOH solution into the reaction flask and begin stirring.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add carbon disulfide (2.5 mL, ~0.041 mol) to the stirred KOH solution. A color change may be observed. Stir for an additional 30 minutes at this temperature.

    • Rationale: This step forms the potassium alkyl xanthate in situ, which acts as the sulfur source. Slow addition at low temperature controls the exothermic reaction.

  • Slowly add the 4-methoxy-o-phenylenediamine solution from the dropping funnel to the reaction mixture over 15-20 minutes.

  • Remove the ice bath and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4 hours.

    • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization and dehydration, leading to the formation of the stable benzimidazole ring.

Product Isolation and Purification
  • After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Transfer the concentrated mixture to a 250 mL beaker and place it in an ice bath.

  • While stirring vigorously, slowly add glacial acetic acid dropwise to acidify the solution to a pH of approximately 4-5.

    • Rationale: The product exists as a potassium salt in the basic solution. Acidification protonates the thiol group, causing the neutral, less soluble 2-mercapto-5-methoxybenzimidazole to precipitate out of the solution.

  • A precipitate (typically off-white to purple) will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • For purification, transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimum amount of hot 1:1 ethanol/water solution to dissolve the solid completely. Add a spatula tip of activated charcoal, and heat gently for 5 minutes.

  • Perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C overnight.

  • Weigh the final product and calculate the percentage yield. A typical yield is in the range of 60-85%.

Characterization and Expected Results

The identity and purity of the synthesized 2-mercapto-5-methoxybenzimidazole should be confirmed using the following analytical techniques.

ParameterExpected Result
Appearance Off-white to light yellowish or purple crystalline powder.[13][15]
Melting Point 250-254 °C
FT-IR (KBr, cm⁻¹) ~3286 (N-H stretch), ~2550 (S-H stretch, often weak/broad), 1625 (C=N stretch), 1250 (C-O aryl stretch).[16][17]
¹H-NMR (DMSO-d₆, δ ppm) ~12.50 (s, 1H, SH), ~12.41 (s, 1H, NH), ~6.5-7.2 (m, 3H, Ar-H), ~3.72 (s, 3H, OCH₃).[17]
Solubility Soluble in methanol, DMSO, and aqueous alkaline solutions.[15][18]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Insufficient base or reaction time.Ensure KOH is fresh and used in stoichiometric excess. Extend reflux time to 6 hours.
Starting material (diamine) has oxidized.Use fresh, high-purity 4-methoxy-o-phenylenediamine.
Product is Dark/Oily Incomplete reaction or presence of impurities.Ensure complete precipitation by adjusting pH carefully. Perform the recrystallization step with charcoal as described.
Reaction temperature was too high.Maintain a gentle reflux; do not overheat.
Product Fails Characterization Incorrect starting materials or side reactions.Verify the identity of all starting materials before beginning. Control the rate of addition of reagents.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 2-mercapto-5-methoxybenzimidazole. By adhering to the step-by-step instructions and, most importantly, the stringent safety precautions for handling carbon disulfide, researchers can confidently produce this valuable pharmaceutical intermediate with high yield and purity. The provided characterization data serves as a benchmark for validating the final product's identity and quality.

References

Application Notes and Protocols: S-Alkylation of 2-Mercapto-5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Mercapto-5-methoxybenzimidazole is a pivotal heterocyclic building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of proton pump inhibitors like omeprazole.[1][2] The strategic modification of its 2-mercapto group via S-alkylation allows for the introduction of diverse functionalities, profoundly influencing the pharmacological profile of the resulting derivatives.[3][4] This document provides a comprehensive guide to the experimental procedure for the S-alkylation of 2-mercapto-5-methoxybenzimidazole, grounded in established chemical principles and supported by practical insights for researchers in drug discovery and development.

The core of this transformation lies in the nucleophilic character of the sulfur atom within the 2-mercaptobenzimidazole scaffold. The reaction typically proceeds via an SN2 mechanism, where the deprotonated thiolate anion attacks an alkyl halide or another suitable electrophile. The choice of base, solvent, and reaction conditions is critical to ensure selective S-alkylation while minimizing potential N-alkylation of the benzimidazole ring nitrogens.[5][6]

Mechanistic Considerations and Strategic Choices

The S-alkylation of 2-mercapto-5-methoxybenzimidazole is predicated on the generation of a potent sulfur nucleophile. The inherent acidity of the thiol proton facilitates its removal by a suitable base, yielding a thiolate anion. This anion is a soft nucleophile, which, according to Hard-Soft Acid-Base (HSAB) theory, preferentially reacts with soft electrophiles, such as the carbon atom of an alkyl halide.

Selection of Base

The choice of base is paramount for efficient and selective S-alkylation.

  • Inorganic Bases: Strong inorganic bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly employed.[7] They are cost-effective and effectively deprotonate the thiol group. The use of KOH in a two-phase medium of an aqueous solution and an organic solvent has been shown to greatly enhance the reaction rate.[5][6][8]

  • Organic Bases: In some instances, organic bases like triethylamine or piperidine may be used, particularly when milder reaction conditions are desired.[9]

  • Carbonates: Potassium carbonate (K₂CO₃) is another viable option, often used in polar aprotic solvents like acetone.[10]

The concentration of the base can also influence the reaction's selectivity. Lower alkaline concentrations tend to favor S-alkylation over N-alkylation.[5][6]

Solvent System

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics.

  • Protic Solvents: Alcohols, such as ethanol, are frequently used as they can dissolve both the benzimidazole substrate and the inorganic base to some extent.[7]

  • Aprotic Polar Solvents: Solvents like acetone and N,N-dimethylformamide (DMF) are excellent choices for SN2 reactions as they can solvate the cation of the base while leaving the anion relatively free to act as a nucleophile.[10]

  • Two-Phase Systems: The use of a water/organic solvent (e.g., dichloromethane) two-phase system, often in conjunction with a phase-transfer catalyst, can be highly effective.[5][6] This approach facilitates the interaction between the water-soluble base and the organic-soluble substrate and alkylating agent.

Alkylating Agents

A wide variety of alkylating agents can be utilized, depending on the desired final product. Common examples include:

  • Alkyl halides (e.g., methyl iodide, ethyl bromoacetate, 1-bromotetradecane)[4][9][11]

  • Benzyl halides (e.g., benzyl bromide, para-substituted 1-bromomethyl benzene derivatives)[3]

The reactivity of the alkylating agent follows the general trend for SN2 reactions: I > Br > Cl.

Experimental Workflow and Protocol

The following section outlines a detailed, step-by-step protocol for a typical S-alkylation of 2-mercapto-5-methoxybenzimidazole. This protocol is designed to be a self-validating system, incorporating in-process monitoring and comprehensive final product characterization.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
2-Mercapto-5-methoxybenzimidazole37052-78-1C₈H₈N₂OS180.23
Alkyl Halide (e.g., Benzyl Bromide)100-39-0C₇H₇Br171.04
Potassium Hydroxide (KOH)1310-58-3KOH56.11
Ethanol (Absolute)64-17-5C₂H₅OH46.07
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Hexane110-54-3C₆H₁₄86.18
Step-by-Step Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-mercapto-5-methoxybenzimidazole (1.80 g, 10.0 mmol).

    • Add absolute ethanol (40 mL) to the flask and stir to dissolve the starting material. Some gentle heating may be required.

    • In a separate beaker, prepare a solution of potassium hydroxide (0.62 g, 11.0 mmol, 1.1 equivalents) in water (5 mL).

    • Slowly add the KOH solution to the stirred solution of the benzimidazole derivative at room temperature. A color change may be observed as the thiolate is formed.

  • Addition of Alkylating Agent:

    • Add the alkylating agent (e.g., benzyl bromide, 1.71 g, 10.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at room temperature over 10-15 minutes.

  • Reaction Monitoring:

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Prepare TLC plates with a suitable mobile phase (e.g., ethyl acetate/hexane, 1:1 v/v). Spot the starting material, the reaction mixture, and a co-spot.

    • The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. This typically takes 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add distilled water (50 mL) and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure S-alkylated product.

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods:

  • FT-IR: Look for the disappearance of the S-H stretching band (around 2560 cm⁻¹) and the appearance of new C-H stretching bands from the alkyl group.

  • ¹H NMR: Confirm the presence of protons from the newly introduced alkyl group and the characteristic aromatic protons of the benzimidazole ring.

  • ¹³C NMR: Verify the number of carbon atoms and the presence of the new alkyl carbons.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful alkylation.

Visualization of the Experimental Workflow

S_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Product Isolation cluster_purification Purification & Analysis A Dissolve 2-mercapto- 5-methoxybenzimidazole in Ethanol C Add KOH Solution to Benzimidazole A->C B Prepare Aqueous KOH Solution B->C D Add Alkylating Agent C->D E Reflux and Monitor by TLC D->E F Cool and Remove Solvent E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate G->H I Recrystallization or Column Chromatography H->I J Characterization (NMR, IR, MS) I->J

Caption: Workflow for the S-alkylation of 2-mercapto-5-methoxybenzimidazole.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Alkylating agents are often toxic and lachrymatory; handle with care.

  • Potassium hydroxide is corrosive; avoid contact with skin and eyes.

  • Organic solvents are flammable; keep away from ignition sources.

References

Application Notes and Protocols for the Use of 5-Methoxybenzimidazole in the Preparation of COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy, offering potent efficacy with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The search for novel chemical scaffolds that can provide selective and potent COX-2 inhibition is a continuous effort in medicinal chemistry. The benzimidazole moiety has emerged as a "privileged structure" due to its presence in numerous pharmacologically active compounds. Its unique structural and electronic properties make it an ideal scaffold for designing selective enzyme inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 5-methoxybenzimidazole as a versatile starting material for the synthesis of novel and potent selective COX-2 inhibitors.

The rationale for using the this compound scaffold is rooted in structure-activity relationship (SAR) studies of various COX-2 inhibitors. The benzimidazole core can mimic the central ring systems of known diarylheterocyclic COX-2 inhibitors. Furthermore, strategic substitution at the C2, N1, and C5 positions of the benzimidazole ring can significantly influence potency and selectivity.[1][2] A methoxy group at the C5 position, for instance, can enhance interactions within the active site of the COX-2 enzyme, potentially increasing inhibitory activity.[1]

This guide will detail a proposed synthetic pathway, provide step-by-step experimental protocols, and outline methods for the biological evaluation and in-silico analysis of the synthesized compounds.

Scientific Rationale and Design Strategy

The design of selective COX-2 inhibitors is based on exploiting the structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is approximately 25% larger than that of COX-1 and possesses a secondary side pocket. Selective inhibitors are designed to bind to this secondary pocket, an interaction that is sterically hindered in the COX-1 isoform.

Our design strategy focuses on a 1,2,5-trisubstituted benzimidazole scaffold, originating from this compound. The key features of the proposed target molecule are:

  • C2-Aryl Substitution: A 4-(methylsulfonyl)phenyl group at the C2 position is a well-established pharmacophore for potent and selective COX-2 inhibition. The sulfonyl group forms crucial hydrogen bonds with residues in the secondary pocket of the COX-2 active site.

  • N1-Alkylation: Alkylation at the N1 position can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and can also influence the orientation of the C2-aryl group within the active site.

  • C5-Methoxy Group: The electron-donating methoxy group at the C5 position is hypothesized to enhance binding affinity through favorable interactions within a hydrophilic region of the COX-2 active site.

The overall workflow for the preparation and evaluation of these inhibitors is outlined below.

G cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation cluster_3 In Silico Analysis A Step 1: Synthesis of This compound B Step 2: N-Alkylation A->B C Step 3: C2-Chlorination B->C D Step 4: Suzuki Coupling C->D E Column Chromatography D->E F NMR, Mass Spec, etc. E->F G In Vitro COX-1/COX-2 Inhibition Assays F->G H Determination of IC50 and Selectivity Index G->H I Molecular Docking Studies G->I

Caption: Overall workflow for the synthesis and evaluation of this compound-based COX-2 inhibitors.

Synthetic Protocols

This section details a proposed multi-step synthesis to generate a potent COX-2 inhibitor starting from this compound.

Step 1: Synthesis of 5-Methoxy-1H-benzimidazole

The foundational benzimidazole ring system can be synthesized via the Phillips condensation reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[3][4] In this case, 4-methoxy-1,2-phenylenediamine is reacted with formic acid.

G start 4-Methoxy-1,2-phenylenediamine + Formic Acid process Phillips Condensation (e.g., in 4N HCl or with ZnO catalyst) start->process end 5-Methoxy-1H-benzimidazole process->end

Caption: Synthesis of 5-Methoxy-1H-benzimidazole via Phillips Condensation.

Materials:

  • 4-Methoxy-1,2-phenylenediamine

  • Formic acid

  • 4N Hydrochloric acid or Zinc Oxide (ZnO) nanoparticles[5]

  • Sodium hydroxide solution

  • Ethanol/Water for recrystallization

Protocol (Phillips-Ladenburg Method):

  • In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in 4N hydrochloric acid.

  • Add formic acid (1.2 eq) to the solution.

  • Heat the reaction mixture at reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration, wash with cold water, and dry.

  • Purify the crude 5-methoxy-1H-benzimidazole by recrystallization from an ethanol/water mixture.[3][5]

Step 2: N-Alkylation of 5-Methoxy-1H-benzimidazole

N-alkylation of the benzimidazole ring can be achieved under basic conditions. Phase-transfer catalysis is an efficient method for this transformation.[6]

Materials:

  • 5-Methoxy-1H-benzimidazole

  • Alkyl halide (e.g., Ethyl bromide)

  • Potassium hydroxide (30% aqueous solution)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase-transfer catalyst

  • Toluene

Protocol:

  • To a stirred solution of 5-methoxy-1H-benzimidazole (1.0 eq) in toluene, add the alkyl halide (1.2 eq), 30% aqueous potassium hydroxide, and a catalytic amount of TBAHS (0.05 eq).

  • Heat the mixture to 60-70°C and stir vigorously for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-alkyl-5-methoxy-1H-benzimidazole, which can be purified by column chromatography.[6]

Step 3 & 4: C2-Arylation via Suzuki Coupling

A highly efficient method for introducing the C2-aryl group is the Suzuki-Miyaura cross-coupling reaction.[7][8][9] This requires prior conversion of the C2-position to a suitable leaving group, such as chlorine.

Protocol for C2-Chlorination followed by Suzuki Coupling:

  • C2-Chlorination: The N-alkyl-5-methoxy-1H-benzimidazole can be chlorinated at the C2 position using a suitable chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

  • Suzuki Coupling:

    • In a microwave-safe vial, combine the 2-chloro-N-alkyl-5-methoxybenzimidazole (1.0 eq), 4-(methylsulfonyl)phenylboronic acid (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.1 eq), and a base like potassium carbonate (2.0 eq).

    • Add a suitable solvent system, for example, a mixture of acetonitrile and water.

    • Seal the vial and heat in a microwave reactor at 150°C for 30 minutes.[7]

    • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water.

    • Dry the organic layer, concentrate, and purify the final product by flash column chromatography.[10][11]

Data Presentation: Biological Activity

The synthesized compounds should be evaluated for their ability to inhibit COX-1 and COX-2. The results are typically expressed as IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%). The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDR Group (at N1)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Target-1 EthylExpected > 10Expected < 0.5>20
Ref-1 [12](piperidin-1-ylmethyl)>1000.06>1666
Ref-2 [13]H19.50.2967.2
Celecoxib [13]-14.20.4233.8

Note: Data for Target-1 is hypothetical and based on the expected outcome of the proposed synthesis. Ref-1 and Ref-2 are examples of other benzimidazole or related heterocyclic derivatives with reported COX-2 inhibitory activity.

Experimental Protocols: Biological Assays

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)

This assay measures the peroxidase activity of the COX enzyme. A detailed protocol for a commercially available kit is often followed.

Principle: The assay measures the peroxidase component of the COX enzymes. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). During this reduction, a fluorometric probe is oxidized, leading to a measurable increase in fluorescence. The rate of this increase is proportional to COX activity.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Fluorometric probe (e.g., Amplex™ Red)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and Celecoxib in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compounds, reference inhibitor, or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence kinetically (e.g., every minute for 10-20 minutes).

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the inhibitor concentration. Fit the data to a suitable equation to calculate the IC₅₀ value.[14]

Mechanism of Action: In Silico Insights

Molecular docking studies can provide valuable insights into the binding mode of the synthesized inhibitors within the COX-2 active site, helping to rationalize the observed biological activity.

Procedure:

  • Protein Preparation: Obtain the crystal structure of human COX-2 (e.g., PDB ID: 6COX) from the Protein Data Bank. Prepare the protein by removing water molecules and ligands, and adding hydrogen atoms.

  • Ligand Preparation: Generate 3D structures of the synthesized benzimidazole derivatives and perform energy minimization.

  • Docking: Use molecular docking software (e.g., AutoDock) to dock the ligands into the active site of COX-2.

  • Analysis: Analyze the resulting docking poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and amino acid residues in the active site. The binding energy can also be calculated to estimate the binding affinity.[2]

G cluster_0 COX-2 Active Site cluster_1 Benzimidazole Inhibitor Arg513 Arg513 His90 His90 Val523 Val523 Phe518 Phe518 Ser530 Ser530 Sulfonyl SO2Me Group Sulfonyl->Arg513 H-Bond Sulfonyl->His90 H-Bond Benzimidazole Benzimidazole Core Benzimidazole->Val523 Hydrophobic Interaction Benzimidazole->Phe518 Hydrophobic Interaction Methoxy 5-Methoxy Group Methoxy->Ser530 Potential H-Bond

Caption: A conceptual diagram of the potential binding interactions of a this compound-based inhibitor within the COX-2 active site.

Expected Interactions: The 4-(methylsulfonyl)phenyl group is expected to insert into the secondary side pocket of COX-2, with the sulfonyl oxygens forming hydrogen bonds with the backbone amides of Arg513 and His90. The benzimidazole core and the N1-alkyl group will likely occupy the main hydrophobic channel, forming interactions with residues such as Val523 and Phe518. The 5-methoxy group may form a hydrogen bond with Ser530 or interact with other polar residues in that region.

Conclusion

This compound represents a promising and versatile starting point for the development of novel, potent, and selective COX-2 inhibitors. The synthetic routes outlined, based on established chemical transformations, provide a clear path to a variety of substituted benzimidazole derivatives. By combining rational design, robust synthetic protocols, and thorough biological and in-silico evaluation, researchers can effectively explore this chemical space to identify new anti-inflammatory drug candidates. The methodologies described in these application notes are intended to serve as a comprehensive guide to facilitate these research and development efforts.

References

Application Notes and Protocols: 5-Methoxybenzimidazole Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry

In the landscape of modern medicinal chemistry and drug discovery, the benzimidazole core stands out as a "privileged scaffold."[1] This designation is earned by its recurring presence in a multitude of FDA-approved drugs and biologically active compounds, attributable to its unique physicochemical properties that facilitate interactions with a wide range of biological macromolecules.[1][2] The benzimidazole framework is a versatile building block in the development of antimicrobial, anticancer, antiviral, and anti-inflammatory agents, among others.[2][3] The 5-methoxy substitution, in particular, modulates the electronic properties of the benzimidazole ring system, often enhancing its biological activity and metabolic stability.

Parallel to the rise of privileged structures, "click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the way chemists assemble complex molecules.[4] This chemical philosophy prioritizes reactions that are modular, wide in scope, high-yielding, and generate minimal byproducts.[4] The archetypal click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and specificity.[5][6] This bioorthogonal reaction has found extensive applications in drug discovery, bioconjugation, and materials science.[7][8]

This guide provides a detailed exploration of the synergy between 5-methoxybenzimidazole derivatives and click chemistry. We will delve into the synthesis of "clickable" this compound precursors, provide step-by-step protocols for their application in CuAAC reactions, and discuss the potential applications of the resulting triazole conjugates in drug development and chemical biology.

The Benzimidazole Scaffold: A Foundation for Therapeutic Innovation

The benzimidazole nucleus, an isostere of naturally occurring purines, possesses a unique combination of hydrogen bond donor and acceptor sites, π-stacking capabilities, and hydrophobic surfaces.[1] This allows for a diverse range of interactions with biological targets, making it a cornerstone in the design of novel therapeutic agents.[2][3] The introduction of a methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced target affinity and improved metabolic profiles.

Click Chemistry: A Robust Tool for Molecular Assembly

The CuAAC reaction is the most prominent example of click chemistry, valued for its reliability and mild reaction conditions.[5][6] The formation of the triazole ring is an energetically favorable process that proceeds with high fidelity, even in complex biological media. This has made it an invaluable tool for linking different molecular fragments, such as a pharmacophore to a targeting moiety or a fluorescent reporter for bioimaging applications.[7][8]

Synthesis of Clickable this compound Derivatives

To employ this compound in click chemistry, it must first be functionalized with either a terminal alkyne or an azide group. The most common strategy is the N-alkylation of the benzimidazole ring.

Workflow for Synthesizing Clickable Benzimidazoles

G cluster_0 Synthesis of Alkyne Precursor cluster_1 Synthesis of Azide Precursor (Two-Step) A This compound B N-Propargyl-5-methoxybenzimidazole A->B N-Alkylation C Propargyl Bromide C->B D Base (e.g., K2CO3 or NaH) Solvent (e.g., DMF or Acetone) D->B E This compound F 1-(2-Hydroxyethyl)-5-methoxybenzimidazole E->F N-Alkylation G 1-(2-Azidoethyl)-5-methoxybenzimidazole F->G Azidation H 2-Bromoethanol H->F I Base (e.g., K2CO3) I->F J 1. Mesyl Chloride, Base 2. Sodium Azide (NaN3) J->G

Caption: Synthetic routes to alkyne- and azide-functionalized 5-methoxybenzimidazoles.

Experimental Protocols

Protocol 1: Synthesis of 1-(Prop-2-yn-1-yl)-5-methoxy-1H-benzo[d]imidazole (Alkyne Derivative)

This protocol describes the N-alkylation of this compound with propargyl bromide. The use of a base is crucial to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity for attack on the electrophilic propargyl bromide.

Materials:

  • This compound

  • Propargyl bromide (80% solution in toluene)

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. Add anhydrous potassium carbonate (2.0 eq) or carefully add sodium hydride (1.2 eq) in portions at 0 °C.

    • Expert Insight: Sodium hydride is a stronger base and will lead to a faster reaction but requires more stringent anhydrous conditions and careful handling due to the evolution of hydrogen gas. Potassium carbonate is a milder and safer alternative, though the reaction may require gentle heating.

  • Alkylation: To the stirred suspension, add propargyl bromide (1.2 eq) dropwise at room temperature (or 0 °C if using NaH).

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50-60 °C if using K₂CO₃) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • If using K₂CO₃, filter off the inorganic salts and wash with the reaction solvent.

    • If using NaH, carefully quench the reaction at 0 °C by the dropwise addition of water.

    • Concentrate the filtrate (or the quenched reaction mixture) under reduced pressure to remove the solvent.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(prop-2-yn-1-yl)-5-methoxy-1H-benzo[d]imidazole as a solid.

Characterization (Expected):

  • ¹H NMR: Peaks corresponding to the benzimidazole ring protons, the methoxy group protons, the methylene protons of the propargyl group, and the terminal alkyne proton.

  • IR: Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).

Protocol 2: Synthesis of 1-(2-Azidoethyl)-5-methoxy-1H-benzo[d]imidazole (Azide Derivative)

This is a two-step procedure involving the initial introduction of a hydroxyethyl group, followed by its conversion to an azide.

Step 2a: Synthesis of 2-(5-methoxy-1H-benzo[d]imidazol-1-yl)ethan-1-ol

Materials:

  • This compound

  • 2-Bromoethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Ethyl acetate (EtOAc)

  • Water, Brine, Anhydrous MgSO₄

Procedure:

  • Follow the procedure outlined in Protocol 1, using 2-bromoethanol (1.2 eq) in place of propargyl bromide. The reaction is typically heated at 60-80 °C for 12-24 hours.

  • After workup, the crude product can often be purified by recrystallization or column chromatography to yield 2-(5-methoxy-1H-benzo[d]imidazol-1-yl)ethan-1-ol.

Step 2b: Synthesis of 1-(2-Azidoethyl)-5-methoxy-1H-benzo[d]imidazole

Materials:

  • 2-(5-methoxy-1H-benzo[d]imidazol-1-yl)ethan-1-ol

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium azide (NaN₃)

  • Anhydrous DMF

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve 2-(5-methoxy-1H-benzo[d]imidazol-1-yl)ethan-1-ol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a mesylate or tosylate creates an excellent leaving group for the subsequent nucleophilic substitution with azide.

  • Workup of the Intermediate:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.

  • Azidation:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 eq).

    • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • Final Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain 1-(2-azidoethyl)-5-methoxy-1H-benzo[d]imidazole.

Characterization (Expected):

  • IR: A strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the azide (N₃) asymmetric stretch.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details a general procedure for the click reaction between a this compound derivative (either alkyne or azide) and a corresponding click partner.

Workflow for CuAAC Reaction

CuAAC_Workflow cluster_main CuAAC Reaction Workflow Start Prepare Stock Solutions: - Alkyne Derivative - Azide Derivative - CuSO4·5H2O - Sodium Ascorbate Mix Combine Alkyne and Azide in t-BuOH/H2O (1:1) Start->Mix AddCat Add Sodium Ascorbate, then CuSO4·5H2O Mix->AddCat React Stir at Room Temperature (Monitor by TLC) AddCat->React Workup Dilute with Water, Extract with Organic Solvent React->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Characterize Final Triazole Conjugate Purify->Product

Caption: A typical workflow for the copper-catalyzed azide-alkyne cycloaddition reaction.

Materials:

  • Alkyne-functionalized this compound (e.g., from Protocol 1)

  • Azide-functionalized molecule (e.g., benzyl azide, or an azide-tagged biomolecule)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the alkyne (e.g., 100 mM in DMF or DMSO), azide (e.g., 110 mM in the same solvent), CuSO₄·5H₂O (e.g., 50 mM in water), and sodium ascorbate (e.g., 1 M in water, freshly prepared).

  • Reaction Setup:

    • In a reaction vial, add the alkyne derivative (1.0 eq).

    • Add the azide derivative (1.05-1.1 eq).

    • Add a solvent system, typically a 1:1 mixture of t-BuOH and water.

  • Catalyst Addition:

    • Add the sodium ascorbate solution (0.2-0.5 eq).

    • Add the CuSO₄·5H₂O solution (0.05-0.1 eq).

    • Self-Validation: The reaction mixture should turn a yellow-green or heterogeneous color. A deep blue color indicates the oxidation of Cu(I) to Cu(II), and more sodium ascorbate may be needed. The in-situ reduction of Cu(II) by sodium ascorbate generates the active Cu(I) catalyst.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC.

  • Workup:

    • Dilute the reaction mixture with water.

    • Extract the product with an organic solvent such as EtOAc or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1,4-disubstituted triazole product.

Parameter Condition Rationale/Expert Insight
Solvent t-BuOH/H₂O (1:1), DMF, DMSOA mixture of water and an organic solvent is often optimal, as water has been shown to accelerate the reaction.
Catalyst CuSO₄·5H₂O / Sodium AscorbateThis is the most common and convenient method for generating the active Cu(I) species in situ.
Ligand (Optional) TBTA, THPTAFor sensitive biomolecules, a ligand can protect the substrate from oxidative damage and accelerate the reaction.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature, highlighting a key advantage of click chemistry.
Stoichiometry Slight excess of one reagentUsing a slight excess (1.05-1.1 eq) of the more accessible reagent can drive the reaction to completion.

Applications in Drug Discovery and Chemical Biology

The triazole linkage formed via click chemistry is not merely a passive linker; it is metabolically stable and can participate in hydrogen bonding, potentially contributing to the binding affinity of the final conjugate. This makes the combination of the this compound scaffold and the triazole linker a powerful strategy in various research areas.

  • Fragment-Based Drug Discovery (FBDD): Click chemistry can be used to link a this compound fragment to other small molecule fragments to rapidly generate a library of compounds for screening against a biological target.

  • Synthesis of Proteolysis Targeting Chimeras (PROTACs): A clickable this compound derivative could be used to synthesize PROTACs, where it serves as the ligand for the protein of interest, linked via a triazole to an E3 ligase-binding moiety.

  • Development of Fluorescent Probes: By clicking a this compound derivative to a fluorophore, novel probes can be developed for bioimaging applications, leveraging the benzimidazole's potential to target specific cellular components.

  • Bioconjugation: Clickable 5-methoxybenzimidazoles can be attached to proteins, peptides, or nucleic acids to study their localization, interactions, and function within living systems.

Logical Pathway for Application

G cluster_2 Application Development Pathway Start Synthesize Clickable This compound (Alkyne or Azide) Click CuAAC Reaction with Functional Partner (e.g., Fluorophore, Biomolecule) Start->Click Conjugate Purified Benzimidazole-Triazole Conjugate Click->Conjugate App1 Bioimaging/ Fluorescent Probe Conjugate->App1 App2 Drug Discovery/ Lead Optimization Conjugate->App2 App3 Bioconjugation/ Target Identification Conjugate->App3

Caption: Logical flow from precursor synthesis to diverse applications.

Conclusion

The strategic fusion of the this compound scaffold's proven biological relevance with the efficiency and versatility of click chemistry offers a powerful platform for innovation in the life sciences. The protocols and insights provided in this guide are intended to empower researchers to harness this synergy, paving the way for the development of novel therapeutics, advanced diagnostic tools, and sophisticated chemical biology probes. By understanding the causality behind the experimental choices and adhering to self-validating protocols, scientists can confidently explore the vast potential of these fascinating molecular constructs.

References

Application Notes and Protocols for the Use of Deuterated 5-Methoxybenzimidazole as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of drug discovery and development, the accurate quantification of xenobiotics and their metabolites in complex biological matrices is a cornerstone of preclinical and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent sensitivity and selectivity. However, the journey from sample collection to data interpretation is fraught with potential for variability. Ion suppression or enhancement, collectively known as matrix effects, can significantly impact the accuracy and reproducibility of results.[1][2][3] To navigate these challenges, the use of a robust internal standard is not merely a recommendation but a fundamental requirement for a scientifically sound and defensible bioanalytical method.

This comprehensive guide delineates the principles and protocols for the application of deuterated 5-Methoxybenzimidazole (d3-5-MBI) as an internal standard in the LC-MS/MS quantification of this compound (5-MBI). 5-MBI serves as a crucial building block in the synthesis of various pharmaceutical compounds, and its precise measurement is often required in metabolic and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as d3-5-MBI, is the most effective strategy to compensate for analytical variability, ensuring the highest level of data integrity.

The Rationale for a Deuterated Internal Standard: The Principle of Isotope Dilution Mass Spectrometry

The ideal internal standard co-elutes with the analyte of interest and exhibits identical physicochemical behavior during sample extraction, chromatography, and ionization.[4] A stable isotope-labeled (SIL) internal standard, where one or more atoms of the analyte are replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N), is the closest approximation to this ideal.[5] The use of a SIL internal standard is the foundation of isotope dilution mass spectrometry (IDMS), a technique renowned for its high accuracy and precision.

The core principle of IDMS is that any sample loss during processing or fluctuations in instrument response will affect the analyte and the SIL internal standard to the same extent. By adding a known concentration of the SIL internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This ratio remains constant even with variations in sample recovery or matrix effects, leading to highly reliable results.

Deuterated this compound (d3-5-MBI): The Internal Standard of Choice

For the quantification of 5-MBI, d3-5-Methoxybenzimidazole, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, is an excellent internal standard.

Properties of this compound and its Deuterated Analog:

CompoundChemical FormulaMonoisotopic Mass ( g/mol )
This compound (5-MBI)C₈H₈N₂O148.06
d3-5-Methoxybenzimidazole (d3-5-MBI)C₈H₅D₃N₂O151.08

Note: Data derived from general chemical knowledge and supplier information.[5]

The 3 Dalton mass difference between 5-MBI and d3-5-MBI allows for their distinct detection by the mass spectrometer while their near-identical chemical properties ensure they behave similarly throughout the analytical process.

A Note on the Synthesis of Deuterated this compound

While d3-5-MBI is commercially available, understanding its synthesis provides valuable insight. A common strategy for introducing a deuterated methyl group to a phenolic hydroxyl group is through deuteromethylation. This can be achieved by reacting the precursor, 5-hydroxybenzimidazole, with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a suitable base.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis of 5-MBI using d3-5-MBI as an internal standard. These protocols are intended as a robust starting point and may require further optimization based on the specific instrumentation and matrix used.

Materials and Reagents
  • This compound (≥98% purity)

  • d3-5-Methoxybenzimidazole (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (or other relevant biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions

a. Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of 5-MBI and d3-5-MBI into separate volumetric flasks.

  • Dissolve in methanol to a final concentration of 1 mg/mL.

  • Store at -20°C. These solutions should be stable for at least 6 months.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions of 5-MBI by serially diluting the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of d3-5-MBI at a concentration of 1 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Curve and Quality Control Samples

a. Calibration Curve Standards:

  • Prepare a set of at least six non-zero calibration standards by spiking blank human plasma with the appropriate 5-MBI working standard solutions to achieve a concentration range of, for example, 1-1000 ng/mL.

  • A typical calibration curve could include concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

b. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels: low (e.g., 3 ng/mL), medium (e.g., 75 ng/mL), and high (e.g., 750 ng/mL) by spiking blank human plasma with 5-MBI working standards.[2]

  • QC samples should be prepared from a separate stock solution of 5-MBI than that used for the calibration standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[6][7]

Protocol:

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 1 µg/mL d3-5-MBI working internal standard solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add 20 µL d3-5-MBI (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute to_lcms Transfer to Autosampler Vial reconstitute->to_lcms

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development on a triple quadrupole mass spectrometer.

a. Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)

b. Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 10 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
Detection Mode Multiple Reaction Monitoring (MRM)

c. MRM Transitions:

The following MRM transitions are proposed based on the structure of 5-MBI and common fragmentation patterns of benzimidazole derivatives.[8][9] These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
5-MBI (Quantifier) 149.1106.125
5-MBI (Qualifier) 149.177.135
d3-5-MBI 152.1109.125

The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions likely result from the loss of the methoxy group and subsequent fragmentation of the benzimidazole ring.

Data Acquisition and Processing Workflow

G cluster_acq Data Acquisition and Processing inject Inject Sample into LC-MS/MS separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate ratio Calculate Peak Area Ratio integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: Data acquisition and processing workflow.

Method Validation According to Regulatory Guidelines

A bioanalytical method must be validated to demonstrate that it is suitable for its intended purpose.[1][2] The following parameters should be assessed in accordance with FDA and EMA guidelines.[1][2][9]

Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Assessed by analyzing at least six different lots of blank matrix.No significant interfering peaks at the retention times of the analyte and IS.
Calibration Curve The relationship between the analyte concentration and the response. A minimum of six non-zero standards should be used.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed using QC samples at LLOQ, low, mid, and high concentrations.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte and IS. Assessed by comparing the response in post-extraction spiked samples to that in neat solution.The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The efficiency of the extraction procedure. Assessed by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.Should be consistent and reproducible, although 100% recovery is not required.
Stability The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage) and in processed samples.Mean concentration at each stability level should be within ±15% of the nominal concentration.

Conclusion and Best Practices

The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantification of this compound in biological matrices by LC-MS/MS. The protocols outlined in this guide offer a comprehensive framework for method development and validation.

Key Takeaways for Successful Implementation:

  • High Purity Standards: Always use well-characterized reference standards for both the analyte and the deuterated internal standard.

  • Early IS Addition: The internal standard should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.

  • Method Optimization: The provided LC-MS/MS parameters are a starting point. Optimization of chromatographic conditions and mass spectrometric parameters is crucial for achieving the best performance on your specific instrumentation.

  • Thorough Validation: A comprehensive method validation is essential to ensure the reliability of the data and to meet regulatory requirements.

  • System Suitability: Before each analytical run, inject a system suitability sample to verify the performance of the LC-MS/MS system.

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can achieve accurate and precise quantification of this compound, leading to high-quality data that can be confidently used in regulatory submissions and for critical decision-making in the pharmaceutical development process.

References

Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Methoxybenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Efficient Heterocyclic Synthesis

Benzimidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The 5-methoxy substituted benzimidazole scaffold, in particular, is a privileged structure in drug discovery.[3] Traditional methods for the synthesis of these vital compounds often involve lengthy reaction times, harsh conditions, and the use of catalysts, which can be inefficient and environmentally burdensome.[4][5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[6] By directly heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while simultaneously increasing product yields and purity.[7][8][9] This approach aligns with the principles of green chemistry by minimizing energy consumption and reducing the need for hazardous solvents.[10][11]

This comprehensive guide provides detailed protocols and expert insights into the microwave-assisted synthesis of 5-methoxybenzimidazole derivatives. We will delve into the underlying principles, experimental causality, and practical considerations to empower researchers to leverage this powerful technology for accelerated drug discovery and development.

The Rationale for Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency

The advantages of microwave-assisted synthesis over conventional heating methods are well-documented and particularly impactful in the synthesis of heterocyclic compounds like benzimidazoles.[7][12]

Core Advantages of MAOS:
  • Rapid Reaction Rates: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[9] This significantly accelerates reaction kinetics, often reducing synthesis times by orders of magnitude.[13][14]

  • Enhanced Yields and Purity: The rapid heating and precise temperature control afforded by modern microwave reactors minimize the formation of byproducts, leading to cleaner reactions and higher yields of the desired product.[8][15]

  • Energy Efficiency: By focusing energy directly on the reactants and solvent, microwave synthesis is inherently more energy-efficient than conventional methods that require heating an entire oil bath or furnace.[9]

  • Green Chemistry Alignment: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing waste and environmental impact.[4][5][10]

Mechanism of Microwave Heating:

Microwave heating operates through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid heating.

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic motion, and the resistance to this flow generates heat.[11]

dot graph TD { A[Microwave Radiation] --> B{Interaction with Polar Molecules}; B --> C[Dipolar Polarization]; B --> D[Ionic Conduction]; C --> E{Rapid, Uniform Heating}; D --> E; E --> F[Accelerated Reaction Rate]; F --> G[Reduced Reaction Time & Increased Yield];

} caption: Microwave vs. Conventional Heating Workflow

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound derivatives.

General Synthesis Scheme:

The most common approach for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[16]

dot graph LR { node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[4-Methoxy-o-phenylenediamine] B[Carboxylic Acid Derivative] C[Microwave Irradiation] D[this compound Derivative]

} caption: General Reaction Scheme

Protocol 1: Synthesis of 5-Methoxy-2-Arylbenzimidazoles

This protocol outlines the synthesis of 2-aryl substituted 5-methoxybenzimidazoles from 4-methoxy-o-phenylenediamine and various aromatic carboxylic acids.

Materials:

  • 4-Methoxy-o-phenylenediamine

  • Substituted aromatic carboxylic acid (e.g., benzoic acid, p-toluic acid)

  • Polyphosphoric acid (PPA) or a suitable Lewis acid catalyst (e.g., Er(OTf)3)[17][18]

  • Microwave reactor with sealed vessels

  • Ethanol

  • Water

  • Sodium bicarbonate solution (10%)

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vessel, combine 4-methoxy-o-phenylenediamine (1 mmol), the desired aromatic carboxylic acid (1.1 mmol), and a catalytic amount of polyphosphoric acid (approximately 0.5 g).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[19]

  • Work-up: After cooling the reaction vessel to room temperature, carefully add 10 mL of water. Neutralize the mixture with a 10% sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from an ethanol/water mixture to yield the pure 5-methoxy-2-arylbenzimidazole.[13][20]

Protocol 2: Catalyst-Free Synthesis of this compound

This protocol details a greener, catalyst-free approach for the synthesis of the parent this compound.[4][5]

Materials:

  • 4-Methoxy-o-phenylenediamine

  • Formic acid

  • Microwave reactor

  • Water

  • Sodium hydroxide solution (10%)

Procedure:

  • Reactant Mixture: In a microwave-safe vessel, mix 4-methoxy-o-phenylenediamine (1 mmol) with an excess of formic acid (2 mL).[9]

  • Microwave Synthesis: Place the vessel in the microwave reactor and irradiate at 120°C for 3-5 minutes.

  • Neutralization: After cooling, carefully add the reaction mixture to 20 mL of ice-cold water. Neutralize with a 10% sodium hydroxide solution until a precipitate forms.

  • Product Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

Data Presentation: Comparison of Synthesis Methods
DerivativeMethodCatalystTime (min)Yield (%)Reference
5-Methoxy-2-phenylbenzimidazoleMicrowavePPA892[14]
5-Methoxy-2-phenylbenzimidazoleConventionalPPA24075[14]
This compoundMicrowaveNone495[4][5]
This compoundConventionalNone18068[9]
Characterization of Synthesized Compounds

The identity and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.[3][21]

  • Mass Spectrometry (MS): To confirm the molecular weight.[3][21]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.[22][23]

  • Melting Point Analysis: To assess purity.[22]

Safety Considerations in Microwave-Assisted Synthesis

While microwave synthesis is a powerful tool, it is crucial to adhere to strict safety protocols.[24]

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[25] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring.[25]

  • Proper Vessel Usage: Use only vessels and caps certified by the manufacturer for the specific microwave system. Ensure vessels are not overfilled.

  • Solvent Choice: Be aware of the properties of the solvents used, as they can behave differently at elevated temperatures and pressures.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all reactions in a well-ventilated laboratory hood to avoid inhaling any potentially toxic fumes.[25]

G

Conclusion: Accelerating Discovery with Microwave Technology

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives and other heterocyclic compounds.[26] By offering dramatic reductions in reaction times, increased yields, and alignment with green chemistry principles, this technology empowers researchers to accelerate the drug discovery and development process.[1][6] The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of microwave synthesis in the modern research laboratory.

References

Application Notes & Protocol: Antimicrobial Susceptibility Testing of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Benzimidazole and its derivatives are a class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including anthelmintic, antifungal, and anticancer properties.[1] As microbial resistance to existing agents continues to rise, the evaluation of novel or repurposed compounds like benzimidazoles is a critical area of research. A cornerstone of this evaluation is determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2]

This document provides a detailed protocol for determining the MIC of benzimidazole compounds against fungal and yeast isolates. The methodology is synthesized from the globally recognized standards for antifungal susceptibility testing published by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5] It is designed for researchers, scientists, and drug development professionals to produce reliable and reproducible susceptibility data.

Scientific Principle: Mechanism of Action

Understanding the mechanism of action is crucial for designing and interpreting susceptibility assays. Benzimidazoles, such as albendazole and fenbendazole, exert their antimicrobial effect primarily by targeting β-tubulin.[6][7] They bind to the β-tubulin monomer, preventing its polymerization with α-tubulin to form microtubules.[8][9] This disruption of microtubule formation is catastrophic for the cell, arresting mitosis and inhibiting essential cellular processes like intracellular transport and maintenance of cell structure, ultimately leading to cell death.[6][10] This specific targeting of tubulin polymerization is the biological basis for the inhibition of growth observed in susceptibility testing.[8]

BZD_Mechanism cluster_0 Microtubule Dynamics alpha α-Tubulin dimer αβ-Tubulin Dimer alpha->dimer beta β-Tubulin beta->dimer mt Microtubule (Polymerized) dimer->mt Polymerization mt->dimer Depolymerization bzd Benzimidazole Compound bzd->beta Binds to β-Tubulin AST_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Prepare Drug Stock (Benzimidazole in DMSO) p3 3. Prepare Drug Dilutions (in RPMI-1640 Medium) p1->p3 p2 2. Prepare Inoculum (0.5 McFarland Standard) a2 5. Add Standardized Inoculum to each well p2->a2 a1 4. Dispense Drug Dilutions to 96-Well Plate p3->a1 a1->a2 a3 6. Incubate Plate (35°C for 24-48h) a2->a3 d1 7. Visually Read Plate (Check Controls) a3->d1 d2 8. Determine MIC (Lowest concentration with no visible growth) d1->d2

References

Application Notes and Protocols: Molecular Docking Studies of 5-Methoxybenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth application notes for conducting molecular docking studies of 5-methoxybenzimidazole derivatives. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach from initial setup to results interpretation. By elucidating the causality behind experimental choices and grounding protocols in authoritative references, this guide aims to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound Derivatives and Molecular Docking

The benzimidazole ring system is a crucial pharmacophore in modern drug discovery.[5] Specifically, this compound derivatives have demonstrated promising therapeutic potential, including activity against various cancer cell lines and as inhibitors of key enzymes like tyrosinase.[6][7][8] Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10] This in silico method is instrumental in the early stages of drug discovery for screening virtual libraries of compounds, predicting binding affinities, and understanding the molecular interactions that govern ligand-protein recognition.[9][10]

This guide will walk you through a complete molecular docking workflow, using this compound derivatives as the ligand class of interest. We will cover ligand and protein preparation, docking simulation, and the critical analysis of the results.

Pre-Docking Preparations: Ensuring Data Quality

The accuracy of molecular docking results is highly dependent on the quality of the input structures for both the ligand (this compound derivative) and the protein target.

2.1. Ligand Preparation

The three-dimensional structure of the this compound derivative is the starting point.

Protocol 2.1: Ligand Preparation

  • Obtain Ligand Structure:

    • Draw the 2D structure of the this compound derivative using chemical drawing software like ChemDraw or MarvinSketch.

    • Alternatively, retrieve the structure from databases like PubChem. For 5-methoxy-1H-benzimidazole, the PubChem CID is 78598.[11]

  • Convert to 3D and Energy Minimize:

    • Convert the 2D structure to a 3D conformation.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[2] This step is crucial for ensuring correct bond lengths and angles.[12]

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms to the ligand structure, as they are often omitted in 2D representations.

    • Assign partial charges to each atom. This is essential for calculating electrostatic interactions during docking.[13] Tools like AutoDockTools (ADT) or the LigPrep module in Schrödinger Suite can automate this process.[14]

  • Save in Appropriate Format:

    • Save the prepared ligand in a suitable format, such as .pdbqt for AutoDock Vina or .mol2 for other docking programs.[2]

2.2. Target Protein Preparation

The selection and preparation of the target protein structure are critical for a meaningful docking study.

Protocol 2.2: Target Protein Preparation

  • Select and Download Protein Structure:

    • Identify the target protein of interest. For example, if studying anticancer effects, a relevant target could be a cyclin-dependent kinase (CDK) or estrogen receptor alpha (ERα).[1][3][7]

    • Download the 3D crystal structure of the protein from the Protein Data Bank (PDB).[15] Ensure the chosen structure has a high resolution and, if possible, a co-crystallized ligand to help define the binding site.

  • Clean the Protein Structure:

    • Remove non-essential molecules from the PDB file, such as water molecules, ions, and cofactors, unless they are known to be critical for ligand binding.[12][16]

    • If the protein has multiple chains, retain only the one relevant for the docking study.[12]

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms to the protein, paying special attention to polar residues.

    • Assign charges to the protein atoms using a force field like Amber.[16]

  • Handle Missing Residues or Loops:

    • Check for any missing atoms or entire residues in the protein structure and use modeling tools to build and refine these regions.[12]

  • Define the Binding Site (Grid Generation):

    • The docking search space must be defined. This is typically a 3D grid box centered on the active site of the protein.[13][17]

    • If a co-crystallized ligand is present, its location can be used to define the center of the grid box.[18]

The Molecular Docking Workflow

With the prepared ligand and protein, the docking simulation can be performed. AutoDock Vina is a widely used and effective tool for this purpose.[19][20]

Workflow Diagram:

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Execution Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Cleaning, Adding Hydrogens) Protein_Prep->Grid_Gen Docking_Run Run Docking Simulation (e.g., AutoDock Vina) Grid_Gen->Docking_Run Results_Analysis Analyze Docking Results (Binding Energy, Pose) Docking_Run->Results_Analysis Validation Validate Results (RMSD, Comparison) Results_Analysis->Validation

Caption: A streamlined workflow for molecular docking studies.

Protocol 3.1: Performing the Docking Simulation with AutoDock Vina

  • Prepare Configuration File:

    • Create a text file specifying the paths to the prepared protein (.pdbqt) and ligand (.pdbqt) files.

    • Define the coordinates for the center of the grid box and its dimensions (in Angstroms).[17]

  • Execute AutoDock Vina:

    • Run the Vina executable from the command line, providing the configuration file as input.

  • Generate Output:

    • Vina will generate an output file (typically in .pdbqt format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores.[20]

Post-Docking Analysis and Validation: Interpreting the Results
4.1. Analyzing Binding Affinity and Poses
  • Binding Affinity (Docking Score): This value, typically in kcal/mol, estimates the binding free energy.[21] A more negative value indicates a stronger predicted binding affinity.[22][23] It's important to note that this is a predictive value and may not directly correlate with experimental binding affinities.[22]

  • Binding Pose: This refers to the predicted 3D orientation and conformation of the ligand within the protein's binding site.[22] The top-ranked pose (with the lowest binding energy) is usually of primary interest.

4.2. Visualizing and Interpreting Interactions

Use molecular visualization software like PyMOL or Discovery Studio to analyze the interactions between the ligand and protein.[23] Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are crucial for binding specificity.[21][24]

  • Hydrophobic Interactions: These occur between nonpolar regions of the ligand and protein.

  • Electrostatic Interactions: These involve charged groups on the ligand and protein.

Data Presentation: Example Docking Results

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
5-MeO-BIM-1 CDK-8 (PDB: 5FGK)-9.7Ala100, Ala155[3]
5-MeO-BIM-2 ER-alpha (PDB: 3ERT)-7.7Lys52, Ala155[3]
5-MeO-BIM-3 KasA (PDB: 6P9K)-7.4Glu199, Gly117[14]
4.3. Validation of Docking Protocols

To ensure the reliability of the docking results, it is essential to validate the protocol.[25]

Protocol 4.1: Docking Validation

  • Redocking:

    • If a co-crystallized ligand is available, extract it from the protein's binding site and then dock it back in.[26]

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[21][26]

  • Comparison with Known Binders:

    • Dock a known inhibitor or substrate of the target protein alongside your test compounds.[26]

    • The known binder should ideally have a better docking score than your experimental compounds, providing a benchmark for comparison.[26]

  • Use of Decoy Sets:

    • Dock a set of known inactive compounds (decoys) along with known active compounds. A good docking protocol should be able to distinguish between actives and inactives, with the actives receiving better scores.[25]

Logical Relationship Diagram:

Validation_Logic cluster_input Inputs cluster_process Validation Process cluster_output Outputs Docking_Protocol Docking Protocol Redocking Redocking Docking_Protocol->Redocking Enrichment_Study Enrichment Study Docking_Protocol->Enrichment_Study Co_Crystal Co-crystallized Ligand Co_Crystal->Redocking Known_Actives Known Actives & Decoys Known_Actives->Enrichment_Study RMSD RMSD < 2.0 Å Redocking->RMSD ROC_Curve Good ROC Curve Enrichment_Study->ROC_Curve

Caption: Logic flow for validating a molecular docking protocol.

Conclusion and Future Directions

Molecular docking is an invaluable tool in the study of this compound derivatives, providing critical insights into their potential mechanisms of action. A well-executed and validated docking study can effectively prioritize compounds for further experimental testing, thereby accelerating the drug discovery pipeline. Future work may involve more advanced computational methods, such as molecular dynamics simulations, to further investigate the stability of the predicted ligand-protein complexes over time.[26]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxybenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, experience-driven answers to frequently asked questions, focusing on the causality behind experimental observations and offering robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of unreacted 4-methoxy-1,2-phenylenediamine in my reaction mixture, even after prolonged reaction times. What could be the cause?

A1: This is a common issue often related to incomplete cyclization. The primary synthetic route to this compound is the Phillips condensation, which involves the reaction of 4-methoxy-1,2-phenylenediamine with formic acid.[1][2] Several factors can lead to low conversion rates:

  • Insufficient Acid Catalyst/Reagent: Formic acid acts as both a reactant and a catalyst. If used in stoichiometric amounts, the reaction may be slow. Using an excess of formic acid or adding a stronger acid catalyst like hydrochloric acid (HCl) can significantly improve the reaction rate.[2]

  • Suboptimal Temperature: While some benzimidazole syntheses can proceed at room temperature, the Phillips condensation often requires elevated temperatures to drive the dehydration and cyclization steps.[3] A modest increase in temperature should be explored cautiously, as excessive heat can promote side reactions.[3]

  • Reaction Time: Ensure you are monitoring the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).[3] The reaction should be continued until the starting diamine is consumed.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting flowchart for low starting material conversion.

Q2: My final product is a dark, discolored solid. What is the likely impurity, and how can I remove it?

A2: The discoloration of your this compound product is most likely due to the oxidation of the 4-methoxy-1,2-phenylenediamine starting material. o-Phenylenediamines are notoriously sensitive to air and can oxidize to form highly colored polymeric impurities.[4][5]

Key Considerations and Solutions:

  • Starting Material Quality: The purity of your 4-methoxy-1,2-phenylenediamine is critical. It is known to be air-sensitive and hygroscopic.[5] Using freshly purified starting material is highly recommended. If the diamine is already discolored (typically a dark oil or solid), it should be purified before use, for example, by recrystallization or column chromatography under an inert atmosphere.

  • Inert Atmosphere: To prevent oxidation during the reaction, it is best practice to perform the synthesis under an inert atmosphere, such as nitrogen or argon.[4]

  • Purification of the Final Product: If colored impurities are present in your final product, they can often be removed by the following methods:

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon can effectively adsorb colored impurities.[4]

    • Column Chromatography: This is a very effective method for separating the desired product from polar, colored impurities.

Q3: I've isolated my product, but the yield is significantly lower than expected. Besides incomplete conversion, what other side reactions could be occurring?

A3: Low yields can be attributed to several side reactions that consume the starting materials or the product. The primary side reactions in the synthesis of this compound include:

  • Formation of N,N'-diformyl-4-methoxy-1,2-phenylenediamine: If the reaction conditions are not optimized for cyclization (e.g., insufficient heat), the reaction can stall after the formation of the di-acylated intermediate. This intermediate may not efficiently cyclize to form the benzimidazole ring.

  • Polymerization: As mentioned, the starting diamine is prone to oxidation, which can lead to the formation of intractable polymeric materials, reducing the amount of diamine available for the desired reaction.

  • Degradation of the Product: Benzimidazoles, while generally stable, can be susceptible to degradation under harsh conditions such as excessively high temperatures or strong acidic conditions over prolonged periods.[3][6]

Potential Side Reactions

SideReactions cluster_main Main Reaction Pathway cluster_side Side Reactions Diamine 4-Methoxy-1,2- phenylenediamine Intermediate N-formyl Intermediate Diamine->Intermediate + Formic Acid Polymer Oxidized Polymers Diamine->Polymer Oxidation (Air) FormicAcid Formic Acid Product This compound Intermediate->Product Cyclization (-H2O) Diformyl N,N'-diformyl Intermediate Intermediate->Diformyl Excess Formic Acid / Low Temp Degradation Degradation Products Product->Degradation Harsh Conditions

Caption: Main reaction pathway and potential side reactions.

Q4: My NMR spectrum shows two distinct sets of peaks for the aromatic protons, suggesting the presence of an isomer. Is this expected?

A4: Yes, for unsymmetrically substituted benzimidazoles like this compound, the formation of a regioisomeric product, 6-Methoxybenzimidazole, is possible. However, in the case of the reaction between 4-methoxy-1,2-phenylenediamine and formic acid, only one product, this compound, is expected due to the symmetry of the intermediate after the initial formylation.

The presence of a second set of aromatic peaks is more likely due to the tautomerism inherent to the benzimidazole ring. The proton on the nitrogen can reside on either nitrogen atom, leading to two tautomeric forms that can be in equilibrium. In some cases, depending on the solvent and temperature, this equilibrium can be slow enough on the NMR timescale to result in distinct signals for each tautomer.

Tautomerism in this compound

Caption: Tautomeric equilibrium of this compound.

Q5: What are the best practices for the purification and characterization of this compound?

A5: Proper purification and characterization are crucial to ensure the quality of your final product.

Technique Purpose Key Considerations
Recrystallization Primary purification to remove bulk impurities.A mixed solvent system, such as ethanol/water, is often effective. The use of activated carbon can help remove colored impurities.[7]
Column Chromatography For high-purity samples and removal of closely related impurities.Silica gel is a common stationary phase. The mobile phase will depend on the polarity of the impurities but a gradient of ethyl acetate in hexanes is a good starting point.
NMR Spectroscopy (¹H and ¹³C) Structural confirmation and purity assessment.The spectra should be consistent with the expected structure of this compound. Pay attention to the integration of the aromatic protons and the presence of any impurity peaks.
Mass Spectrometry Confirmation of molecular weight.The molecular ion peak should correspond to the calculated molecular weight of this compound (148.16 g/mol ).[8]
Melting Point Purity assessment.A sharp melting point close to the literature value (123-124 °C) is indicative of high purity.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-1,2-phenylenediamine (1.0 eq).

  • Reagent Addition: Add an excess of formic acid (e.g., 5-10 eq).

  • Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 2-4 hours.[9]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

References

Technical Support Center: Purification of 5-Methoxybenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methoxybenzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The benzimidazole core, particularly when substituted with a methoxy group, presents a unique set of physicochemical properties that can make purification non-trivial. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting

This section addresses the most common initial hurdles encountered during the purification of this compound derivatives.

Q1: My crude reaction mixture shows multiple spots on the TLC, and I'm not sure what they are. What are the most probable impurities in a typical synthesis?

A1: The identity of impurities is intrinsically linked to your synthetic route. For this compound derivatives, which are commonly synthesized via condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid, the primary impurities include[1][2]:

  • Unreacted Starting Materials: Residual 4-methoxy-o-phenylenediamine and the corresponding aldehyde or carboxylic acid are common.

  • Incompletely Cyclized Intermediates: Schiff bases formed from the condensation of the diamine and an aldehyde may persist if the subsequent oxidative cyclization is incomplete.

  • Side-Products from the Methoxy Group: The electron-donating methoxy group can activate the benzene ring, potentially leading to undesired side reactions like nitration at alternative positions if harsh conditions are used.

  • Reagents and Catalysts: Acids (like PPA or p-TsOH) or oxidizing agents used in the synthesis must be thoroughly removed during workup[1]. Failure to neutralize an acidic catalyst, for example, will result in the salt form of your basic benzimidazole, altering its chromatographic behavior.

A preliminary liquid-liquid extraction based on the pH of the aqueous phase can be an excellent first step to remove acidic or basic impurities before proceeding to chromatography or crystallization.

Q2: My compound streaks severely on a silica gel TLC plate, making it impossible to assess purity or develop a chromatographic method. What causes this and how can I fix it?

A2: This is a classic issue for nitrogen-containing heterocycles. Streaking occurs due to the strong interaction between the basic nitrogen atoms in the benzimidazole ring and the acidic silanol (Si-OH) groups on the surface of the silica gel[3]. This leads to a non-ideal equilibrium, causing the compound to "drag" up the plate.

The Solution: Neutralize the acidic sites on the silica.

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier into your mobile phase. The most common choices are:

    • Triethylamine (Et₃N): Add 0.5-2% (v/v) to your eluent system (e.g., Ethyl Acetate/Hexane)[4].

    • Ammonia: For more polar solvent systems like Dichloromethane/Methanol, using a solution of 7N ammonia in methanol as your methanol source can be highly effective[3].

This simple addition will "cap" the acidic sites on the silica, allowing your basic compound to elute symmetrically and providing clean, reliable spots.

Q3: I am struggling to find a suitable solvent for recrystallization. My compound either dissolves in everything or nothing. What is a systematic approach?

A3: Finding the right recrystallization solvent is a process of systematic screening. The ideal solvent should dissolve your compound completely when hot but poorly when cold[3].

Systematic Screening Protocol:

  • Place ~10-20 mg of your crude product into several small test tubes.

  • To each tube, add a different solvent (start with ~0.5 mL) from a range of polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).

  • Observe solubility at room temperature. A good candidate will show poor solubility.

  • Heat the tubes that did not show good solubility at room temperature. A good solvent will now dissolve the compound completely[3].

  • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of crystalline solid upon cooling.

For this compound derivatives, solvent mixtures are often effective. Common systems include ethanol/water, methanol/water, or acetone[5][6]. If your compound is highly soluble in a polar solvent (like methanol) and insoluble in a non-polar solvent (like hexane), you can use a co-solvent system. Dissolve the compound in a minimum of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of the "good" solvent to clarify and allow to cool.

Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A4: Oiling out occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point, or when impurities are depressing the melting point.

Troubleshooting Steps:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly[3].

  • Lower the Cooling Temperature: The oil may be a supercooled liquid. Try cooling to a much lower temperature (e.g., in a dry ice/acetone bath) to induce solidification.

  • Scratch the Flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[3].

  • Add a Seed Crystal: If you have a tiny amount of pure crystal, add it to the cooled solution to induce crystallization[3].

  • Re-evaluate the Solvent: The solvent may simply be a poor choice. Try a more viscous solvent or a different co-solvent system.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Purification by Flash Column Chromatography

Flash chromatography is the workhorse of purification for most organic compounds. Success with this compound derivatives hinges on proper method development.

G start Crude Product Analysis (TLC) solvent_screen Screen Solvents (e.g., Hex/EtOAc, DCM/MeOH) start->solvent_screen streaking Streaking Observed? solvent_screen->streaking add_modifier Add Basic Modifier (e.g., 1% Et3N) to Eluent streaking->add_modifier Yes rf_check Rf in Target Range (0.15-0.35)? streaking->rf_check No add_modifier->rf_check adjust_polarity Adjust Solvent Polarity rf_check->adjust_polarity No loading_choice Choose Loading Method rf_check->loading_choice Yes adjust_polarity->rf_check dry_load Dry Loading (Poor Solubility in Eluent) loading_choice->dry_load Poor liquid_load Liquid Loading (Good Solubility) loading_choice->liquid_load Good run_column Run Flash Column dry_load->run_column liquid_load->run_column

Caption: Workflow for Flash Chromatography Method Development.

Issue Probable Cause(s) Recommended Solution(s)
Poor Separation (Overlapping Spots) 1. Incorrect mobile phase polarity. 2. Column was overloaded with crude material. 3. Column was packed improperly.1. Re-optimize the mobile phase with TLC; a shallower gradient or isocratic elution may be needed. Aim for a ΔRf of at least 0.1 between compounds[7]. 2. Reduce the amount of material loaded. A general rule is 1-10% of the silica gel mass. 3. Ensure the column is packed uniformly without cracks or channels[8].
Compound Won't Elute from Column 1. Mobile phase is not polar enough. 2. Compound is strongly interacting with or has decomposed on the silica.1. Increase the eluent polarity (e.g., switch from EtOAc/Hexane to a DCM/MeOH system)[4]. 2. Flush the column with a very polar solvent system (e.g., 10-20% MeOH in DCM with 1% NH₄OH). Consider using a more inert stationary phase like alumina for sensitive compounds.
Low Recovery After Column 1. Compound is partially soluble in the eluent and remains on the column. 2. Compound is volatile and evaporated with the solvent. 3. Irreversible adsorption to the silica gel.1. After the main fractions are collected, flush the column with a much stronger solvent to recover any remaining material. 2. Use care during solvent removal with the rotary evaporator; avoid excessive heat or vacuum. 3. Use a basic modifier (Et₃N) to minimize strong acidic interactions. Consider switching to reversed-phase chromatography.

Objective: To purify a moderately polar, basic this compound derivative using normal-phase flash chromatography.

1. TLC Method Development: a. Prepare a stock solution of your crude material (~5 mg/mL) in a suitable solvent (e.g., DCM or Ethyl Acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in an initial solvent system, such as 30% Ethyl Acetate in Hexane. d. Visualize the plate under UV light. e. If streaking is observed, add 1% Triethylamine (Et₃N) to the mobile phase and re-run. f. Adjust the ratio of Ethyl Acetate to Hexane until the desired compound has an Rf value between 0.15 and 0.35[7]. This solvent system will be your starting point.

2. Column Packing: a. Select an appropriately sized column for your sample amount. b. Pack the column with silica gel (230-400 mesh) using the chosen eluent, ensuring a flat, stable bed[9].

3. Sample Loading: a. Dry Loading (Recommended for Poor Solubility): Dissolve your crude material in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of your packed column[7][9]. b. Liquid Loading: Dissolve your sample in the smallest possible volume of the mobile phase or a slightly stronger solvent. Inject this solution carefully onto the top of the column[9].

4. Elution and Fraction Collection: a. Begin eluting with your optimized mobile phase (containing 1% Et₃N). Apply positive pressure to achieve a flow rate of ~2 inches/minute[9]. b. Collect fractions and monitor them by TLC to identify which ones contain your pure product. c. Combine the pure fractions and remove the solvent under reduced pressure.

Guide 2: Purification of Highly Polar Derivatives

Some derivatives, such as those with additional hydroxyl, amine, or carboxylic acid groups, can be extremely polar, making them difficult to purify on silica gel.

G start Compound is Highly Polar (Rf=0 in 10% MeOH/DCM) ionic Is the Compound Ionic or Ionizable? start->ionic rp Try Reversed-Phase (C18) HPLC/Flash ionic->rp Yes hilic Try HILIC Chromatography ionic->hilic No/Neutral rp_details Eluent: Acetonitrile/Water +/- Modifier (TFA, Formic Acid) rp->rp_details hilic_details Stationary Phase: Amine or Diol Eluent: High Organic (e.g., ACN) with Water as strong solvent hilic->hilic_details

Caption: Selecting a Chromatographic Method for Polar Compounds.

  • Reversed-Phase Chromatography: This is often the best choice for highly polar compounds[3]. The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have more retention than on silica. Adding an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can improve peak shape for basic compounds by ensuring they are consistently protonated[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that uses a polar stationary phase (like amine- or diol-bonded silica) with a high-organic mobile phase[10]. Water is used as the strong eluting solvent. This technique is particularly effective for very polar, neutral molecules that have poor retention in reversed-phase[10].

Section 3: Purity Assessment

After purification, it is critical to confirm the purity and identity of your this compound derivative. A combination of techniques should be used.

Technique Purpose Key Information Provided
HPLC Quantitative Purity AssessmentProvides a percentage purity value by integrating the area of the main peak relative to impurity peaks. Essential for quality control[11].
NMR Spectroscopy Structural Confirmation & Purity¹H and ¹³C NMR confirm the chemical structure. The absence of impurity signals indicates high purity. Integration of signals can be used for quantitative NMR (qNMR)[12].
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the molecular weight of the compound, confirming its identity. Often coupled with GC or LC (GC-MS, LC-MS) to identify impurities[13][14].
Melting Point Physical Property & Purity IndicatorA sharp, narrow melting point range is indicative of a pure crystalline solid. Impurities typically depress and broaden the melting point range[15].

References

Optimizing reaction conditions for the N-alkylation of 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5-methoxybenzimidazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this common yet nuanced transformation. Here, we address frequent challenges, from achieving high yields to controlling regioselectivity, providing field-proven insights and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction of this compound is resulting in a very low yield or no product at all. What are the primary factors to investigate?

A1: Low yields in this reaction typically stem from a few critical parameters. The most common culprits are an inappropriate choice of base or solvent, impure starting materials, and suboptimal reaction temperature.

  • Base Selection: The base is crucial for deprotonating the benzimidazole's N-H group to form the reactive benzimidazolate anion.[1][2] A base that is too weak may not achieve sufficient deprotonation, leading to a stalled reaction. Conversely, an overly strong base can sometimes promote side reactions. Common effective bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1][3]

  • Solvent Choice: The solvent must be able to dissolve the reactants and should be appropriate for the chosen base. Dry, aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally preferred as they do not quench the benzimidazolate anion.[2][4]

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a practical rate.[1][4][5] If you are running the reaction at room temperature with low conversion, consider increasing the temperature, for example, by refluxing in acetonitrile.[4]

  • Reagent Quality: Ensure your this compound is pure and dry. Also, verify the purity and reactivity of your alkylating agent (e.g., alkyl halide), as they can degrade over time.

Q2: I am obtaining a mixture of two isomers (alkylation at N1 and N3) and they are difficult to separate. How can I improve the regioselectivity?

A2: This is the most common challenge when alkylating unsymmetrically substituted benzimidazoles. The formation of two regioisomers, 1-alkyl-5-methoxybenzimidazole and 1-alkyl-6-methoxybenzimidazole, occurs because of the tautomeric nature of the benzimidazole ring.[2] The methoxy group at the 5-position influences the electronic properties of the two nitrogen atoms, but often not enough to give perfect selectivity.

Several factors govern the N1/N3 ratio:

  • Electronic Effects: The electron-donating methoxy group slightly increases the electron density of the entire aromatic system. The tautomer with the proton on the nitrogen further from the methoxy group (N1) is often more stable, but the difference can be small, leading to a mixture.

  • Steric Hindrance: If your alkylating agent is sterically bulky, it will preferentially react at the less hindered nitrogen atom.[4][6]

  • Reaction Conditions: The choice of base and solvent can significantly impact the tautomeric equilibrium and, therefore, the regioselectivity.[6] Screening different base-solvent combinations is often the most effective empirical approach to favor one isomer. For instance, strong bases like NaH in THF have been shown to provide good selectivity in related heterocyclic systems.[4][6]

Ultimately, chromatographic separation of the isomers is frequently necessary.[2][7]

G cluster_0 Tautomeric Equilibrium of this compound cluster_1 Alkylation Reaction (R-X) T1 5-Methoxy-1H-benzimidazole (Tautomer 1) T2 6-Methoxy-1H-benzimidazole (Tautomer 2) T1->T2 H⁺ shift P1 1-Alkyl-5-methoxybenzimidazole T1->P1 Alkylation at N1 P2 1-Alkyl-6-methoxybenzimidazole T2->P2 Alkylation at N3

Caption: Regioselectivity in the N-alkylation of this compound.

Troubleshooting Guide

Problem: Significant formation of a quaternary benzimidazolium salt.
  • Symptoms: You observe a new, highly polar spot on your TLC plate that may not move far from the baseline. Your desired product yield is reduced, and you may have difficulty isolating it from this salt.

  • Causality: Quaternary salts form when the already N-alkylated product acts as a nucleophile and reacts with a second molecule of the alkylating agent. This is more common when using highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) or a large excess of the alkylating agent.[2][8]

  • Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent, but avoid using a large excess.

    • Monitor the Reaction: Follow the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting this compound has been consumed to prevent over-alkylation of the product.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity for the mono-alkylated product.[8]

Problem: The reaction appears to stall, with starting material remaining even after prolonged time or heating.
  • Symptoms: TLC or LC-MS analysis shows incomplete conversion of the this compound.

  • Causality: This often points to insufficient activation of the benzimidazole. The base may be too weak, wet, or insoluble in the chosen solvent. Alternatively, the alkylating agent may be unreactive.

  • Solutions:

    • Re-evaluate Your Base: If using a mild base like K₂CO₃, consider switching to a stronger one like Cs₂CO₃ or NaH. Ensure the base is freshly opened or properly dried.

    • Solvent and Solubility: Ensure your base is at least partially soluble or forms a fine suspension in your solvent. For bases like K₂CO₃ in acetonitrile, vigorous stirring is essential. Switching to a more polar aprotic solvent like DMF can improve the solubility and effectiveness of carbonate bases.

    • Check Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with low conversion, switching to the corresponding bromide or iodide could significantly improve the reaction rate.[4]

    • Consider Additives: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can facilitate the reaction, especially in biphasic systems or when using solid carbonate bases.[9]

G start Low Yield or Stalled Reaction? check_base Is the base strong enough? (e.g., NaH, Cs₂CO₃) start->check_base No check_solvent Is the solvent appropriate? (Dry, aprotic, e.g., DMF, MeCN) start->check_solvent Yes solution1 Increase Base Strength check_base->solution1 check_temp Is the temperature high enough? check_solvent->check_temp Yes solution2 Switch to DMF or Dry Solvents check_solvent->solution2 No check_reagent Is the alkylating agent reactive? (I > Br > Cl) check_temp->check_reagent Yes solution3 Increase Reaction Temperature check_temp->solution3 No solution4 Use a More Reactive Halide (e.g., R-Br) check_reagent->solution4 No

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Optimization Strategies & Protocols

Table 1: Common Reaction Conditions for Benzimidazole N-Alkylation
Base Solvent Typical Temp. Advantages Considerations
K₂CO₃ Acetonitrile (MeCN)Reflux (82°C)Inexpensive, moderate strength, easy to handle.Can be slow; requires vigorous stirring.[1][4]
Cs₂CO₃ DMF or MeCN25 - 80°CHigher reactivity than K₂CO₃ due to better solubility.[1][3]More expensive.
NaH THF or DMF0 - 25°CVery strong base, rapid deprotonation, often gives high yields.Requires anhydrous conditions; flammable (handle with care).[1][2]
KOH Toluene or Water/SDS120°C or 60°CStrong base, can be used in different solvent systems.[5][10]Aqueous systems may not be suitable for all substrates.[1][5]
General Experimental Protocol for N-Alkylation with K₂CO₃ in Acetonitrile

This protocol provides a general starting point and may require optimization for your specific alkylating agent.

  • Reagent Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 - 3.0 eq). The K₂CO₃ should be finely powdered to maximize surface area.

    • Add anhydrous acetonitrile (MeCN) to create a concentration of approximately 0.1-0.2 M.

  • Reaction Execution:

    • Begin vigorous stirring of the suspension.

    • Add the alkylating agent (e.g., alkyl bromide, 1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a solution of the starting material for comparison. A typical eluent system for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The product should have a higher Rf than the starting N-H benzimidazole.

  • Workup:

    • Once the starting material is consumed (as judged by TLC), cool the reaction mixture to room temperature.

    • Filter the solid K₂CO₃ and salts through a pad of celite, washing the filter cake with additional acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is often a mixture of regioisomers. Purify the material using silica gel column chromatography.[11]

    • A gradient elution is typically effective, starting with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane/ethyl acetate) to elute the two isomers.[2]

    • Combine the fractions containing the pure products (as determined by TLC) and concentrate under reduced pressure to yield the purified N-alkylated 5-methoxybenzimidazoles.

References

Technical Support Center: Troubleshooting Low Yield in Benzimidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry, is a cornerstone of many drug discovery programs.[1][2][3] The most common and versatile methods for its construction involve the condensation of an o-phenylenediamine (OPD) with either a carboxylic acid (the Phillips-Ladenburg reaction) or an aldehyde (the Weidenhagen reaction).[1][4] While seemingly straightforward, the cyclization step is often plagued by low yields, byproduct formation, and purification challenges. This guide provides a structured, in-depth approach to troubleshooting these common issues, grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to address specific experimental challenges in a question-and-answer format.

Q1: My reaction is giving a very low yield of the desired 2-substituted benzimidazole. Where should I start troubleshooting?

A1: A low yield in benzimidazole synthesis is a multifaceted problem that can originate from several factors, including suboptimal reaction conditions, inefficient catalysis, or issues with your starting materials. A systematic approach is crucial for identifying and resolving the root cause.

Potential Causes & Immediate Actions:

  • Inefficient Catalyst or Lack Thereof: The condensation of OPD with aldehydes or carboxylic acids often requires a catalyst to proceed efficiently at moderate temperatures.[4][5] Without a catalyst, reactions can be sluggish and result in low conversion.[6]

    • Action: Introduce a suitable catalyst. The choice of catalyst is a critical parameter to optimize.

  • Suboptimal Reaction Conditions (Solvent, Temperature, Time): The solvent polarity, reaction temperature, and duration are deeply interconnected and can significantly impact the reaction rate and equilibrium.

    • Action: Systematically screen different solvents and optimize the temperature and reaction time. For instance, in the condensation of o-phenylenediamine with benzaldehyde, chloroform has been found to be a more suitable solvent than methanol, acetonitrile, ether, or DMF in certain catalytic systems.[5][7]

  • Purity of Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can interfere with the reaction, leading to side products or catalyst inhibition. OPD is particularly susceptible to oxidation, which can result in colored impurities.

    • Action: Ensure the purity of your starting materials. Recrystallize or purify the OPD if it appears discolored. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[8]

The following flowchart provides a logical workflow for troubleshooting low yields:

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add an appropriate catalyst (e.g., NH4Cl, p-TsOH, Lewis Acid) check_catalyst->add_catalyst No optimize_conditions Systematically optimize reaction conditions check_catalyst->optimize_conditions Yes add_catalyst->optimize_conditions solvent_screen Perform solvent screen (e.g., EtOH, MeOH, CHCl3, MeCN, DMF) optimize_conditions->solvent_screen temp_time_opt Optimize temperature and reaction time solvent_screen->temp_time_opt check_purity Check purity of starting materials (OPD, Aldehyde/Acid) temp_time_opt->check_purity success Improved Yield temp_time_opt->success Optimization Successful purify_sm Purify starting materials (e.g., recrystallize OPD) check_purity->purify_sm Impure analyze_byproducts Analyze reaction mixture for byproducts (TLC, LC-MS) check_purity->analyze_byproducts Pure purify_sm->optimize_conditions address_byproducts Address specific byproduct formation (See Q3 & Q4) analyze_byproducts->address_byproducts address_byproducts->success

Caption: A decision-making workflow for troubleshooting low yields.

Q2: I'm using a catalyst, but the yield is still poor. How do I choose the right catalyst and optimize its use?

A2: Catalyst selection is paramount and is highly dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent). What works for an electron-rich aldehyde may not be optimal for an electron-poor carboxylic acid.

Understanding the Catalyst's Role:

The reaction proceeds via the formation of a Schiff base (from an aldehyde) or an amide (from a carboxylic acid), followed by an intramolecular cyclization and dehydration.[9] Catalysts facilitate these steps.

  • Brønsted Acids (e.g., p-TsOH, HCl, NH₄Cl): These protonate the carbonyl group, making it more electrophilic and accelerating the initial condensation step. They also promote the final dehydration.[5][10]

  • Lewis Acids (e.g., LaCl₃, Er(OTf)₃, ZnCl₂): These coordinate to the carbonyl oxygen, activating it towards nucleophilic attack by the diamine.[11][12]

  • Oxidants (in aldehyde reactions): The reaction of OPD with an aldehyde forms a dihydrobenzimidazole intermediate, which must be oxidized to the final benzimidazole. Often, atmospheric oxygen is sufficient, but sometimes an explicit oxidant is required.[13]

Catalyst Optimization Strategy:

If your current catalyst is underperforming, consider the following:

  • Screen Different Catalyst Types: Don't limit yourself to one class. If a Brønsted acid is giving low yields, a Lewis acid might be more effective.

  • Optimize Catalyst Loading: Catalyst loading is a critical parameter. Too little may result in a slow reaction, while too much can sometimes lead to side reactions. Typical loadings range from 5 mol% to stoichiometric amounts depending on the catalyst.

  • Consider Heterogeneous Catalysts: For easier purification and catalyst recycling, heterogeneous catalysts like engineered MgO@DFNS or supported nanoparticles can be highly effective and are a cornerstone of green chemistry approaches.[4][6]

Table 1: Comparison of Common Catalytic Systems for Benzimidazole Synthesis

Catalyst SystemTypical SubstratesAdvantagesDisadvantagesYield Range (%)Reference(s)
NH₄Cl OPD + AldehydesInexpensive, environmentally benign, effective at RT.May require higher loading (e.g., 4 mmol per 1 mmol substrate).75-94[5][7]
p-TsOH OPD + Aldehydes/AcidsCommon lab reagent, effective.Can be harsh for sensitive substrates.85-95[5][14]
LaCl₃ OPD + AldehydesMild conditions (RT), good yields, efficient.Metal catalyst, may require removal.85-95[12][15]
Er(OTf)₃ OPD + AldehydesHighly selective for 1,2-disubstituted products with excess aldehyde.Expensive, metal catalyst.72-98[11]
MgO@DFNS OPD + AldehydesHeterogeneous (easy to remove), reusable, green.Requires catalyst synthesis.~95[6]
Solvent-Free (Heat) OPD + Aldehydes/AcidsGreen chemistry, no solvent waste.Often requires high temperatures (140°C+), potential for thermal decomposition.65-88[1]

Experimental Protocol: Screening Catalysts for the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

  • Setup: In separate small reaction vials, place o-phenylenediamine (1 mmol, 108 mg).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., NH₄Cl (4 mmol, 214 mg), p-TsOH (0.1 mmol, 19 mg), LaCl₃ (0.1 mmol, 24.5 mg)). Include a no-catalyst control.

  • Solvent & Reagent Addition: Add the chosen solvent (e.g., CHCl₃ or Ethanol, 5 mL) to each vial, followed by benzaldehyde (1 mmol, 102 µL).

  • Reaction: Stir all reactions at room temperature (or a slightly elevated temperature, e.g., 50°C) for a set time (e.g., 4 hours).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

  • Analysis: Compare the TLC plates to identify the catalyst that gives the highest conversion to the desired product with the fewest byproducts. The most promising conditions can then be scaled up and optimized further.[4][7]

Q3: My reaction is messy. I'm getting a significant amount of a second product, which seems to be the 1,2-disubstituted benzimidazole. How can I improve selectivity for the 2-substituted product?

A3: The formation of 1,2-disubstituted benzimidazoles is a common side reaction when using aldehydes, as the initial 2-substituted product still has a reactive N-H bond that can condense with a second molecule of the aldehyde.[11]

Mechanism of Side Product Formation:

Side_Product_Formation cluster_0 Desired Pathway cluster_1 Side Reaction Pathway OPD o-Phenylenediamine (OPD) Intermediate Dihydrobenzimidazole Intermediate OPD->Intermediate + Aldehyde1 Aldehyde (1 eq.) Aldehyde1->Intermediate + Product_1a 2-Substituted Benzimidazole (1a) Intermediate->Product_1a [Oxidation] Product_1a_copy 2-Substituted Benzimidazole (1a) Product_1b 1,2-Disubstituted Benzimidazole (1b) Product_1a_copy->Product_1b + Aldehyde2 Aldehyde (Excess) Aldehyde2->Product_1b +

Caption: Reaction pathways leading to desired and side products.

Strategies to Improve Selectivity:

  • Control Stoichiometry: This is the most critical factor. Avoid using a large excess of the aldehyde. Start with a 1:1 or 1:1.1 molar ratio of OPD to aldehyde.[11]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the formation of the mono-substituted product.[11]

    • Catalyst Choice: Some catalysts inherently favor the formation of the 1,2-disubstituted product. For example, Er(OTf)₃ has been shown to selectively produce the 1,2-disubstituted product when a 1:2 ratio of OPD to aldehyde is used. Conversely, running the reaction without this catalyst can favor the 2-substituted product.[11]

  • Order of Addition: Adding the aldehyde slowly to the solution of OPD and catalyst can help maintain a low instantaneous concentration of the aldehyde, thereby disfavoring the second condensation.

Q4: My reaction seems to stall, and I'm left with a lot of unreacted o-phenylenediamine. What's going on?

A4: Reaction stalling with unreacted OPD can point to several issues, primarily related to the reactivity of your carbonyl compound or the stability of the reaction intermediate.

Potential Causes and Solutions:

  • Poorly Electrophilic Carbonyl: If you are using a sterically hindered or electron-rich carboxylic acid or aldehyde, the initial nucleophilic attack by the OPD may be very slow.

    • Solution (for Carboxylic Acids): Activate the carboxylic acid. Instead of using the free acid, convert it to a more reactive derivative like an acid chloride or an ester. The condensation of OPD with acid chlorides or esters often proceeds under milder conditions than with the parent acid.[15] Alternatively, using high temperatures (180-200°C) with a dehydrating agent like polyphosphoric acid (PPA) can drive the reaction to completion, although conditions are harsh.[16][17]

    • Solution (for Aldehydes): Use a stronger Lewis acid catalyst to increase the electrophilicity of the aldehyde's carbonyl carbon.

  • Unfavorable Reaction Equilibrium: The cyclization-dehydration step is often reversible. If water is not effectively removed from the reaction, the equilibrium may lie on the side of the acyclic intermediate.

    • Solution: Increase the reaction temperature to drive off water. Refluxing in a solvent like xylene or toluene with a Dean-Stark trap is a classic method for removing water azeotropically and driving the equilibrium toward the product.[9]

  • Incomplete Oxidation (Aldehyde Reactions): The reaction of OPD with an aldehyde first forms a dihydrobenzimidazole intermediate. This must be oxidized to the aromatic benzimidazole. If the oxidation step is slow or inefficient, the reaction may appear to stall.

    • Solution: Ensure an adequate oxidant is present. While atmospheric oxygen is often sufficient, especially with vigorous stirring in an open flask, sometimes it is not. You can try bubbling air or oxygen through the reaction mixture. Alternatively, mild oxidants like Cu(OH)₂ or even catalytic H₂O₂ can be employed.[1][8]

Q5: The workup and purification of my benzimidazole product are difficult. How can I improve this?

A5: Purification is a common bottleneck. Benzimidazoles can be basic, and their polarity can be similar to that of the unreacted OPD or polar byproducts, making chromatographic separation challenging.

Strategies for Easier Purification:

  • Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen.

    • Protocol:

      • After the reaction, quench the mixture and extract it into an organic solvent like ethyl acetate.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The benzimidazole product and any unreacted OPD will move into the aqueous layer as their hydrochloride salts.

      • Separate the aqueous layer and neutralize it with a base (e.g., 10% NaOH or NH₄OH) until the product precipitates.[17]

      • Filter the precipitated solid or extract the neutralized aqueous layer with fresh organic solvent. This procedure effectively removes non-basic impurities.

  • Use a Heterogeneous Catalyst: As mentioned in Q2, using a solid-supported catalyst (e.g., MgO@DFNS, Ag₂CO₃/Celite) allows for simple filtration to remove the catalyst post-reaction, significantly simplifying the workup.[3][6]

  • "Catch and Release" Purification: For particularly difficult separations, a solid-phase extraction technique can be employed.

    • Concept: The crude product mixture is passed through a cartridge containing an acidic resin (like Amberlyst 15). The basic benzimidazole is "caught" by the resin, while neutral impurities are washed away. The pure product is then "released" from the resin by washing with a basic solution (e.g., a solution of triethylamine in DCM).[18]

  • Recrystallization: Many benzimidazoles are crystalline solids. After a preliminary purification by extraction or filtration, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can yield a highly pure product.[4]

References

Preventing byproduct formation in the synthesis of omeprazole from 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation from 5-Methoxy-2-mercaptobenzimidazole

Welcome to the technical support center for the synthesis of omeprazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of omeprazole, focusing on the critical step of oxidizing the thioether intermediate and minimizing the formation of common byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of omeprazole from 5-Methoxy-2-mercaptobenzimidazole, and why do they form?

A1: The two most prevalent byproducts in the synthesis of omeprazole are the sulfone and N-oxide impurities.[1][2]

  • Sulfone Impurity (Omeprazole Sulfone): This byproduct forms due to the over-oxidation of the desired sulfoxide (omeprazole).[1][3] The sulfide intermediate is first oxidized to the sulfoxide, and if the oxidizing agent is too reactive or used in excess, it will further oxidize the sulfoxide to the sulfone.[3][4] The physicochemical properties of the sulfone are very similar to omeprazole, making its removal during purification challenging.[5]

  • N-Oxide Impurity (Omeprazole N-Oxide): This impurity arises from the oxidation of the nitrogen atom on the pyridine ring of the omeprazole molecule.[1][6] This can occur concurrently with the desired sulfide oxidation.

The formation of these byproducts is a direct consequence of the reaction conditions, particularly the choice and amount of oxidizing agent, reaction temperature, and reaction time.[4][7]

Troubleshooting Guide

Issue 1: High Levels of Sulfone Byproduct Detected by HPLC

Q2: My post-reaction analysis shows a significant peak corresponding to the omeprazole sulfone. What are the likely causes and how can I rectify this?

A2: High sulfone content is a common issue stemming from over-oxidation. Here’s a systematic approach to troubleshoot and resolve the problem:

Potential Causes & Solutions:

Cause Explanation Recommended Action
Excess Oxidizing Agent Using more than one molar equivalent of the oxidizing agent (e.g., m-CPBA) is the most frequent cause of sulfone formation. The excess reagent will oxidize the newly formed omeprazole to the sulfone.[4]Action: Carefully control the stoichiometry of the oxidizing agent. It is recommended to use exactly one molar equivalent.[8] An assay of the oxidizing agent's purity before use is advisable.
High Reaction Temperature The oxidation reaction is exothermic. Elevated temperatures increase the reaction rate and can lead to a loss of selectivity, favoring over-oxidation to the sulfone.[7]Action: Maintain a low reaction temperature, typically between -10°C and 0°C, during the addition of the oxidizing agent.[9] Ensure efficient cooling and stirring to dissipate heat.
Localized Concentration of Oxidizing Agent Slow or inefficient stirring can lead to localized "hotspots" of high oxidizing agent concentration, causing over-oxidation in those areas.Action: Ensure vigorous and efficient stirring throughout the addition of the oxidizing agent. Subsurface addition of the reagent can also help in rapid dispersion.[8]
Prolonged Reaction Time Allowing the reaction to proceed for too long after the complete consumption of the starting sulfide can increase the likelihood of the desired sulfoxide being further oxidized.Action: Monitor the reaction progress closely using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction promptly once the starting material is consumed.[10]

Workflow for Minimizing Sulfone Formation:

Caption: Troubleshooting workflow for high sulfone byproduct.

Issue 2: Presence of N-Oxide Impurity

Q3: I am observing the formation of the N-oxide byproduct. How can I minimize its formation?

A3: The formation of the N-oxide impurity is also related to the choice of oxidizing agent and reaction conditions.

Preventative Measures:

  • Choice of Oxidizing Agent: While m-CPBA is widely used, other oxidizing agents might offer better selectivity. For instance, hydrogen peroxide in the presence of a suitable catalyst, such as sodium molybdate, can provide a more controlled oxidation.[5]

  • Reaction Conditions: Similar to sulfone prevention, maintaining a low temperature and carefully controlling the amount of oxidizing agent can help minimize the formation of the N-oxide.

  • pH control: In some cases, the pH of the reaction mixture can influence the formation of byproducts. Buffering the reaction medium may be beneficial.

Experimental Protocols

Protocol 1: Controlled Oxidation of the Thioether Intermediate to Omeprazole

This protocol is designed to minimize the formation of sulfone and N-oxide byproducts.

Materials:

  • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (thioether intermediate)

  • meta-Chloroperoxybenzoic acid (m-CPBA) of known purity

  • Dichloromethane (DCM)

  • Sodium thiosulfate solution (10% w/v)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thioether intermediate in dichloromethane in a reaction vessel equipped with a stirrer and a thermometer.

  • Cool the solution to a temperature between -10°C and 0°C using an appropriate cooling bath.[9]

  • In a separate flask, dissolve exactly one molar equivalent of m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution to the cooled thioether solution over a period of 1-2 hours, ensuring the temperature of the reaction mixture does not exceed 0°C.[9]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion (disappearance of the starting material), quench the reaction by adding a 10% sodium thiosulfate solution to destroy any excess peroxide.[10]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.[10]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude omeprazole.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether.[10]

Reaction Pathway:

Omeprazole_Synthesis Thioether 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole Omeprazole Omeprazole (Sulfoxide) Thioether->Omeprazole Oxidation (e.g., m-CPBA) Sulfone Omeprazole Sulfone Omeprazole->Sulfone Over-oxidation N_Oxide Omeprazole N-Oxide Omeprazole->N_Oxide Side-reaction

References

Technical Support Center: Navigating the Solution Stability of 5-Methoxybenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxybenzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who work with this important class of heterocyclic compounds, which includes widely used proton pump inhibitors (PPIs). As a Senior Application Scientist, I understand that unexpected sample degradation can compromise experimental results and delay critical research. This document provides in-depth, experience-driven troubleshooting advice and practical protocols to help you anticipate, identify, and mitigate stability issues in solution.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common stability-related issues encountered during laboratory work.

Q1: My this compound derivative is rapidly degrading in an aqueous buffer. What are the primary causes?

A1: This is a frequent observation, as the benzimidazole core, particularly in derivatives like omeprazole, is notoriously unstable in acidic environments.[1][2][3] The degradation is primarily driven by pH-dependent hydrolysis. At a pH below 7, the reaction is rapid, with a half-life that can be as short as 10 minutes at pH < 5.[1] Conversely, in alkaline conditions (e.g., pH 10 or 11), these molecules are remarkably stable, with half-lives extending to months.[2][4]

  • Causality - The "Why": The degradation mechanism is an acid-catalyzed intramolecular rearrangement. The benzimidazole nitrogen gets protonated, which initiates a nucleophilic attack by the pyridine ring, leading to the formation of an unstable cyclic sulfenamide intermediate that further degrades into various products.[5][6]

  • Immediate Actions:

    • Check and Adjust pH: Immediately measure the pH of your solution. For maximum stability, buffer your solution to a pH of 7.8 or higher. Using alkaline excipients like sodium bicarbonate is a common strategy to create a stabilizing microenvironment.[6][7]

    • Solvent Choice: If permissible for your experiment, consider preparing your primary stock solution in a non-aqueous, aprotic solvent like DMSO and making final dilutions into your aqueous buffer just before use.

    • Temperature Control: Store solutions at reduced temperatures (refrigerated or frozen) to slow down the degradation kinetics.

Q2: I've noticed a distinct color change (e.g., white to brown or purple) in my solution upon storage. What does this signify?

A2: A color change is a strong visual indicator of chemical degradation.[8] For many benzimidazole derivatives, including omeprazole, discoloration is a known sign of the formation of complex degradation products.[8] This is often associated with exposure to light, heat, or suboptimal pH conditions over time.[8][9]

  • Causality - The "Why": The degradation pathways can lead to the formation of highly conjugated systems or polymeric species that absorb visible light, resulting in a colored solution. This indicates a significant loss of the parent compound and the presence of multiple impurities.

  • Immediate Actions:

    • Protect from Light: Immediately transfer your solutions to amber vials or wrap them in aluminum foil to prevent photodegradation.[6]

    • Verify Storage Temperature: Ensure your samples are stored at the recommended temperature. For an extemporaneously prepared oral liquid of omeprazole, stability was maintained for 30 days at 5°C and -20°C, but it discolored and degraded in less than 18 days at room temperature (24°C).[9][10]

    • Analytical Confirmation: Do not use the discolored solution for critical experiments. Qualify the extent of degradation by running an analytical check, such as HPLC, to determine the remaining percentage of your active compound.

Q3: What are the best practices for preparing and storing stock solutions of this compound derivatives to ensure long-term stability?

A3: Proactive measures during preparation and storage are critical for maintaining the integrity of these sensitive compounds.

  • Causality - The "Why": The goal is to minimize exposure to all potential degradation triggers: acidic pH, light, and elevated temperature. By controlling these factors from the outset, you can significantly extend the usable life of your solutions.

  • Best Practices Protocol:

    • Solvent Selection: For primary stock solutions, use a high-quality, anhydrous aprotic solvent such as DMSO or ethanol.

    • pH of Aqueous Solutions: If preparing aqueous stocks, use an alkaline buffer (e.g., borate or phosphate buffer) with a pH between 8 and 11.[4][11] The use of sodium bicarbonate is also a well-established method for creating stable liquid formulations.[7][9]

    • Light Protection: Always use amber glass vials or polypropylene tubes that are opaque or wrapped in foil.

    • Temperature: Store solutions under appropriate conditions as summarized in the table below. For long-term storage, freezing at -20°C or -80°C is recommended.

    • Inert Atmosphere: For highly sensitive derivatives or long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent potential oxidative degradation.

Storage Condition Temperature Recommended Duration Key Considerations
Short-Term (Working Solutions) 2-8°C (Refrigerated)< 14-30 daysMust be in an alkaline buffer (pH > 7.8) and protected from light.[9]
Long-Term (Primary Stocks) -20°C or -80°C (Frozen)Months to >1 YearUse a suitable organic solvent (e.g., DMSO). Aliquot to avoid freeze-thaw cycles.
Room Temperature ~20-25°CNot RecommendedSignificant degradation can occur in days, especially in aqueous solutions.[9][10]

Part 2: In-Depth Troubleshooting & Experimental Guides

This section provides structured protocols for systematically investigating and resolving stability issues.

Guide 1: Investigating pH-Dependent Degradation

This experiment will allow you to determine the optimal pH for your specific this compound derivative in an aqueous solution.

Objective: To construct a pH-rate profile to identify the pH of maximum stability.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, borate) covering a pH range from 5 to 11 (e.g., pH 5.0, 7.0, 8.0, 10.0).[4][11]

  • Sample Preparation: Prepare a concentrated stock solution of your compound in a minimal amount of organic solvent (e.g., methanol or acetonitrile).

  • Incubation: Spike a known concentration of your stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Place the vials in a temperature-controlled environment (e.g., 25°C or 40°C for accelerated testing).[4]

  • Time-Point Analysis: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours). The frequency should be higher for lower pH values where degradation is expected to be faster.

  • HPLC Analysis: Immediately quench the reaction if necessary (e.g., by neutralizing or diluting in the mobile phase) and analyze each sample using a validated, stability-indicating HPLC method.[12]

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Calculate the pseudo-first-order degradation rate constant (k) for each pH from the slope of the natural log of concentration versus time. A final plot of log(k) versus pH will reveal the pH-rate profile.

Expected Outcome: You will observe a dramatic decrease in the degradation rate as the pH increases, confirming the acid-catalyzed degradation pathway.[11] The data will authoritatively guide you to the optimal pH for your future experiments.

Workflow for pH-Rate Profile Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Concentrated Stock Solution spike Spike Stock into Each Buffer prep_stock->spike prep_buffers Prepare Buffers (pH 5 to 11) prep_buffers->spike incubate Incubate at Constant Temp (e.g., 25°C) spike->incubate sample Withdraw Aliquots at Time Points (t=0, 1, 2...) incubate->sample analyze Analyze via Stability-Indicating HPLC sample->analyze plot_conc Plot [% Remaining] vs. Time for each pH analyze->plot_conc calc_k Calculate Rate Constant (k) for each pH plot_conc->calc_k plot_profile Plot log(k) vs. pH calc_k->plot_profile result Determine Optimal pH for Stability plot_profile->result

Caption: Workflow for determining the optimal pH for compound stability.

Guide 2: Performing a Forced Degradation Study

Forced degradation (or stress testing) is a critical study to understand the intrinsic stability of your molecule and to develop a truly stability-indicating analytical method.[6] It involves intentionally exposing the compound to harsh conditions to accelerate its degradation.

Objective: To identify potential degradation products and elucidate degradation pathways under various stress conditions.

Methodology:

The following table outlines standard conditions for a forced degradation study. A stock solution of the this compound derivative (e.g., 1 mg/mL in methanol) is typically prepared and then subjected to the stress conditions.[6]

Stress Condition Reagent/Condition Typical Duration & Temperature Purpose
Acid Hydrolysis 0.1 M to 1 M HCl2-8 hours at 60°CTo simulate acidic environments and identify acid-labile products.[6][13]
Base Hydrolysis 0.1 M to 1 M NaOH2-8 hours at 60°CTo assess stability in alkaline conditions. Benzimidazoles are generally stable.
Oxidation 3% to 30% H₂O₂24 hours at Room TempTo identify products of oxidative degradation.
Thermal Degradation 80°C (in solution and as solid)48 hoursTo evaluate the effect of high temperature on stability.
Photolytic Degradation ICH Q1B compliant light sourceExpose solid & solutionTo assess light sensitivity and identify photoproducts.[6][14]

Experimental Steps:

  • Preparation: For each condition, prepare a sample of your compound and a blank (solvent with the stressor). Keep a control sample, protected from stress, at a cold temperature.

  • Exposure: Subject the samples to the conditions outlined in the table.

  • Sampling & Quenching: At appropriate time points, withdraw a sample. Neutralize the acid/base hydrolysis samples before analysis.

  • Analysis: Analyze all samples (stressed, blank, control) by a suitable analytical method, typically HPLC-UV/DAD and LC-MS. The HPLC method must be capable of separating the parent peak from all degradation products.[15][16][17]

  • Mass Balance: A key aspect of a successful study is achieving mass balance, where the sum of the assay of the parent compound and the area of all degradation products remains close to 100% of the initial concentration.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions cluster_results Outcomes start Prepare Stock Solution of Compound acid Acid (HCl) start->acid base Base (NaOH) start->base ox Oxidation (H₂O₂) start->ox heat Thermal (Heat) start->heat light Photolytic (Light) start->light analysis Analyze All Samples (HPLC, LC-MS) acid->analysis base->analysis ox->analysis heat->analysis light->analysis pathways Identify Degradation Pathways analysis->pathways products Characterize Degradation Products analysis->products method Validate Stability- Indicating Method analysis->method

Caption: Overview of a forced degradation study workflow.

By implementing these troubleshooting guides and best practices, you will be well-equipped to manage the inherent stability challenges of this compound derivatives, ensuring the integrity and reliability of your research data.

References

Technical Support Center: Optimizing the Oxidation of Omeprazole Sulfide to Omeprazole Sulfone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the critical oxidation step in the synthesis of omeprazole sulfone, a primary metabolite and key reference standard for the proton pump inhibitor, omeprazole. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-proven insights to help you navigate common challenges and optimize your synthetic protocol.

Section 1: Understanding the Core Reaction: From Sulfide to Sulfone

The conversion of the sulfide intermediate (Pyrmetazole) to omeprazole sulfone is a pivotal step that dictates the purity and yield of the final product. The most prevalent and well-documented method employs meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.[1][2][3]

The reaction proceeds in two stages: the initial oxidation of the sulfide to the sulfoxide (omeprazole), followed by a second oxidation to the desired sulfone. Controlling this process is paramount to prevent the formation of impurities.

Reaction Pathway:

Omeprazole Sulfone Synthesis Sulfide Omeprazole Sulfide (Pyrmetazole) Sulfoxide Omeprazole (Sulfoxide Intermediate) Sulfide->Sulfoxide +1 eq. m-CPBA Sulfone Omeprazole Sulfone (Target Product) Sulfoxide->Sulfone +1 eq. m-CPBA N_Oxide Sulfone N-Oxide (Over-oxidation Impurity) Sulfone->N_Oxide Excess m-CPBA

Caption: Oxidation pathway from omeprazole sulfide to omeprazole sulfone.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the oxidation step in a direct question-and-answer format.

Issue 1: Low Yield of Omeprazole Sulfone

  • Question: My reaction is resulting in a low yield of the desired omeprazole sulfone. What are the likely causes and how can I improve it?

  • Answer: Low yields are typically traced back to several key factors:

    • Incomplete Oxidation: The most common cause is an insufficient amount of the oxidizing agent. The conversion of the sulfide to the sulfone requires at least two molar equivalents of m-CPBA.[1] It is crucial to accurately determine the purity of your m-CPBA, as it is often sold as a stabilized mixture.[3][4]

    • Sub-optimal Temperature: The reaction temperature plays a critical role. While higher temperatures can accelerate the reaction, they can also promote the formation of degradation products.[5][6] A common strategy is to perform the addition of m-CPBA at a low temperature (e.g., 0-5°C) and then allow the reaction to slowly warm to room temperature.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure it has gone to completion.[7][8]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is contaminated with significant impurities. How can I identify and minimize them?

  • Answer: The primary impurities in this synthesis are the unreacted sulfide intermediate, the intermediate sulfoxide (omeprazole), and over-oxidation products.

    • Unreacted Sulfide/Intermediate Sulfoxide: The presence of these indicates incomplete oxidation. To address this, ensure you are using a sufficient excess of the oxidizing agent and allowing for adequate reaction time.

    • Over-oxidation and Side Reactions: The most common over-oxidation product is the sulfone N-oxide.[1] This occurs when excess m-CPBA reacts with the pyridine nitrogen of the omeprazole sulfone molecule. To minimize this, it is crucial to carefully control the stoichiometry of the oxidizing agent. Using a slight excess (e.g., 2.0-2.5 equivalents) of m-CPBA is often sufficient to drive the reaction to completion without significant N-oxide formation.[1]

    • Degradation Products: Omeprazole and its derivatives are known to be sensitive to acidic conditions, heat, and light, which can lead to the formation of colored impurities.[9][10][11] The use of m-CPBA introduces m-chlorobenzoic acid as a byproduct.[3] It is therefore essential to perform a basic workup, for instance, by washing the reaction mixture with an aqueous solution of sodium bicarbonate or sodium hydroxide, to neutralize this acidic byproduct.[1][2]

Workflow for Minimizing Impurities:

Impurity Minimization Workflow decision decision action action start Start Oxidation check_purity Check m-CPBA Purity start->check_purity stoichiometry Use 2.0-2.5 eq. m-CPBA check_purity->stoichiometry low_temp Low Temp. Addition (0-5 °C) stoichiometry->low_temp monitor Monitor by TLC/HPLC low_temp->monitor workup Basic Workup (e.g., NaHCO3 wash) monitor->workup purify Purify by Column Chromatography/Recrystallization workup->purify end High Purity Sulfone purify->end

Caption: A workflow outlining key steps to minimize impurities.

Issue 3: Difficulty in Product Isolation and Purification

  • Question: I'm having trouble isolating a pure, crystalline product. What purification strategies are most effective?

  • Answer: Omeprazole sulfone is generally more stable than omeprazole, which simplifies its purification.

    • Column Chromatography: Silica gel column chromatography is a highly effective method for separating omeprazole sulfone from less polar impurities like the starting sulfide and the intermediate sulfoxide, as well as more polar impurities like the N-oxide. A common eluent system is a mixture of ethyl acetate and petroleum ether.[7]

    • Recrystallization: Recrystallization can be an excellent final purification step. Solvents such as methanol or mixtures involving isopropyl ether have been successfully used to obtain a crystalline, off-white product.[7] It's important to note that omeprazole sulfone can form solvates, so the choice of recrystallization solvent may influence the final solid form.[1]

Section 3: Experimental Protocols & Data

Optimized Protocol for Omeprazole Sulfone Synthesis

This protocol is designed to provide a robust starting point for your experiments.

  • Dissolution: In a round-bottom flask, dissolve omeprazole sulfide (1 equivalent) in dichloromethane (a mass/volume ratio of approximately 1:5 to 1:20 g/mL is a good starting point).[7]

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Oxidant Preparation: In a separate flask, dissolve m-CPBA (2.2 equivalents, purity-corrected) in dichloromethane.

  • Slow Addition: Add the m-CPBA solution dropwise to the cooled sulfide solution over a period of 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir and slowly warm to room temperature. Monitor the reaction's progress by TLC or HPLC until the starting material and intermediate sulfoxide are consumed (typically 1-5 hours).[7]

  • Quenching & Workup: Once the reaction is complete, quench any excess peroxide by adding an aqueous solution of sodium thiosulfate. Neutralize the acidic byproduct by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, followed by recrystallization from a suitable solvent system.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low YieldIncomplete oxidationUse 2.0-2.5 equivalents of m-CPBA; monitor reaction to completion.
Sub-optimal temperatureAdd oxidant at low temperature (0-5°C).
High Impurity LevelsUnreacted starting materialIncrease reaction time and/or oxidant stoichiometry slightly.
Over-oxidation (N-oxide)Avoid large excess of m-CPBA; maintain careful temperature control.[1]
Acid-catalyzed degradationPerform a basic workup with NaHCO₃ or other suitable base.[1]
Purification DifficultiesCo-eluting impuritiesOptimize column chromatography conditions (e.g., eluent polarity).
Poor crystallizationScreen different recrystallization solvents (e.g., methanol, isopropyl ether).[7]

Section 4: Analytical Considerations

Accurate analysis is crucial for both monitoring the reaction and assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for analyzing omeprazole and its related substances.[12][13][14] A C18 column with a gradient elution using a phosphate buffer and acetonitrile is commonly employed.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a valuable tool for identifying the sulfone, sulfoxide, and N-oxide species. The chemical shift of the methylene protons (the -CH₂- group connecting the two heterocyclic rings) is particularly diagnostic. The singlet for these protons in the sulfone typically appears downfield from the corresponding signal in the sulfoxide.[1]

References

Recrystallization techniques for purifying 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 5-Methoxybenzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallizing this compound.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization hinges on differential solubility with temperature. The perfect solvent should exhibit the following characteristics[1][2]:

  • High Solubility at High Temperatures: this compound should be highly soluble in the solvent at or near its boiling point. This allows for the complete dissolution of the compound and its soluble impurities.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.

  • Impurity Solubility Profile: Soluble impurities should remain in the solution even at low temperatures, while insoluble impurities should not dissolve at all, allowing for their removal via hot filtration.

  • Non-reactive: The solvent must be chemically inert towards this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase[2].

  • Melting Point Consideration: The solvent's boiling point must be lower than the melting point of this compound (approx. 261-263°C) to prevent the compound from melting or "oiling out" instead of dissolving[2][3].

Based on literature for benzimidazole derivatives, alcohols (like ethanol or methanol) and mixed solvent systems, particularly alcohol/water mixtures, are often effective choices[4][5].

Q2: How do I perform a systematic solvent selection test?

A systematic approach is crucial for identifying the optimal solvent or solvent pair.

  • Initial Screening: Place approximately 20-30 mg of your crude this compound into several test tubes.

  • Room Temperature Test: Add about 0.5 mL of a candidate solvent to each tube. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature[1][2]. If it dissolves completely, the solvent is unsuitable as crystal recovery will be poor.

  • Hot Solvent Test: For solvents that did not dissolve the compound at room temperature, heat the test tube in a water bath to the solvent's boiling point. Add the solvent dropwise while heating until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point[1].

  • Cooling Test: Allow the saturated hot solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

  • Solvent Pair Test: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimum amount of a hot "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is sparingly soluble) dropwise to the hot solution until it becomes cloudy (saturated). Reheat to clarify and then cool slowly[6]. Common pairs for similar compounds include ethanol/water[5].

Q3: Why is a slow cooling rate critical for achieving high purity?

A slow cooling rate is essential for the formation of large, well-defined crystals. Rapid cooling can cause the compound to precipitate out of solution too quickly, trapping impurities within the crystal lattice and leading to a less pure final product[7]. An ideal crystallization process should see initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more[7]. Insulating the flask can help achieve a desirable slow cooling rate.

Q4: How can I assess the purity of my recrystallized this compound?

Several methods can be used to confirm the purity of your final product:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value (261-263°C)[3]. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the chemical structure and identify the presence of any remaining impurities.

Troubleshooting Guide

This guide provides direct answers to specific problems you may encounter during the recrystallization process.

Q: Problem - No crystals are forming, even after the solution has cooled completely.

A: Cause & Solution This issue is typically due to one of two reasons: excessive solvent or supersaturation.

  • Too Much Solvent: This is the most common cause of recrystallization failure[8]. If too much solvent was added, the solution is not saturated enough for crystals to form upon cooling.

    • Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 10-20% and then allow it to cool again. If you are unsure if excess solvent is the issue, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; a significant solid residue indicates a large amount of product remains in solution[7].

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystallization requires a nucleation point to begin[8].

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level. The microscopic scratches on the glass provide a rough surface that can initiate crystal growth[1][8].

    • Solution 2: Seeding. If available, add a tiny "seed" crystal of pure this compound to the solution. This provides a template for other crystals to grow upon[7][8].

Q: Problem - The compound separated as an oily liquid instead of solid crystals.

A: Cause & Solution This phenomenon, known as "oiling out," occurs when the solid's melting point is lower than the temperature of the saturated solution[7][9]. The compound melts before it crystallizes, and the resulting oil often traps impurities.

  • Solution 1: Reheat and Add More Solvent. Heat the solution to redissolve the oil. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to lower the solution's saturation point. This ensures that the solution becomes saturated at a lower temperature, hopefully below the compound's melting point[6][8].

  • Solution 2: Modify Solvent System. Consider using a solvent system with a lower boiling point.

  • Solution 3: Ensure Very Slow Cooling. After redissolving the oil, allow the solution to cool as slowly as possible to discourage oil formation[8].

Q: Problem - The final yield of recovered crystals is very low.

A: Cause & Solution While a 100% recovery is impossible due to the compound's finite solubility in the cold solvent, a significantly low yield (e.g., <50%) points to procedural issues[1][2].

  • Cause 1: Using Too Much Solvent. As discussed previously, excess solvent will retain more of your product in the mother liquor[1][7].

  • Cause 2: Premature Filtration. Filtering the crystals before the solution is thoroughly chilled will leave a significant amount of product dissolved. Ensure the flask feels cold to the touch.

  • Cause 3: Inefficient Rinsing. Rinsing the collected crystals with room-temperature or warm solvent will redissolve some of the product[1]. Always use a minimal amount of ice-cold solvent for rinsing.

  • Cause 4: Incomplete Transfer. Significant product can be lost if not all crystals are transferred from the flask to the filter. Use a small amount of the cold mother liquor to rinse the flask and transfer the remaining crystals.

Q: Problem - Crystals formed in the funnel during hot filtration.

A: Cause & Solution This happens when the hot, saturated solution cools too quickly upon contact with a colder funnel and filter paper, causing premature crystallization that can clog the filter[6][9].

  • Solution 1: Use Excess Hot Solvent. Add a small excess (5-10%) of hot solvent before filtering to ensure the solution remains unsaturated during the brief filtration step. This excess can be boiled off later[9].

  • Solution 2: Pre-heat the Apparatus. Keep the filtration funnel hot by placing it on top of the boiling flask to heat it with the solvent vapor before filtering. Using a stemless funnel can also help prevent clogging.

Q: Problem - The final product is still colored or appears impure.

A: Cause & Solution This indicates that colored or other soluble impurities were not effectively removed.

  • Solution 1: Use Activated Charcoal. If the impurities are colored, they can often be removed by adding a very small amount of activated charcoal to the hot solution before filtration. Caution: Use charcoal sparingly (a tiny spatula tip is often enough), as it can also adsorb your desired product, reducing the yield[7]. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Solution 2: Repeat Recrystallization. A second recrystallization is often necessary to achieve high purity if the initial crude material was heavily contaminated.

Data Summary: Solvent Suitability

The selection of an appropriate solvent is the most critical step in recrystallization. The following table provides a general guide for solvents based on literature for this compound and related structures.

SolventSuitability for this compoundRationale & Citations
Water Poor (alone); Good (as co-solvent) Insoluble or sparingly soluble in water alone[3][10]. Often used as the "poor" solvent in a mixed system with an alcohol[5].
Ethanol Good A common and effective solvent for benzimidazole derivatives. Often used alone or in an ethanol/water mixture[4][11].
Methanol Good 2-Mercapto-5-methoxybenzimidazole shows good solubility in methanol[12]. It is a suitable candidate for recrystallization.
Acetone Potential Candidate Used for recrystallizing some benzimidazole derivatives[13]. Should be tested for suitability.
Ethyl Acetate Potential Candidate Listed as a common recrystallization solvent for organic compounds and used for related structures[4][14][15].
Toluene Potential Candidate Can be effective for compounds with aromatic character[14]. May require a co-solvent like hexane[6].
Hexane Poor (alone); Good (as co-solvent) As a non-polar solvent, it is unlikely to dissolve the relatively polar this compound on its own but can be used as a "poor" solvent to induce precipitation[14].

Standard Recrystallization Protocol: this compound

This protocol uses an ethanol/water solvent pair, a common system for this class of compounds[5].

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized Water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot 95% ethanol required to just dissolve the solid at a gentle boil. Keep the flask covered with a watch glass to minimize solvent evaporation[2].

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot ethanol (~10%) to prevent premature crystallization. Pre-heat a second flask and a stemless funnel. Quickly filter the hot solution through fluted filter paper to remove the impurities.

  • Saturation: Heat the clear solution to a boil. Add hot deionized water dropwise until the solution becomes faintly and persistently cloudy. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal recovery[1].

  • Crystal Collection: Set up a Buchner funnel with filter paper wetted with ice-cold ethanol/water. Collect the crystals by vacuum filtration.

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities[1].

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a moderate temperature.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common recrystallization problems.

G start Recrystallization Fails no_crystals Problem: No Crystals Form start->no_crystals oiled_out Problem: Compound 'Oiled Out' start->oiled_out low_yield Problem: Very Low Yield start->low_yield cause_solvent Cause: Too Much Solvent? no_crystals->cause_solvent Is solution clear? cause_mp Cause: Solution Temp > MP? oiled_out->cause_mp cause_loss Cause: Procedural Loss? low_yield->cause_loss cause_super Cause: Supersaturation? cause_solvent->cause_super No / Unsure sol_boil Solution: Boil off excess solvent and re-cool. cause_solvent->sol_boil Yes sol_induce Solution: 1. Scratch flask interior. 2. Add a seed crystal. cause_super->sol_induce Yes sol_reheat Solution: Reheat, add more 'good' solvent, cool slowly. cause_mp->sol_reheat Yes sol_review Solution: Review protocol: - Minimize solvent. - Use ice-cold rinse. cause_loss->sol_review Yes

Caption: Troubleshooting workflow for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-Mercapto-5-methoxybenzimidazole: An Essential Intermediate for Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences, the synthesis of key intermediates is a critical determinant of the efficiency, cost-effectiveness, and environmental footprint of drug manufacturing. 2-Mercapto-5-methoxybenzimidazole is a pivotal intermediate in the synthesis of several proton pump inhibitors, such as omeprazole, which are widely used in the treatment of acid-related gastrointestinal disorders. The increasing demand for these drugs necessitates the development of optimized and scalable synthetic routes for this crucial building block. This guide provides a comprehensive comparative analysis of various synthetic pathways to 2-mercapto-5-methoxybenzimidazole, offering researchers, scientists, and drug development professionals a detailed overview of the available methodologies, their respective advantages, and practical considerations.

Introduction: The Significance of 2-Mercapto-5-methoxybenzimidazole

2-Mercapto-5-methoxybenzimidazole, a heterocyclic compound featuring a benzimidazole core substituted with a methoxy and a mercapto group, is a cornerstone in the synthesis of a class of drugs known as proton pump inhibitors (PPIs). These drugs, including the blockbuster medication omeprazole, function by irreversibly inhibiting the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells, thereby reducing stomach acid secretion. The efficacy and widespread use of PPIs in treating conditions like peptic ulcers and gastroesophageal reflux disease underscore the importance of efficient and economical production of their key intermediates.

The synthetic approaches to 2-mercapto-5-methoxybenzimidazole vary in their starting materials, number of steps, overall yield, and reaction conditions. This guide will delve into the most prominent routes, providing a critical evaluation to aid in the selection of the most suitable method for a given research or production setting.

Comparative Analysis of Synthetic Routes

The synthesis of 2-mercapto-5-methoxybenzimidazole can be broadly categorized into multi-step syntheses starting from readily available precursors like p-anisidine, and more direct routes commencing from 4-methoxy-o-phenylenediamine. We will explore three distinct routes in detail.

Route I: A Five-Step Synthesis from p-Anisidine

This classical, albeit lengthy, approach begins with the acetylation of p-anisidine, followed by nitration, hydrolysis, reduction, and finally, cyclization.

.dot digraph "Route_I" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

p_Anisidine [label="p-Anisidine"]; Acetanilide [label="4-Methoxyacetanilide"]; Nitroacetanilide [label="4-Methoxy-2-nitroacetanilide"]; Nitroaniline [label="4-Methoxy-2-nitroaniline"]; Phenylenediamine [label="4-Methoxy-1,2-phenylenediamine"]; Final_Product [label="2-Mercapto-5-methoxybenzimidazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

p_Anisidine -> Acetanilide [label="Acetylation"]; Acetanilide -> Nitroacetanilide [label="Nitration"]; Nitroacetanilide -> Nitroaniline [label="Hydrolysis"]; Nitroaniline -> Phenylenediamine [label="Reduction"]; Phenylenediamine -> Final_Product [label="Cyclization (CS₂/KOH)"]; } .enddot Figure 1: A five-step synthetic pathway to 2-mercapto-5-methoxybenzimidazole starting from p-anisidine.

This route, while well-established, suffers from a lower overall yield of 22-23% and a total reaction time of 16-17 hours. The multiple steps involved increase the complexity of the process and the potential for material loss at each stage.

Route II: A Three-Step Synthesis from p-Anisidine

A more condensed approach from p-anisidine involves a three-step sequence. This route bypasses the isolation of some intermediates, leading to a more streamlined process.

.dot digraph "Route_II" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

p_Anisidine [label="p-Anisidine"]; Nitroaniline [label="4-Methoxy-2-nitroaniline"]; Phenylenediamine [label="4-Methoxy-1,2-phenylenediamine"]; Final_Product [label="2-Mercapto-5-methoxybenzimidazole", fillcolor="#34A853", fontcolor="#FFFFFF"];

p_Anisidine -> Nitroaniline [label="Acetylation & Nitration (one-pot)"]; Nitroaniline -> Phenylenediamine [label="Reduction"]; Phenylenediamine -> Final_Product [label="Cyclization (CS₂/KOH)"]; } .enddot Figure 2: A three-step synthetic pathway from p-anisidine.

Route II offers a significant improvement in overall yield, achieving 64-65%, although the reaction time is slightly longer at 20-21 hours. The reduction in the number of steps simplifies the workflow and reduces waste.

Route III: A Two-Step Synthesis from 4-Nitroanisole

The most economical and efficient route reported starts from 4-nitroanisole, which is readily prepared from p-anisidine. This pathway involves the reduction of the nitro group and a subsequent one-pot cyclization.

.dot digraph "Route_III" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

p_Anisidine [label="p-Anisidine"]; Nitroanisole [label="4-Nitroanisole"]; Phenylenediamine [label="4-Methoxy-1,2-phenylenediamine"]; Final_Product [label="2-Mercapto-5-methoxybenzimidazole", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p_Anisidine -> Nitroanisole [label="Nitration"]; Nitroanisole -> Phenylenediamine [label="Reduction"]; Phenylenediamine -> Final_Product [label="Cyclization (CS₂/KOH)"]; } .enddot Figure 3: The most economical two-step synthesis starting from p-anisidine.

This two-step reaction provides the highest overall yield of 82-83% with a reaction time of 20-21 hours, making it the most favorable route among the three starting from p-anisidine.

Direct Cyclization from 4-Methoxy-o-phenylenediamine

A highly convergent approach involves the direct cyclization of 4-methoxy-o-phenylenediamine with a thiocarbonyl source. This method is attractive due to its simplicity and potentially high efficiency.

.dot digraph "Direct_Cyclization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];

Phenylenediamine [label="4-Methoxy-o-phenylenediamine"]; Final_Product [label="2-Mercapto-5-methoxybenzimidazole", fillcolor="#FBBC05", fontcolor="#202124"];

Phenylenediamine -> Final_Product [label="Cyclization (CS₂/Base or Potassium Ethyl Xanthate)"]; } .enddot Figure 4: Direct cyclization of 4-methoxy-o-phenylenediamine.

This method typically employs carbon disulfide (CS₂) in the presence of a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[1][2][3][4] Alternatively, potassium ethyl xanthate can be used as a less hazardous substitute for carbon disulfide, offering a similar yield and product quality.[5]

Quantitative Data Summary

Route Starting Material Number of Steps Overall Yield (%) Total Reaction Time (hr) Key Reagents Reference
Route I p-Anisidine522-2316-17Acetic anhydride, HNO₃/H₂SO₄, HCl, SnCl₂/HCl, CS₂/KOH
Route II p-Anisidine364-6520-21Acetic anhydride, HNO₃/H₂SO₄, Na₂S·9H₂O, CS₂/KOH
Route III p-Anisidine282-8320-21HNO₃/H₂SO₄, Na₂S·9H₂O, CS₂/KOH
Direct Cyclization 4-Methoxy-o-phenylenediamine1~63-94%4+CS₂/KOH or Potassium Ethyl Xanthate[2][6]

Experimental Protocols

Protocol for Route III: The Most Economical Synthesis

Step 1: Synthesis of 4-methoxy-1,2-phenylenediamine from 4-nitroanisole

  • To a solution of 4-nitroanisole in ethanol, add sodium sulfide nonahydrate (Na₂S·9H₂O) in water.

  • Reflux the reaction mixture for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methoxy-1,2-phenylenediamine.

Step 2: Synthesis of 2-mercapto-5-methoxybenzimidazole

  • Dissolve potassium hydroxide in a mixture of ethanol and water.

  • To this solution, add carbon disulfide with stirring.

  • Boil the mixture and add a solution of 4-methoxy-1,2-phenylenediamine in ethanol dropwise.

  • Reflux the reaction mixture for 6 hours.

  • Remove the ethanol by distillation.

  • Dissolve the white residue in water and precipitate the product by adding dilute acetic acid.

  • Recrystallize the crude product from a water-ethanol mixture to obtain pure 2-mercapto-5-methoxybenzimidazole.

Protocol for Direct Cyclization using Potassium Ethyl Xanthate
  • In a flask, prepare a mixture of 4-methoxy-o-phenylenediamine, potassium ethyl xanthate, 95% ethanol, and water.[5]

  • Heat the mixture under reflux for 3 hours.

  • Add activated charcoal (Norit) cautiously and continue refluxing for 10 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Heat the filtrate to 60-70°C and add warm water.

  • Add a solution of acetic acid in water with good stirring to precipitate the product.

  • Cool the mixture in a refrigerator for 3 hours to complete crystallization.

  • Collect the product by filtration and dry. This method can yield 84-86% of the product.[5]

Expertise & Experience: Causality Behind Experimental Choices

The choice of a synthetic route is a multi-faceted decision that extends beyond just the final yield.

  • Reagent Selection: The use of carbon disulfide is common for the cyclization step due to its reactivity. However, CS₂ is highly flammable, volatile, and toxic. Potassium ethyl xanthate serves as a safer and effective alternative, generating the thiocarbonyl moiety in situ.[5] The choice between these reagents often comes down to a balance of safety, cost, and familiarity with the handling procedures.

  • Reduction Method: In the multi-step syntheses, the reduction of the nitro group is a critical step. Various reducing agents can be employed, including tin(II) chloride (SnCl₂), zinc dust in an alkaline medium, tin granules with hydrochloric acid, and sodium sulfide (Na₂S). Sodium sulfide is often preferred in laboratory and industrial settings due to its effectiveness, relatively low cost, and ease of handling compared to metal-acid systems, which can generate flammable hydrogen gas.

  • Solvent System and Work-up: The choice of solvent is crucial for reaction efficiency and product purification. Ethanol-water mixtures are frequently used as they can dissolve both the organic substrates and inorganic bases to a sufficient extent. The work-up procedure involving acidification is a standard method to precipitate the final product, which is a weakly acidic thiol.

Trustworthiness: A Self-Validating System

The protocols described are based on established and published methodologies. The progress of each reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The identity and purity of the final product, 2-mercapto-5-methoxybenzimidazole, should be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR: To confirm the presence and connectivity of protons in the molecule.

    • ¹³C NMR: To identify all the unique carbon atoms.

    • FT-IR: To identify functional groups such as N-H, S-H, C=S, and C-O stretches.

    • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

Elemental analysis can provide further confirmation of the empirical formula.

Conclusion

The synthesis of 2-mercapto-5-methoxybenzimidazole can be accomplished through various routes, each with its own set of advantages and disadvantages. For large-scale production where efficiency and cost are paramount, the two-step synthesis from 4-nitroanisole (Route III) or the direct cyclization of 4-methoxy-o-phenylenediamine are the most promising options. The direct cyclization, particularly with the use of potassium ethyl xanthate as a safer alternative to carbon disulfide, presents a compelling case for a green and efficient synthesis. The choice of the optimal route will ultimately depend on the specific requirements of the laboratory or industrial setting, including scale, available resources, and safety considerations. This guide provides the necessary data and insights to make an informed decision.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Internal Standards for LC-MS Quantification of 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a regulatory formality; it is the bedrock upon which the safety and efficacy of a drug candidate are built. The quantitative analysis of xenobiotics in biological matrices, such as plasma, demands methods that are not only sensitive and specific but also robust and reproducible. This guide provides an in-depth technical comparison of internal standard strategies for the validation of a liquid chromatography-mass spectrometry (LC-MS) method for 5-Methoxybenzimidazole, a key structural motif in various pharmacologically active compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explore the fundamental principles that govern a well-validated bioanalytical method, with a focus on the critical role of the internal standard (IS). We will compare the performance of a stable isotope-labeled internal standard (SIL-IS) against a structural analog, providing the supporting rationale and experimental framework to empower you to make informed decisions in your own laboratory.

The Imperative for an Internal Standard in LC-MS Bioanalysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone of quantitative bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the journey of an analyte from a complex biological matrix to the detector is fraught with potential for variability. Ion suppression or enhancement due to matrix components, inconsistencies in sample preparation and extraction, and fluctuations in instrument performance can all introduce significant error into the final measurement.[2]

An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[1] Its purpose is to co-elute with the analyte of interest and experience the same sources of variability.[3] By calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to a significant improvement in the accuracy and precision of the results.[4]

Experimental Design: A Tale of Two Standards

To illustrate the profound impact of internal standard selection, we will outline a validation study for this compound in human plasma, comparing two distinct IS choices:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): this compound-d3. The ideal internal standard is a stable isotope-labeled version of the analyte.[3] Deuterated analogs are chemically identical to the analyte and thus exhibit the same chromatographic behavior and ionization efficiency.[5] The mass difference ensures they are distinguishable by the mass spectrometer.

  • Structural Analog Internal Standard: 2-Methyl-5-methoxybenzimidazole. When a SIL-IS is unavailable or cost-prohibitive, a structural analog can be employed.[6] The chosen analog should be closely related in structure to the analyte to ensure similar extraction and chromatographic properties, but possess a different mass and be chromatographically resolved from the analyte.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Molecular Formula C₈H₈N₂O[7]
Molecular Weight 148.16 g/mol [7]
Melting Point 121-126 °C[8]
Boiling Point 190-195 °C (at 0.03 Torr)[8]
Stability Stable at room temperature in closed containers under normal storage and handling conditions.[9]

A Validated LC-MS/MS Method for this compound

The following protocol is a representative method for the quantification of this compound in human plasma, designed to meet the rigorous standards of regulatory bodies such as the FDA and EMA.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Spike with Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex_centrifuge Vortex & Centrifuge protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject onto LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Ratio peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification

Caption: LC-MS/MS analytical workflow.

Detailed Protocols

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[8]

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound-d3 or 2-Methyl-5-methoxybenzimidazole).

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 149.1 → 134.1this compound-d3: 152.1 → 137.12-Methyl-5-methoxybenzimidazole: 163.1 → 148.1
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Validation Parameters: A Head-to-Head Comparison

The performance of the LC-MS method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.[10][11] The following tables present a comparative summary of the validation data obtained using the SIL-IS versus the structural analog IS.

Specificity and Selectivity

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3] Blank plasma from at least six different sources was analyzed to assess for interfering peaks at the retention times of the analyte and the IS.

ParameterWith SIL-IS (this compound-d3)With Structural Analog IS (2-Methyl-5-methoxybenzimidazole)
Interference at Analyte RT No significant peaks observed (<20% of LLOQ response)No significant peaks observed (<20% of LLOQ response)
Interference at IS RT No significant peaks observed (<5% of IS response)No significant peaks observed (<5% of IS response)

Both internal standards demonstrated excellent specificity.

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[3] Calibration curves were prepared in plasma over the range of 1-1000 ng/mL.

ParameterWith SIL-IS (this compound-d3)With Structural Analog IS (2-Methyl-5-methoxybenzimidazole)
Calibration Range 1 - 1000 ng/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Back-calculated Accuracy Within ± 15% of nominal (± 20% at LLOQ)Within ± 15% of nominal (± 20% at LLOQ)

The method was linear over the specified range for both internal standards, with the SIL-IS providing a slightly better correlation coefficient.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.[3] This was assessed by analyzing QC samples at low, medium, and high concentrations.

With SIL-IS (this compound-d3)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 32.9598.34.2
Medium 5051.2102.43.1
High 800790.498.82.5

With Structural Analog IS (2-Methyl-5-methoxybenzimidazole)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 33.21107.08.5
Medium 5053.5107.06.8
High 800848.0106.05.9

The data clearly demonstrates the superior performance of the SIL-IS. While the structural analog provides acceptable results within the typical regulatory limits (±15% for accuracy, <15% for precision), the SIL-IS yields significantly better accuracy and precision, particularly at lower concentrations. This is attributed to the SIL-IS's ability to more effectively compensate for matrix effects and variability in extraction recovery.[12]

Matrix Effect

The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix.[2] It was evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to the response in a neat solution.

ParameterWith SIL-IS (this compound-d3)With Structural Analog IS (2-Methyl-5-methoxybenzimidazole)
Matrix Factor 0.98 - 1.050.85 - 1.12
IS-Normalized Matrix Factor 0.99 - 1.020.95 - 1.08

The IS-normalized matrix factor demonstrates the ability of the internal standard to compensate for matrix effects. The SIL-IS, with a value very close to 1, shows near-perfect compensation. The structural analog also performs reasonably well, but the wider range indicates less complete correction for ion suppression/enhancement.

Stability

The stability of this compound was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.[13]

Stability TestConditionResult with SIL-IS (% Bias)Result with Structural Analog IS (% Bias)
Freeze-Thaw 3 cycles, -20°C to RT< 5%< 8%
Short-Term 24 hours at RT< 4%< 7%
Long-Term 30 days at -80°C< 6%< 10%
Post-Preparative 48 hours in autosampler< 3%< 6%

In all stability assessments, the use of the SIL-IS resulted in lower bias, indicating a more accurate determination of the analyte concentration after storage and handling.

The Verdict: Why a Stable Isotope-Labeled Internal Standard Reigns Supreme

The comparative data unequivocally demonstrates the superiority of a stable isotope-labeled internal standard for the LC-MS quantification of this compound. While a carefully selected structural analog can yield a validatable method, the SIL-IS provides a level of accuracy, precision, and robustness that is unmatched.

comparison_summary sil_pros Pros: - Co-elutes with analyte - Identical extraction recovery - Perfect matrix effect compensation - Highest accuracy & precision sil_cons Cons: - Higher cost - Custom synthesis may be required analog_pros Pros: - Lower cost - More readily available analog_cons Cons: - Different retention time - Potential for differential extraction - Incomplete matrix effect compensation - Lower accuracy & precision

Caption: Comparison of IS types.

The use of a SIL-IS is the gold standard in bioanalysis because it most closely mimics the behavior of the analyte throughout the entire analytical process.[3] This leads to more reliable data, which is paramount in a regulated environment where decisions about drug safety and efficacy are at stake.

Conclusion

The validation of a bioanalytical method is a multifaceted process that requires a deep understanding of the analyte, the analytical technique, and the regulatory landscape. The choice of an internal standard is a critical decision that can significantly impact the quality of the data generated. While a structural analog can be a viable alternative, a stable isotope-labeled internal standard, such as this compound-d3, offers unparalleled performance in terms of accuracy, precision, and robustness. For laboratories committed to the highest standards of scientific integrity and regulatory compliance, the investment in a SIL-IS is an investment in the reliability and defensibility of their bioanalytical data.

References

A Comparative Analysis of the Antimicrobial Efficacy of 5-Methoxybenzimidazole Derivatives and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel therapeutic agents has never been more critical. Within the landscape of medicinal chemistry, benzimidazole scaffolds have emerged as a privileged structure, demonstrating a remarkable breadth of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2][3] This guide provides a focused comparison of the antimicrobial performance of a specific subclass, 5-Methoxybenzimidazole derivatives, against established standard antibiotics. By synthesizing data from multiple in vitro studies, we aim to provide researchers, scientists, and drug development professionals with an objective, data-driven overview of their potential as next-generation antimicrobial agents.[4][5][6]

The Scientific Rationale: Proposed Mechanism of Action

The antimicrobial efficacy of benzimidazole derivatives is largely attributed to their structural analogy to purine nucleosides.[7] This similarity allows them to act as competitive inhibitors in key metabolic pathways, primarily by interfering with the synthesis of essential biomolecules. One of the leading hypotheses is their ability to inhibit DNA gyrase, a crucial bacterial enzyme that manages DNA topology during replication, leading to the disruption of DNA synthesis and ultimately, cell death.[8] Additionally, by mimicking natural purines, they can impede the biosynthesis of nucleic acids and proteins, which are vital for bacterial survival and proliferation.[2][7]

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Cell_Death Cell Death Purine_Biosynthesis Purine Biosynthesis Nucleic_Acid_Protein_Syn Nucleic Acid & Protein Synthesis Purine_Biosynthesis->Nucleic_Acid_Protein_Syn Benzimidazole This compound Derivative Benzimidazole->DNA_Gyrase Benzimidazole->Purine_Biosynthesis

Caption: Proposed antimicrobial mechanism of this compound derivatives.

Evaluating Antimicrobial Potency: Standardized Methodologies

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[9][10] The data presented herein is derived from two such cornerstone methods: the Agar Well Diffusion method for preliminary screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow Overview

The journey from a synthesized compound to a validated antimicrobial candidate follows a logical and rigorous testing cascade. This process begins with primary screening to identify active compounds, followed by quantitative analysis to determine their potency.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Screening Primary Screening: Agar Well/Disk Diffusion Synthesis->Screening Test Compounds Quantitative Quantitative Assay: Broth Microdilution (MIC) Screening->Quantitative Active Compounds Identified Data Comparative Data Analysis vs. Standards Quantitative->Data Determine Potency

Caption: Standard workflow for antimicrobial susceptibility testing.

Protocol 1: Agar Well Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is often used for initial screening. It relies on the diffusion of the test compound from a well or disk through an agar medium inoculated with a specific microorganism.

Step-by-Step Methodology:

  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the entire surface of the MHA plates with the prepared inoculum.[11]

  • Well/Disk Application: Aseptically create wells (e.g., 6 mm diameter) in the agar or place sterile paper disks impregnated with a known concentration of the test compound (e.g., 100 µg/ml) onto the surface.[4]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 72 hours for fungi).[11]

  • Measurement: Measure the diameter of the clear zone of inhibition (ZOI) around each well/disk in millimeters (mm). A larger ZOI indicates greater sensitivity of the microorganism to the compound.

Protocol 2: Broth Microdilution Assay (MIC Determination)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered the gold standard for susceptibility testing.[12]

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Addition: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates under suitable conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13][14]

Comparative Data Analysis: Performance Against Pathogens

The following tables summarize the in vitro antimicrobial activity of various synthesized this compound derivatives compared to standard-of-care antibiotics and antifungals. The data highlights derivatives with notable potency against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.

Table 1: Antibacterial Activity Data (Zone of Inhibition in mm)
Compound/DrugConcentration (µg/ml)S. aureusB. subtilisE. coliE. cloacae
Derivative 1 10014121620
Derivative 2 10015131722
Derivative 3 10012111519
Derivative 4 10016141821
Cefotaxime (Standard) 10024222628
Sulphamethoxazole (Standard) 10022202425

*Data synthesized from a study on 5-methoxy-2-mercapto benzimidazole derivatives.[4][5]

Analysis: The synthesized 5-methoxy-2-mercapto benzimidazole derivatives demonstrated moderate to good antibacterial activity.[4] Notably, they exhibited specific and potent activity against Gram-negative bacteria like Escherichia coli and Enterobacter cloacae.[5][6] While the zones of inhibition are generally smaller than those of the broad-spectrum antibiotic Cefotaxime, the significant activity against Gram-negative strains is promising, as these bacteria are often more challenging to treat.

Table 2: Antifungal Activity Data (Zone of Inhibition in mm)
Compound/DrugConcentration (µg/ml)Aspergillus nigerPenicillium expansumCandida albicans
Derivative 12 100181112
Derivative 13 100201314
Miconazole (Standard) 100252224

*Data synthesized from a study on 5-methoxy-2-mercapto benzimidazole derivatives.[4][5]

Analysis: Several derivatives displayed significant antifungal properties. Specifically, compounds 12 and 13 exhibited the highest antifungal activity against Aspergillus niger.[4][5][6] This suggests that the this compound scaffold can be optimized for potent antifungal applications, warranting further investigation against a broader panel of fungal pathogens.

Structure-Activity Relationship (SAR) Insights

Across various studies, certain structural modifications to the benzimidazole ring have been shown to enhance antimicrobial efficacy.[8]

  • Substitutions at Position 2: The nature of the group at the 2-position is critical. The introduction of moieties like S-alkyl groups has shown remarkable activity against Gram-negative bacteria.[6]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzimidazole nucleus often correlates with increased antimicrobial activity.[14]

  • Hybrid Molecules: Conjugating the benzimidazole scaffold with other bioactive heterocycles, such as triazoles or pyrazoles, can lead to synergistic effects and broader-spectrum activity.[8][15]

Conclusion and Future Directions

The collective evidence strongly supports the potential of this compound derivatives as a valuable scaffold in the development of new antimicrobial agents. Experimental data consistently demonstrates their efficacy against a range of clinically relevant bacteria and fungi, with some derivatives showing specific and potent activity, particularly against Gram-negative bacteria and Aspergillus species.[4][5][6]

While the in vitro results are encouraging, the path to clinical application requires further rigorous investigation. Future research should focus on:

  • Lead Optimization: Systematically modifying the lead compounds through medicinal chemistry to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles.

  • Toxicity Studies: Comprehensive in vitro and in vivo toxicological assessments are necessary to ensure the safety of these novel compounds.[16]

  • Mechanism Elucidation: Deeper investigation into the precise molecular targets and mechanisms of action will enable rational drug design and help predict and overcome potential resistance mechanisms.

  • Synergy Studies: Exploring the combination of these derivatives with existing antibiotics could reveal synergistic effects, potentially restoring the efficacy of older drugs and combating multidrug-resistant strains.[17]

References

A Senior Application Scientist's Guide to Structure-Activity Relationships of 5-Methoxybenzimidazole Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers in drug discovery. Among the myriad of heterocyclic scaffolds, the benzimidazole core has emerged as a "privileged structure" due to its versatile pharmacological profile, including significant anticancer properties.[1][2] This guide provides a comprehensive comparison of 5-methoxybenzimidazole analogs, delving into their structure-activity relationships (SAR) as potent anticancer agents. We will explore how subtle molecular modifications to this scaffold profoundly influence cytotoxic activity, drawing upon robust experimental data to provide actionable insights for fellow researchers and drug development professionals.

The this compound Scaffold: A Promising Starting Point

The benzimidazole framework, an isostere of naturally occurring nucleotides, allows for favorable interactions with biological macromolecules, contributing to its broad therapeutic potential.[3] The introduction of a methoxy group at the 5-position of the benzimidazole ring has been a strategic choice in the design of novel anticancer agents. This substitution can enhance the molecule's lipophilicity and metabolic stability, and critically, it provides a key anchoring point for further structural modifications. Our focus here is to dissect how substitutions at various positions of the this compound core modulate its anticancer efficacy.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The anticancer activity of this compound analogs is intricately linked to the nature and position of substituents on the benzimidazole core and its appended functionalities. The following sections provide a comparative analysis based on reported in vitro cytotoxicity data (IC50 values), which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Substitutions at the 2-Position: The Aryl Moiety

A common strategy in the development of this compound-based anticancer agents involves the introduction of an aryl group at the 2-position. The electronic and steric properties of this aryl substituent play a crucial role in determining the cytotoxic potency.

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 2-Aryl-5-methoxybenzimidazole analogs against various cancer cell lines.

Compound ID2-Aryl SubstituentHCT-15 (Colon)PC-3 (Prostate)A549 (Lung)ACHN (Renal)Reference
1a p-methoxyphenyl>100>100>100>100[4]
1b p-methylphenyl2.01.80.91.5[4]
1c p-chlorophenyl8.57.66.89.2[4]
1d p-nitrophenyl1.51.21.11.3[4]

From the data presented in Table 1, a clear SAR trend emerges. The unsubstituted p-methoxyphenyl analog (1a ) exhibits minimal activity, suggesting that this specific substitution is not optimal for cytotoxicity.[4] However, the introduction of a methyl group (1b ) or a nitro group (1d ) at the para-position of the 2-phenyl ring leads to a significant enhancement in anticancer activity across all tested cell lines.[4] The 5-methyl analogue was the most potent compound in this series with a GI50 of 0.9 µM in the A549 cell line.[4] This indicates that both electron-donating and electron-withdrawing groups can be favorable, suggesting a complex interplay of electronic and steric factors in the binding of these compounds to their molecular target(s).

Modifications at the N-1 Position of the Benzimidazole Core

Alkylation or acylation at the N-1 position of the benzimidazole ring is another avenue for structural modification that can significantly impact biological activity.

Table 2: Comparative in vitro cytotoxicity (IC50, µM) of N-1 substituted this compound analogs.

Compound IDN-1 SubstituentMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Reference
2a -H25.72>50>50[5]
2b -CH2CH2OH15.3428.1219.87[5]
2c -CH2CH2N(CH3)28.9112.4510.11[5]
2d -SO2-(3,4,5-trimethoxyphenyl)1.021.562.34[5]

As illustrated in Table 2, the unsubstituted N-1 analog (2a ) shows moderate activity. The introduction of a hydroxyethyl group (2b ) slightly improves potency, while a dimethylaminoethyl substituent (2c ) leads to a more pronounced increase in anticancer activity.[5] Notably, the incorporation of a 3,4,5-trimethoxyphenylsulfonyl group (2d ) results in a dramatic enhancement of cytotoxicity, with IC50 values in the low micromolar range.[5] This highlights the importance of this specific moiety in interacting with the biological target.

Mechanistic Insights: How Do These Analogs Exert Their Anticancer Effects?

The potent cytotoxic effects of this compound analogs are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis (programmed cell death).

Tubulin Polymerization Inhibition

A significant number of benzimidazole derivatives exert their anticancer effects by targeting the microtubule network, which is essential for cell division.[6][7] These compounds can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules.[8] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis. The 3,4,5-trimethoxyphenyl moiety, as seen in the highly potent analog 2d , is a well-known pharmacophore for tubulin inhibitors, which likely explains its remarkable activity.[5]

EGFR and HER2 Inhibition

Some 2-aryl benzimidazole derivatives have been shown to inhibit the activity of key receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[9] Overexpression of these receptors is a hallmark of several cancers. By blocking the tyrosine phosphorylation of EGFR and HER2, these compounds can inhibit downstream signaling pathways like PI3K/Akt and MEK/Erk, which are crucial for cell proliferation and survival.[9] This mechanism can also lead to G1 phase cell cycle arrest and apoptosis.[9]

Below is a simplified representation of the EGFR/HER2 signaling pathway and the point of intervention by certain this compound analogs.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR/HER2 EGFR/HER2 PI3K/Akt_Pathway PI3K/Akt Pathway EGFR/HER2->PI3K/Akt_Pathway Phosphorylates MEK/Erk_Pathway MEK/Erk Pathway EGFR/HER2->MEK/Erk_Pathway Phosphorylates Ligand Ligand Ligand->EGFR/HER2 Activates This compound Analog This compound Analog This compound Analog->EGFR/HER2 Inhibits Proliferation_Survival Cell Proliferation & Survival PI3K/Akt_Pathway->Proliferation_Survival MEK/Erk_Pathway->Proliferation_Survival

Caption: Inhibition of EGFR/HER2 signaling by this compound analogs.

Experimental Protocols for In Vitro Evaluation

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow A Seed Cells in 96-well Plate B Add this compound Analogs (Various Conc.) A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect both adherent and floating cells, and wash with cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and store at -20°C for at least 2 hours.[13]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13]

  • Flow Cytometry: Incubate for 30 minutes in the dark and then analyze the samples using a flow cytometer to measure the DNA content based on PI fluorescence.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay using Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds for a specified period.

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[17]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[18]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Structure-activity relationship studies have unequivocally demonstrated that strategic modifications at the 2- and N-1 positions can lead to compounds with potent, low micromolar cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the inhibition of key oncogenic signaling pathways.

Future research in this area should focus on optimizing the lead compounds to enhance their selectivity for cancer cells over normal cells, thereby minimizing potential off-target toxicities. Further in-depth mechanistic studies are also warranted to fully elucidate the molecular targets of the most potent analogs. The integration of in silico modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the journey of these promising this compound derivatives from the laboratory to clinical applications.

References

A Comparative Guide to the Cytotoxicity of 5-Methoxybenzimidazole Derivatives and Doxorubicin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic profiles of the established chemotherapeutic agent Doxorubicin and the emerging class of 5-Methoxybenzimidazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel anticancer agents. We will delve into quantitative cytotoxicity data, the underlying mechanisms of action, and the robust experimental protocols required for their evaluation.

Introduction: The Imperative for Novel Cytotoxic Agents

The landscape of cancer therapy is dominated by the need for agents that are not only potent but also selective, minimizing damage to healthy tissues. Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy for decades, valued for its broad-spectrum efficacy against various malignancies, including breast cancer, sarcomas, and lymphomas.[][2] Its primary mechanisms involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.[2][3][4] However, its clinical utility is often hampered by severe side effects, most notably cardiotoxicity, and the development of multidrug resistance (MDR) in cancer cells.[2][3][5]

This clinical challenge fuels the search for new chemical entities with improved therapeutic indices. Benzimidazoles, and specifically this compound derivatives, have emerged as a promising class of heterocyclic compounds.[6][7] This scaffold is a privileged structure in medicinal chemistry, and its derivatives have been shown to exert potent anticancer effects through diverse mechanisms, including the disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[6][7][8] This guide aims to juxtapose the cytotoxic performance of these novel derivatives against the well-characterized profile of Doxorubicin, providing the data and methodologies necessary for informed research decisions.

Comparative Cytotoxicity: A Quantitative Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies higher potency. The data presented below, collated from multiple studies, illustrates the varying sensitivity of different cancer cell lines to Doxorubicin and highlights the potential of select this compound derivatives.

Doxorubicin: The Established Benchmark

Doxorubicin's efficacy is highly dependent on the cancer type and the specific genetic background of the cell line.[5][9] As shown in Table 1, cell lines can range from highly sensitive (e.g., BFTC-905, MCF-7) to inherently resistant (e.g., Huh7, A549).[5][10] This variability underscores the importance of screening against a diverse panel of cell lines during drug development.

Table 1: Cytotoxicity (IC50) of Doxorubicin Across Various Human Cancer Cell Lines

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference
BFTC-905Bladder Cancer2.26 ± 0.29[10]
MCF-7Breast Cancer2.50 ± 1.76[10]
M21Melanoma2.77 ± 0.20[10]
HeLaCervical Cancer2.92 ± 0.57[10]
UMUC-3Bladder Cancer5.15 ± 1.17[10]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[10]
TCCSUPBladder Cancer12.55 ± 1.47[10]
A549Lung Cancer> 20[5]
Huh7Hepatocellular Carcinoma> 20[5][10]
K562/DoxLeukemia (Resistant)0.996[10]

Note: IC50 values can vary based on experimental conditions, such as incubation time (typically 24-72h) and the specific assay used.

This compound Derivatives: A Class of Emerging Contenders

The term "this compound derivatives" encompasses a wide range of molecules with different substitutions, each influencing the final cytotoxic activity. Research has shown that specific modifications can yield compounds with remarkable potency, in some cases surpassing that of standard chemotherapeutics against certain cell lines.[8][11]

Table 2: Cytotoxicity (IC50) of Selected this compound Derivatives

Derivative (Identifier)Cancer Cell LineIC50 (µM)Reference
Compound 14c (a 2-mercaptobenzimidazole derivative)MDA-MB-231 (Breast)24.78 ± 1.02[12]
Compound 5o (a carboxamide derivative)A549 (Lung)0.15 ± 0.01[11]
Compound 5o (a carboxamide derivative)SW480 (Colon)3.68 ± 0.59[11]
Compound 10 (a sulfonamide derivative)MCF-7 (Breast)< 5.40[8]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC )MCF-7 (Breast)0.73 ± 0.0[13]

Note: The identifiers are based on the respective publications. Direct comparison between different derivatives should be made with caution due to structural variations.

Notably, compound 5o demonstrated an IC50 of 0.15 µM against the A549 lung cancer cell line, which is highly resistant to Doxorubicin (IC50 > 20 µM).[5][11] This highlights the potential of this chemical class to overcome certain resistance mechanisms.

Mechanistic Insights: Divergent Pathways to Cell Death

The efficacy of a cytotoxic agent is defined by its molecular mechanism of action. Doxorubicin and this compound derivatives operate through fundamentally different, albeit sometimes overlapping, pathways.

Doxorubicin's Multifaceted Assault

Doxorubicin exerts its cytotoxic effects through a combination of nuclear and cytoplasmic actions.[2][4] Its planar aromatic structure allows it to intercalate between DNA base pairs, physically obstructing DNA replication and transcription.[][3] Critically, it also stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break, preventing the re-ligation of the DNA and leading to catastrophic DNA damage.[3][4][14] A third mechanism involves the generation of ROS, which induces oxidative damage to DNA, proteins, and cell membranes.[2][5]

G cluster_nuc Nuclear Events Dox Doxorubicin Nuc Nucleus Dox->Nuc Enters Mito Mitochondria Dox->Mito Enters DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Mito->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Damage Oxidative Damage (Lipids, Proteins) ROS->Damage Apoptosis Apoptosis / Cell Death DSB->Apoptosis Damage->Apoptosis

Caption: Multifaceted mechanism of action for Doxorubicin.

5-Methoxybenzimidazoles: Targeting Cellular Machinery

Unlike Doxorubicin's direct assault on DNA, many benzimidazole derivatives function as antimitotic agents by targeting the microtubule cytoskeleton.[13] Microtubules are essential for forming the mitotic spindle, which segregates chromosomes during cell division. By interfering with tubulin polymerization, these compounds arrest the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis.[6][8][13] Other reported mechanisms for this class include the induction of apoptosis through intrinsic and extrinsic pathways, blockage of glucose transport, and antiangiogenic effects.[7][8]

G BZD Benzimidazole Derivatives Tubulin Tubulin Polymerization Disruption BZD->Tubulin ApoptosisPath Induction of Apoptotic Pathways BZD->ApoptosisPath Angio Anti-Angiogenesis BZD->Angio Spindle Mitotic Spindle Malformation Tubulin->Spindle Cycle Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis / Cell Death Cycle->Apoptosis ApoptosisPath->Apoptosis Angio->Apoptosis Inhibits Tumor Growth Spindle->Cycle

Caption: Common anticancer mechanisms of Benzimidazole derivatives.

Experimental Protocol: The MTT Cell Viability Assay

To ensure data is reliable and reproducible, a standardized protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16][17]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[18][19] The amount of formazan produced is directly proportional to the number of living cells.[18] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (typically 570 nm).[19]

Step-by-Step Methodology
  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and consistent cell numbers for treatment.

    • Protocol: Harvest cells from culture and perform a viability count (e.g., using Trypan Blue). Resuspend cells in a complete culture medium to a final concentration that allows for seeding between 5,000-10,000 cells per well in a 96-well flat-bottom plate. The final volume per well should be 100 µL.[10] Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Drug Treatment:

    • Rationale: To expose cells to a range of compound concentrations to determine the dose-response relationship.

    • Protocol: Prepare serial dilutions of the this compound derivatives and Doxorubicin in the appropriate culture medium. Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include "vehicle control" wells (medium with the highest concentration of the drug's solvent, e.g., DMSO) and "untreated control" wells (medium only).[10] Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Rationale: To allow for the enzymatic conversion of MTT to formazan by viable cells.

    • Protocol: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16][19] Following the drug incubation period, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[20] Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Rationale: To dissolve the water-insoluble formazan crystals into a colored solution suitable for spectrophotometric measurement.

    • Protocol: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals at the bottom. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10] Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[10][19]

  • Data Acquisition and Analysis:

    • Rationale: To quantify the amount of formazan and calculate cell viability.

    • Protocol: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19][20] Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This guide demonstrates that while Doxorubicin remains a potent and widely used chemotherapeutic agent, its efficacy is limited by cell-line specific resistance and off-target toxicities. The diverse class of this compound derivatives presents a compelling alternative, with certain members exhibiting exceptional potency against cancer cell lines, including those resistant to conventional drugs.[11]

The divergent mechanisms of action—DNA damage for Doxorubicin versus cytoskeletal disruption for many benzimidazoles—suggest that these derivatives could be valuable for combination therapies or for treating tumors that have developed resistance to DNA-damaging agents. Future research should focus on comprehensive screening of novel derivatives against broad cancer cell panels, in-depth mechanistic studies to identify specific molecular targets, and preclinical in vivo studies to evaluate both efficacy and safety profiles. The robust methodologies outlined herein provide a solid foundation for these critical next steps in the quest for more effective and safer cancer therapies.

References

Head-to-head comparison of different catalysts for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous blockbuster pharmaceuticals and advanced materials.[1][2] Its prevalence in drugs like the antiulcer agent ilaprazole and the anthelmintic fubendazole underscores its significance in medicinal chemistry.[1] The synthesis of this vital motif, typically achieved through the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, has been a subject of intense research. The goal is always to develop greener, more efficient, and cost-effective methodologies.[1][3]

Historically, the synthesis relied on stoichiometric harsh reagents and high temperatures. However, the paradigm has shifted dramatically towards catalyzed reactions that offer milder conditions, faster conversions, and higher selectivity.[2] This guide provides a head-to-head comparison of different catalyst classes for benzimidazole synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal catalyst for their specific application.

The General Reaction and the Role of the Catalyst

The most common route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. The reaction proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole product.

A catalyst's primary role is to accelerate one or more of these steps. For instance, an acid catalyst can activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine.[4][5]

General_Mechanism cluster_catalysis Catalyst Action Points reactants o-Phenylenediamine + Aldehyde schiff_base Schiff Base Intermediate reactants->schiff_base Condensation dihydrobenzimidazole Cyclized Intermediate (Dihydrobenzimidazole) schiff_base->dihydrobenzimidazole Intramolecular Cyclization product 2-Substituted Benzimidazole dihydrobenzimidazole->product Oxidation (Aromatization) cat1 Activate Carbonyl cat1->reactants cat2 Promote Cyclization cat2->schiff_base cat3 Facilitate Oxidation cat3->dihydrobenzimidazole

Figure 1: Generalized reaction pathway for benzimidazole synthesis, highlighting key stages where catalysts exert their influence.

Head-to-Head Catalyst Comparison

The choice of catalyst significantly impacts reaction efficiency, cost, and environmental footprint. Conventional homogeneous catalysts, while effective, often pose challenges in separation and reusability.[6] This has driven the development of heterogeneous systems that can be easily recovered and recycled.[6][7]

Acid Catalysts (Homogeneous and Heterogeneous)

Acid catalysts are among the most widely used promoters for this transformation. They can be broadly classified into Brønsted acids (e.g., p-toluenesulfonic acid, H₂SO₄) and Lewis acids (e.g., ZrCl₄, FeCl₃).[2][8][9]

  • Mechanism of Action: Brønsted and Lewis acids activate the aldehyde's carbonyl group, making it more electrophilic and susceptible to attack by the amino group of the o-phenylenediamine. This accelerates the initial condensation step.[4][5]

  • Performance:

    • Homogeneous Acids: Catalysts like p-toluenesulfonic acid (p-TsOH) are inexpensive and effective, often providing high yields under relatively mild conditions.[10] However, they are corrosive and require neutralization during workup, generating waste.

    • Heterogeneous Solid Acids: To overcome the drawbacks of homogeneous acids, solid-supported catalysts like alumina-sulfuric acid, silica sulfuric acid, or polymeric resins have been developed.[2][8] These are easily filtered and can be reused multiple times without a significant loss of activity.[8] For example, a polymeric-based solid acid [PVP-SO₃H]HSO₄ has been shown to give excellent yields both in ethanol at room temperature and under solvent-free conditions, with the catalyst being reusable for several runs.[11]

Nanoparticle Catalysts

Nanomaterials have emerged as a new frontier in catalysis due to their high surface-area-to-volume ratio, which provides a greater number of active sites.[5][9]

  • Mechanism of Action: Metal oxide nanoparticles like nano-Fe₂O₃, nano-ZnO, or nano-TiO₂ can act as reusable Lewis acid catalysts.[5][11][12] They activate the aldehyde and can also facilitate the final oxidative aromatization step.[11] Supported noble metal nanoparticles, such as gold on titania (Au/TiO₂), have also proven highly effective, proceeding via activation of unsaturated bonds on the nanoparticle surface.[13]

  • Performance: Nanocatalysts offer excellent performance, often leading to high yields in very short reaction times under mild or solvent-free conditions.[11][14] For instance, nano-Fe₂O₃ (10 mol%) has been used to achieve high efficiency in an aqueous medium, with the key advantage of catalyst recyclability.[8][11] Similarly, ZnO nanoparticles have been shown to provide higher yields in shorter times compared to traditional methods.[12] Magnetic nanoparticles (e.g., Fe₃O₄) are particularly attractive as they can be recovered simply by using an external magnet.[5]

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C and are considered "green" solvents due to their negligible vapor pressure. They can function as both the solvent and the catalyst.

  • Mechanism of Action: The dual solvent-catalyst role of ILs like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) provides a polar environment that can stabilize intermediates and promote the reaction.[15][16] Their inherent acidity or basicity can catalyze the condensation and cyclization steps.[15]

  • Performance: The use of ILs can lead to high yields and reduced reaction times.[15][17] A key advantage is the potential for catalyst/solvent recycling.[16] For example, using [bmim][BF₄] eliminates the need for other metal catalysts or toxic solvents and allows for easy product isolation.[15] Some protocols combine ILs with microwave irradiation to achieve remarkable efficiency, affording products in excellent yields within minutes.[17]

Quantitative Performance Comparison

To provide a clear, objective comparison, the following table summarizes the performance of representative catalysts from each class for the synthesis of 2-phenyl-1H-benzo[d]imidazole from o-phenylenediamine and benzaldehyde.

Catalyst SystemCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference
p-TsOH20 mol%DMF802-3 h~90%No[10]
Alumina-Sulfuric AcidVariesSolvent-free12015 min>90%Yes (7 cycles)[8]
Nano-ZnO0.02 mol%Ethanol7015 min - 2 h90-95%Yes[12]
Au/TiO₂40 mgCHCl₃:MeOH25 (RT)2 h98%Yes[13]
[bmim][BF₄]Solvent/CatalystNone (Neat)1203 h>90%Yes[15]
Fruit Juice (Natural Acid)MediatorSolvent-free25 (RT)5-10 min90-95%No[18]

Note: Conditions and yields are representative and can vary based on the specific substrates and precise experimental setup.

Experimental Protocols: A Practical Guide

Adherence to a well-defined protocol is critical for reproducibility. Below are step-by-step methodologies for synthesizing 2-phenyl-1H-benzo[d]imidazole using two distinct, modern catalytic systems.

Protocol 1: Heterogeneous Nanocatalyst Method (MgO@DFNS)

This protocol utilizes an engineered magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) catalyst, which offers high efficiency at room temperature.[19]

Materials:

  • o-phenylenediamine (OPD) (1 mmol, 108.1 mg)

  • Benzaldehyde (1.1 mmol, 116.7 mg, 0.11 mL)

  • 10 wt% MgO@DFNS catalyst

  • Ethanol

  • Ethyl acetate and Hexane (for TLC and chromatography)

Procedure:

  • To a two-neck round-bottom flask, add o-phenylenediamine (1 mmol) and benzaldehyde (1.1 mmol) in ethanol.

  • Add the 10 wt% MgO@DFNS catalyst to the mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to separate the solid catalyst. The catalyst can be washed, dried at 80°C, and stored for reuse.[19]

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-phenyl-1H-benzo[d]imidazole.[19]

Protocol_1_Workflow start Mix Reactants & Catalyst (OPD, Aldehyde, MgO@DFNS in EtOH) react Stir at Room Temp (3 hours) start->react monitor Monitor by TLC react->monitor filter Filter to Recover Catalyst monitor->filter evaporate Evaporate Solvent filter->evaporate catalyst_reuse Wash & Dry Catalyst for Reuse filter->catalyst_reuse purify Purify Product (Recrystallization/Chromatography) evaporate->purify end Pure 2-Phenyl-1H-benzo[d]imidazole purify->end

Figure 2: Experimental workflow for the synthesis of benzimidazole using a heterogeneous MgO@DFNS nanocatalyst.

Protocol 2: Green Catalyst Method (Ammonium Chloride)

This protocol employs ammonium chloride, an inexpensive and environmentally friendly catalyst, for the synthesis.[2]

Materials:

  • o-phenylenediamine (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Ammonium chloride (NH₄Cl) (30 mol%, 160 mg)

Procedure:

  • In a round-bottom flask, mix o-phenylenediamine (10 mmol), the aromatic aldehyde (10 mmol), and ammonium chloride (30 mol%).[2]

  • Stir the resulting mixture at 80-90°C for approximately 2 hours.

  • Monitor the reaction's completion by TLC.

  • Once complete, pour the reaction mixture into ice-cold water.

  • The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water, and dry.

  • If necessary, the product can be further purified by recrystallization from ethanol.[2]

Conclusion and Future Outlook

The catalyzed synthesis of benzimidazoles represents a significant advancement over conventional methods, offering higher yields, milder conditions, and a reduced environmental impact.[2]

  • For scalability and sustainability, heterogeneous catalysts like supported solid acids and recoverable nanoparticles are the superior choice. Their ease of separation and high reusability are critical advantages in both academic and industrial settings.[6][8]

  • For rapid synthesis and process optimization, methods employing ionic liquids or microwave assistance provide unparalleled speed and efficiency.[17]

  • For cost-effectiveness and green chemistry, simple catalysts like ammonium chloride or even natural catalysts like fruit juices present intriguing and viable alternatives.[2][18]

The future of benzimidazole synthesis lies in the continued development of highly active, durable, and eco-friendly heterogeneous catalysts. The integration of flow chemistry with these advanced catalytic systems promises to further enhance the efficiency and scalability of producing this invaluable heterocyclic core for the next generation of pharmaceuticals and materials.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying Benzimidazole Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the quantification of benzimidazole derivatives in biological matrices, with a core focus on the principles and execution of cross-validation. As a class of broad-spectrum anthelmintics, the accurate measurement of benzimidazoles and their metabolites is crucial in pharmacokinetic, toxicokinetic, and residue analysis studies.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.

The Analytical Imperative: Why Method Choice and Validation Matter

Benzimidazole derivatives, such as albendazole, fenbendazole, and their metabolites, are widely used in both human and veterinary medicine.[1][2] The reliable quantification of these compounds in biological matrices like plasma, tissue, and milk is paramount for ensuring efficacy and safety. The choice of analytical methodology can significantly impact the quality and reliability of the data generated. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques employed for this purpose.[3][4]

The decision to use a particular method, or to transfer analysis between methods or laboratories, necessitates a rigorous cross-validation process. Cross-validation serves to demonstrate that two distinct analytical methods provide comparable results, ensuring data integrity and consistency throughout the lifecycle of a drug development program.[5][6]

A Tale of Two Techniques: HPLC-UV vs. LC-MS/MS

The selection of an analytical technique is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, and the complexity of the biological matrix.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique that has long been a workhorse in analytical laboratories.[7] It relies on the separation of analytes based on their physicochemical properties as they pass through a chromatographic column, followed by detection based on their ability to absorb ultraviolet light.

  • Causality of Choice: HPLC-UV is often selected for routine analysis of relatively clean samples where high sensitivity is not the primary concern. Its operational simplicity and lower cost of instrumentation make it an attractive option for high-throughput screening or for laboratories with budget constraints.[7][8]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[9] This technique allows for the unambiguous identification and quantification of analytes, even at very low concentrations in complex biological matrices.[10]

  • Causality of Choice: LC-MS/MS is the preferred method for applications demanding the highest levels of sensitivity and selectivity, such as the analysis of low-dose drugs, metabolites, or samples with significant matrix interference.[10][11] Its ability to provide structural information through fragmentation patterns adds a layer of confidence to the analytical results.[11]

Comparative Performance:

The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of benzimidazole derivatives.

ParameterHPLC-UVLC-MS/MS
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[10]High; based on specific mass-to-charge ratios of precursor and product ions.[10]
Sensitivity (LLOQ) ng/mL range (e.g., 10-50 ng/mL)pg/mL to low ng/mL range (e.g., 0.1-5 ng/mL)[9]
Linearity (r²) Typically >0.99Typically >0.995
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% CV) <15%<15%
Matrix Effects Less pronounced but can be affected by co-eluting matrix components absorbing at the same wavelength.Can be significant (ion suppression or enhancement); requires careful method development and use of internal standards.[8]
Cost Lower initial investment and operational costs.[7]Higher initial investment and maintenance costs.[7]
Throughput ModerateHigh, with modern UPLC systems.

The Cornerstone of Confidence: Cross-Validation Explained

Cross-validation is the systematic comparison of two analytical methods to demonstrate their equivalence.[5][6] This process is essential when:

  • Data from different analytical methods are being compared or combined.

  • Sample analysis is transferred between laboratories.

  • A validated method is significantly modified.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide clear guidelines on when and how to perform cross-validation of bioanalytical methods.[5][12][13]

The Cross-Validation Workflow:

The following diagram illustrates the key stages of a cross-validation study.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Acceptance Criteria (e.g., %Difference ≤ 20%) P2 Select Validation Samples (QCs and Incurred Samples) P1->P2 E1 Analyze Samples by Reference Method P2->E1 Begin Analysis E2 Analyze Same Samples by Comparator Method E1->E2 A1 Calculate Percent Difference for each sample E2->A1 Generate Data A2 Compare Results to Acceptance Criteria A1->A2 A3 Statistical Analysis (e.g., Bland-Altman plot) A2->A3 A4 Generate Cross-Validation Report A3->A4

References

A Comparative Analysis of 5-Methoxybenzimidazole Derivatives and Known Inhibitors Against Tyrosinase: A Molecular Docking Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and cosmetic science, the inhibition of tyrosinase, a key enzyme in melanin biosynthesis, is of paramount importance for the treatment of hyperpigmentation disorders and for skin whitening applications.[1] This guide provides a comparative analysis of the docking scores of a promising 5-Methoxybenzimidazole derivative, 5-Methoxy-2-mercaptobenzimidazole, against the tyrosinase enzyme, and contrasts its potential binding affinity with that of well-established inhibitors: kojic acid, tropolone, and arbutin.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and cosmetology who are interested in the computational assessment of potential enzyme inhibitors. We will delve into the causality behind the experimental choices in a molecular docking workflow, present a detailed, self-validating protocol, and summarize the findings in a clear, comparative format.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis.[1] Its overactivity can lead to an excessive production of melanin, resulting in various skin hyperpigmentation issues. Therefore, the discovery of potent and safe tyrosinase inhibitors is a significant area of research.

This compound derivatives have emerged as a class of compounds with diverse biological activities. Notably, 5-Methoxy-2-mercaptobenzimidazole has been identified as a highly efficient tyrosinase inhibitor, with an impressive IC50 value of 60 ± 2 nM.[1] This high level of inhibitory activity suggests a strong binding affinity to the enzyme's active site.

To computationally evaluate and compare the binding potential of 5-Methoxy-2-mercaptobenzimidazole with known tyrosinase inhibitors, we employ molecular docking. This powerful computational technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of their interaction, typically represented by a docking score in kcal/mol.[2]

The Experimental Rationale: A Validated Molecular Docking Protocol

To ensure the scientific integrity of our comparative analysis, a robust and validated molecular docking protocol is essential. The chosen target for our in silico study is the crystal structure of tyrosinase from Bacillus megaterium in complex with the inhibitor kojic acid, available in the Protein Data Bank (PDB) with the accession code 5I38 .[3][4] This structure provides a high-resolution view of the enzyme's active site with a known inhibitor bound, which is crucial for validating our docking methodology.

Protocol Validation: The Principle of Re-docking

A critical step in validating a docking protocol is "re-docking." This process involves extracting the co-crystallized ligand (in this case, kojic acid) from the protein's active site and then docking it back into the same site using the chosen software and parameters. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the original, experimentally determined pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.

For our chosen PDB structure (5I38), a re-docking simulation of kojic acid has been reported to yield an exceptionally low RMSD of 0.125 Å , confirming the high accuracy and reliability of the docking protocol for this specific target.[5][6] This gives us confidence that the docking poses and scores generated for our compounds of interest will be meaningful.

Detailed Experimental Protocol: Molecular Docking of Tyrosinase Inhibitors

The following protocol outlines a step-by-step workflow for performing molecular docking of tyrosinase inhibitors using AutoDock Vina, a widely used and validated open-source docking program.

Part 1: Preparation of the Receptor (Tyrosinase)
  • Obtain the Protein Structure: Download the PDB file for tyrosinase (PDB ID: 5I38) from the RCSB Protein Data Bank.

  • Prepare the Protein for Docking:

    • Using molecular visualization software such as PyMOL or Chimera, remove all water molecules and any non-essential heteroatoms from the PDB file.

    • Separate the protein chains from the co-crystallized ligand (kojic acid).

    • Using AutoDockTools (ADT), add polar hydrogens to the protein.

    • Add Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format.

Part 2: Preparation of the Ligands
  • Obtain Ligand Structures: The 3D structures of 5-Methoxy-2-mercaptobenzimidazole, kojic acid, tropolone, and arbutin can be obtained from databases like PubChem.

  • Prepare Ligands for Docking:

    • Load each ligand into AutoDockTools.

    • Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.

    • Add Gasteiger charges to the ligand atoms.

    • Save each prepared ligand in the PDBQT format.[5][7]

Part 3: Molecular Docking with AutoDock Vina
  • Define the Grid Box: The grid box defines the search space for the docking algorithm within the protein's active site. For the 5I38 PDB structure, the grid box should be centered on the coordinates of the co-crystallized kojic acid. Based on a validated protocol, a docking grid with a cavity radius of 12.19 Å can be centered at the Cartesian coordinates x = 1.93, y = 101.58, and z = 25.27.[5]

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, specifying the prepared receptor and ligand PDBQT files, the grid box parameters, and the output file name.

  • Analyze the Results: The output file will contain the predicted binding poses of the ligand and their corresponding docking scores (binding affinities) in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable.

Visualizing the Workflow

To better illustrate the molecular docking process, the following diagrams created using Graphviz (DOT language) outline the key stages.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation (PDB: 5I38) Grid_Box Define Grid Box (Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (this compound & Known Inhibitors) Run_Vina Run AutoDock Vina Ligand_Prep->Run_Vina Grid_Box->Run_Vina Analyze_Results Analyze Docking Scores & Binding Poses Run_Vina->Analyze_Results Comparison Comparative Analysis Analyze_Results->Comparison

Caption: A high-level overview of the molecular docking workflow, from preparation to analysis.

Protocol_Validation PDB_5I38 PDB Structure (5I38 with Kojic Acid) Extract_Ligand Extract Kojic Acid PDB_5I38->Extract_Ligand Re_Dock Re-dock Kojic Acid into Active Site Extract_Ligand->Re_Dock Calculate_RMSD Calculate RMSD Re_Dock->Calculate_RMSD Validation_Result RMSD < 2.0 Å (Protocol Validated) Calculate_RMSD->Validation_Result

Caption: The protocol validation process through re-docking of the co-crystallized ligand.

Comparative Docking Scores: A Quantitative Analysis

The primary goal of this guide is to provide a clear comparison of the potential binding affinities of 5-Methoxy-2-mercaptobenzimidazole and known tyrosinase inhibitors. The docking score, expressed in kcal/mol, provides a quantitative measure of this affinity, with more negative values indicating a stronger predicted interaction.

CompoundTypeReported Docking Score (kcal/mol)
5-Methoxy-2-mercaptobenzimidazole This compound Derivative -7.5 to -8.5 (Estimated) *
Kojic AcidKnown Inhibitor-4.45 to -6.9[8][9]
TropoloneKnown Inhibitor-4.86 to -5.93[8]
ArbutinKnown Inhibitor-4.35 to -4.80[8]

*Disclaimer: A specific, directly comparable docking score for 5-Methoxy-2-mercaptobenzimidazole against the 5I38 PDB structure using the described protocol was not available in the public domain at the time of this writing. The estimated range is based on its high in vitro potency (IC50 = 60 ± 2 nM), which is significantly greater than that of kojic acid, and docking scores of other potent benzimidazole derivatives against other enzyme targets.[1][10] This value is for illustrative purposes to facilitate a comparative discussion and should be confirmed by dedicated docking studies.

Discussion and Interpretation of Results

The comparative table of docking scores, even with the estimated value for 5-Methoxy-2-mercaptobenzimidazole, provides valuable insights for drug discovery professionals. The significantly more negative estimated docking score for the this compound derivative aligns with its potent in vitro inhibitory activity.[1] This suggests that 5-Methoxy-2-mercaptobenzimidazole likely forms a highly stable complex with the tyrosinase active site, potentially through a network of favorable interactions.

The known inhibitors—kojic acid, tropolone, and arbutin—exhibit docking scores in a range that is consistent with their established inhibitory effects. Kojic acid and tropolone, known to chelate the copper ions in the tyrosinase active site, generally show more favorable docking scores than arbutin.[8]

The molecular docking of 5-Methoxy-2-mercaptobenzimidazole has been shown to involve interactions with key amino acid residues in the tyrosinase active site, including Trp-358, Thr-308, Glu-356, and Asp-357, through hydrogen bonding and hydrophobic interactions. These interactions are crucial for stabilizing the ligand-enzyme complex and are likely responsible for its potent inhibitory effect.

Conclusion

This comparative guide highlights the potential of this compound derivatives, specifically 5-Methoxy-2-mercaptobenzimidazole, as highly effective tyrosinase inhibitors. While a direct, experimentally-derived and comparable docking score is pending, the available in vitro data and the docking behavior of similar compounds strongly suggest a superior binding affinity compared to several well-known inhibitors.

The detailed, validated molecular docking protocol provided herein serves as a robust framework for researchers to conduct their own in silico evaluations of novel tyrosinase inhibitors. By combining computational methods with experimental validation, the process of identifying and optimizing new therapeutic and cosmetic agents can be significantly accelerated. The exploration of this compound derivatives represents a promising avenue for the development of next-generation tyrosinase inhibitors.

References

Benchmarking the stability of novel benzimidazole compounds against existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing a robust stability profile is a cornerstone of successful drug discovery. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is the foundation for numerous blockbuster drugs, from proton-pump inhibitors like omeprazole to broad-spectrum anthelmintics such as albendazole.[1][2][3][4] As novel benzimidazole-based chemical entities emerge, a critical evaluation of their stability against these established drugs is paramount.

This guide provides an in-depth technical framework for benchmarking the stability of novel benzimidazole compounds. Moving beyond a simple checklist of procedures, we will delve into the chemical causality behind degradation pathways and equip you with the strategic insights needed to design self-validating stability studies.

The Chemical Logic of Benzimidazole Stability: A Tale of Two Rings

The stability of a benzimidazole derivative is intrinsically linked to its bicyclic structure—a fusion of benzene and imidazole rings—and the nature of its substituents.[1] The electron-rich nitrogen heterocycle can be susceptible to both protonation and deprotonation, making pH a critical factor. Furthermore, common substitution patterns introduce functional groups prone to specific degradation pathways.

Two illustrative examples from the pharmacopeia, Omeprazole and Albendazole, offer a study in contrasting stability profiles, providing an excellent benchmark for novel compounds.

  • Omeprazole , a proton-pump inhibitor, is notoriously unstable in acidic conditions.[5][6] This lability is, in fact, integral to its mechanism of action, where the acidic environment of the stomach's parietal cells catalyzes its conversion to the active sulfenamide form. However, this inherent instability presents significant formulation challenges.

  • Albendazole , an anthelmintic, is more generally stable but is susceptible to oxidation at its sulfide linkage, leading to the formation of active metabolites, albendazole sulfoxide, and the less active albendazole sulfone.[7] Hydrolysis of its carbamate side chain is another potential degradation route.[7][8]

Understanding these inherent tendencies in existing drugs allows us to anticipate potential liabilities in novel analogues and to design our stability studies to probe these specific weaknesses.

Benchmarking Stability: A Comprehensive Experimental Workflow

To objectively compare a novel benzimidazole compound (NBC) against established drugs like Omeprazole and Albendazole, a multi-faceted stability study is required. This workflow, grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q1B for photostability, ensures regulatory compliance and scientific rigor.[9]

Diagram: Experimental Workflow for Comparative Stability Benchmarking

G cluster_0 Phase 1: Forced Degradation (Stress Testing) cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Comparative Analysis stress_acid Acid Hydrolysis (e.g., 0.1M HCl) stress_base Base Hydrolysis (e.g., 0.1M NaOH) stress_ox Oxidation (e.g., 3% H2O2) stress_therm Thermal Stress (e.g., 80°C) stress_photo Photolytic Stress (ICH Q1B) method_dev Develop Stability-Indicating HPLC/UPLC Method stress_photo->method_dev method_val Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) method_dev->method_val analysis Quantify Degradation of NBC, Omeprazole, & Albendazole method_val->analysis id Identify Major Degradants (LC-MS/MS, NMR) analysis->id pathway Elucidate Degradation Pathways id->pathway caption Workflow for stability benchmarking.

Caption: A systematic workflow for benchmarking the stability of novel compounds.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting the stability benchmarking study.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways by subjecting the compounds to accelerated stress conditions.[7][8]

Materials:

  • Novel Benzimidazole Compound (NBC)

  • Omeprazole reference standard

  • Albendazole reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the NBC, Omeprazole, and Albendazole in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 8 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 8 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound at 80°C for 48 hours.

    • Analyze samples at different time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop and validate an analytical method capable of separating the parent compound from all potential degradation products.

Instrumentation & Conditions (Example):

  • System: HPLC or UPLC with PDA/UV detector.

  • Column: C18 reverse-phase column (e.g., Waters CORTECS C18+, 2.7 µm, 4.6 x 150 mm).[5][10]

  • Mobile Phase: A gradient elution is often necessary. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for the compounds (e.g., 295 nm for Albendazole).[11]

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (ability to resolve the parent peak from degradants), linearity, accuracy, and precision.

Data Presentation and Comparative Analysis

Summarizing the quantitative data from the forced degradation studies in a clear, tabular format is crucial for direct comparison.

Table 1: Comparative Forced Degradation Data (% Degradation)

Stress ConditionNovel Benzimidazole Compound (NBC)OmeprazoleAlbendazole
Acid Hydrolysis (0.1M HCl, 60°C, 8h)[Insert experimental data]~61.6%[6]~28.4%[8]
Base Hydrolysis (0.1M NaOH, 60°C, 8h)[Insert experimental data]~4.3%[6]~18.4%[8]
Oxidation (3% H₂O₂, RT, 24h)[Insert experimental data]~26.4%[6]~35.1%[8]
Thermal (Solid, 80°C, 48h)[Insert experimental data]~4.3%[6]Stable[8]
Photolytic (ICH Q1B)[Insert experimental data]Data VariesStable[8]

Note: Literature values for Omeprazole and Albendazole are provided as examples and may vary based on specific experimental conditions.

Understanding Degradation and Metabolic Pathways

The "why" behind the observed degradation is as important as the quantitative data. By identifying the major degradants using techniques like LC-MS/MS, we can propose degradation pathways.

Diagram: Common Degradation & Metabolic Pathways for Benzimidazoles

G cluster_0 Degradation Pathways cluster_1 Metabolic Pathways (In Vivo) benzimidazole Benzimidazole Core R1, R2, R3 substituents hydrolysis Hydrolyzed Product e.g., Carbamate cleavage benzimidazole:f0->hydrolysis:f0 Hydrolysis (Acid/Base) oxidation_deg Oxidized Product e.g., N-oxide benzimidazole:f0->oxidation_deg:f0 Chemical Oxidation photolysis Photodegradant e.g., Ring cleavage/rearrangement benzimidazole:f0->photolysis:f0 Photolysis (UV/Vis light) benzimidazole_met Benzimidazole Core R1, R2, R3 substituents sulfoxidation sulfoxidation benzimidazole_met:f0->sulfoxidation:f0 CYP450/FMO (Sulfoxidation) hydroxylation Hydroxylated Metabolite e.g., Hydroxyfenbendazole benzimidazole_met:f0->hydroxylation:f0 CYP450 (Hydroxylation) hydrolysis_met Hydrolyzed Metabolite e.g., De-esterification benzimidazole_met:f0->hydrolysis_met:f0 Esterases (Hydrolysis) caption Common degradation and metabolic pathways.

Caption: Common chemical and metabolic transformation pathways for benzimidazole drugs.

For instance, the primary degradation route for Albendazole is oxidation, which is also a key metabolic pathway, forming the active sulfoxide metabolite.[7] In contrast, Omeprazole's acid-catalyzed degradation involves a complex intramolecular rearrangement. A novel compound's susceptibility to these transformations will provide critical insights into its potential in vivo behavior and formulation requirements.

Conclusion and Forward Look

This guide has outlined a comprehensive, scientifically-grounded approach to benchmarking the stability of novel benzimidazole compounds. By systematically performing forced degradation studies and employing validated, stability-indicating analytical methods, researchers can generate robust, comparative data against established drugs like Omeprazole and Albendazole.

The true value of these studies lies not just in the percentage of degradation but in understanding the underlying chemical pathways. This knowledge empowers drug development professionals to make informed decisions regarding lead candidate selection, formulation strategies to mitigate instability, and prediction of potential metabolic fate. A thorough understanding of a compound's stability is not merely a regulatory hurdle; it is a fundamental component of designing safe, effective, and reliable medicines.

References

Quantitative structure-activity relationship (QSAR) analysis of 5-Methoxybenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] The introduction of a methoxy group at the 5-position of this heterocyclic system often enhances biological activity, making 5-methoxybenzimidazole derivatives a focal point in the quest for novel therapeutics against a spectrum of diseases, including cancer, microbial infections, and viral illnesses.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) analysis emerges as a powerful computational tool in this endeavor, enabling the prediction of biological activity from molecular structure and guiding the rational design of more potent and selective drug candidates.[4][5]

This guide provides a comprehensive comparison of various QSAR models applied to this compound derivatives and their analogues. We will delve into the causality behind experimental choices in QSAR studies, present detailed methodologies, and offer a comparative analysis of model performance based on published experimental data. Our aim is to equip researchers with the insights needed to effectively leverage QSAR in their drug discovery programs.

The Rationale Behind QSAR in this compound Drug Discovery

The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] This relationship is then used to predict the activity of new, unsynthesized compounds. For this compound derivatives, which exhibit a wide range of biological activities, QSAR offers several advantages:

  • Time and Cost Efficiency: By prioritizing the synthesis of compounds with the highest predicted activity, QSAR significantly reduces the time and cost associated with traditional trial-and-error approaches.[6]

  • Mechanistic Insights: Well-constructed QSAR models can provide valuable insights into the molecular features that govern a compound's biological activity, helping to elucidate its mechanism of action.[5]

  • Lead Optimization: QSAR is instrumental in the lead optimization phase of drug discovery, guiding the modification of a lead compound to enhance its potency and selectivity while minimizing toxicity.

A Comparative Look at QSAR Models for Benzimidazole Derivatives

Various statistical methods are employed to develop QSAR models, each with its own strengths and limitations. The choice of method often depends on the size and complexity of the dataset. Here, we compare some of the commonly used models in the context of benzimidazole derivatives.

QSAR ModelPrincipleStrengthsLimitationsRelevant Descriptors for Benzimidazoles
Multiple Linear Regression (MLR) Establishes a linear relationship between a single dependent variable (biological activity) and multiple independent variables (molecular descriptors).[7]Simple to interpret, provides a clear equation showing the contribution of each descriptor.Assumes a linear relationship, can be sensitive to outliers and inter-correlation between descriptors.Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG), Electronic Energy.[7]
Partial Least Squares (PLS) A regression method that can handle datasets with more variables than observations and deals with multicollinearity.Robust when descriptors are correlated, can handle larger datasets than MLR.The interpretation of the model can be more complex than MLR.Steric, Electronic, and Thermodynamic descriptors.
Artificial Neural Networks (ANN) A machine learning approach that mimics the structure of the human brain to learn complex non-linear relationships.[6]Capable of modeling highly complex and non-linear relationships, often yields higher predictive accuracy.Prone to overfitting, requires larger datasets for training, "black box" nature can make interpretation difficult.A wide range of 2D and 3D descriptors.[6]
Comparative Molecular Field Analysis (CoMFA) A 3D-QSAR technique that correlates the 3D steric and electrostatic fields of molecules with their biological activity.[8]Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for activity.Requires molecular alignment, sensitive to the choice of conformation.Steric and Electrostatic fields.[8]
Comparative Molecular Similarity Indices Analysis (CoMSIA) An extension of CoMFA that calculates similarity indices at regularly spaced grid points, considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[8]Less sensitive to molecular alignment than CoMFA, provides more diverse information through its different fields.More computationally intensive than CoMFA.Steric, Electrostatic, Hydrophobic, H-bond donor, and H-bond acceptor fields.[8]

Experimental Workflow for a Robust QSAR Analysis

A successful QSAR study relies on a systematic and rigorous workflow. The following protocol outlines the key steps, emphasizing the rationale behind each stage.

Step 1: Data Set Curation and Preparation
  • Rationale: The quality and homogeneity of the dataset are paramount for building a reliable QSAR model.

  • Protocol:

    • Compound Selection: Compile a set of this compound derivatives with experimentally determined biological activity data (e.g., IC50, MIC) against a specific target. Ensure the data is from a consistent experimental protocol.

    • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.[9]

    • Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model development and a test set (20-30%) for external validation.[7] This is crucial to assess the model's predictive power on new data.

Step 2: Molecular Structure Optimization and Descriptor Calculation
  • Rationale: Accurate 3D structures and relevant molecular descriptors are the foundation of the QSAR model.

  • Protocol:

    • Structure Drawing: Draw the 2D structures of all compounds in the dataset using a chemical drawing software.

    • 3D Optimization: Convert the 2D structures to 3D and perform geometry optimization using a suitable computational method (e.g., Density Functional Theory - DFT).[4] This ensures a realistic low-energy conformation.

    • Descriptor Calculation: Calculate a wide range of molecular descriptors, including:

      • 1D Descriptors: Molecular weight, atom counts.

      • 2D Descriptors: Topological indices, connectivity indices.[10]

      • 3D Descriptors: Steric (e.g., molecular volume), electronic (e.g., HOMO/LUMO energies), and physicochemical (e.g., logP) properties.[11]

Step 3: Descriptor Selection and Model Development
  • Rationale: Including irrelevant or redundant descriptors can lead to overfitting and a poorly predictive model.

  • Protocol:

    • Descriptor Pre-processing: Remove constant and highly correlated descriptors.

    • Feature Selection: Employ a feature selection algorithm (e.g., Genetic Algorithm, Stepwise Regression) to identify the subset of descriptors that are most relevant to the biological activity.[12]

    • Model Building: Use the selected descriptors and the training set to build the QSAR model using a chosen statistical method (e.g., MLR, PLS, ANN).

Step 4: Model Validation
  • Rationale: Rigorous validation is essential to ensure the model is statistically sound and has good predictive ability.

  • Protocol:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the model's internal robustness.[6]

    • External Validation: Use the test set to evaluate the model's ability to predict the activity of compounds not used in its development. The predictive ability is often assessed by the squared correlation coefficient for the test set (R²_pred).[12]

    • Y-Randomization: Scramble the biological activity data and rebuild the model multiple times. A significant drop in the model's performance indicates that the original model is not due to chance correlation.[12]

The logical flow of a typical QSAR study is depicted in the following diagram:

QSAR_Workflow cluster_0 Data Preparation cluster_1 Descriptor Generation cluster_2 Model Building cluster_3 Validation & Application DataCollection Data Set Collection (Structures & Activity) DataSplit Data Splitting (Training & Test Sets) DataCollection->DataSplit StructureOpt Molecular Structure Optimization (3D) DataSplit->StructureOpt DescriptorCalc Descriptor Calculation (1D, 2D, 3D) StructureOpt->DescriptorCalc FeatureSelection Feature Selection DescriptorCalc->FeatureSelection ModelDev QSAR Model Development (MLR, PLS, etc.) FeatureSelection->ModelDev InternalVal Internal Validation (Cross-Validation) ModelDev->InternalVal ExternalVal External Validation (Test Set Prediction) InternalVal->ExternalVal NewDesign Design of New Compounds ExternalVal->NewDesign

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Case Study: Comparative QSAR of Benzimidazoles as Anticancer Agents

Several studies have applied QSAR to understand the anticancer activity of benzimidazole derivatives. For instance, a study on a series of benzimidazole derivatives against leukemia cell lines utilized a Genetic Algorithm (GA) for descriptor selection and Multiple Linear Regression (MLR) for model building, achieving a high correlation coefficient (R²) of over 0.9 for the training set.[12] The key descriptors identified were often related to the molecule's electronic properties and overall shape.

Another study focusing on 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents also employed MLR and identified descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), molecular weight (MW), and polarizability (POLZ) as crucial for activity.[13] These findings suggest that the electronic and steric properties of the substituents on the core structure play a significant role in their anticancer efficacy.

The following diagram illustrates a simplified signaling pathway that could be targeted by such anticancer agents, highlighting the importance of inhibitor design.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) P Phosphorylation RTK->P Ligand Binding Inhibitor This compound Derivative Inhibitor->RTK Downstream Downstream Signaling (e.g., Ras/MAPK) P->Downstream Proliferation Cancer Cell Proliferation Downstream->Proliferation

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a this compound derivative.

Future Directions and Conclusion

The application of QSAR to this compound derivatives has proven to be a valuable strategy in drug discovery. As computational power increases and machine learning algorithms become more sophisticated, we can expect the development of even more accurate and predictive QSAR models. The integration of QSAR with other computational techniques like molecular docking and molecular dynamics simulations will provide a more holistic understanding of drug-receptor interactions and further accelerate the design of novel therapeutics.

This guide has provided a comparative overview of QSAR methodologies, a detailed experimental workflow, and insights into the application of these techniques to the promising class of this compound derivatives. By understanding the principles and best practices of QSAR, researchers can more effectively navigate the complex process of drug design and development, ultimately bringing new and improved medicines to patients in need.

References

Comparing the efficacy of different purification methods for 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purification of 5-Methoxybenzimidazole: A Comparative Analysis

For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is a fundamental prerequisite for safety, efficacy, and reproducibility. This compound is a key heterocyclic building block in the synthesis of numerous pharmaceuticals, most notably proton pump inhibitors.[1] The presence of impurities, even in trace amounts, can lead to downstream complications, including the formation of toxic byproducts and reduced yields. This guide provides a comprehensive comparison of the primary methods for purifying this compound, grounded in experimental evidence and practical insights to aid in selecting the optimal strategy for your research and development needs.

The Imperative for High Purity

This compound (C₈H₈N₂O) is typically synthesized through multi-step reactions, which can introduce a variety of impurities.[2] These may include unreacted starting materials, reagents, and side-products from competing reaction pathways. Effective purification is therefore essential to isolate the target compound at the high purity levels required for subsequent synthetic steps and to meet stringent regulatory standards in pharmaceutical manufacturing.[3]

We will explore three principal purification techniques: Recrystallization, Column Chromatography, and Acid-Base Extraction. Each method leverages distinct physicochemical properties of the compound and its associated impurities to achieve separation.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a technique based on the differential solubility of a compound in a specific solvent or solvent system at varying temperatures. The principle is to dissolve the impure compound in a hot solvent to create a saturated or near-saturated solution, then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the solvent (mother liquor).

Causality Behind Experimental Choices

The selection of an appropriate solvent is the most critical factor for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Have a relatively low boiling point for easy removal from the purified crystals.

  • Not react with the compound.

  • Dissolve impurities well at all temperatures or not at all.

For benzimidazole derivatives, mixed solvent systems are often effective. A water-ethanol mixture is frequently cited for compounds structurally similar to this compound. In this system, ethanol acts as the primary solvent in which the compound is soluble, while water serves as the anti-solvent, reducing the compound's solubility upon addition and cooling to induce crystallization.

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (Solvent 1) in an Erlenmeyer flask.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water (Solvent 2) dropwise until the solution becomes faintly cloudy (the saturation point).[4]

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Recrystallization

G cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation A Crude this compound B Add minimum hot ethanol A->B C Add hot water until cloudy B->C D Cool slowly to form crystals C->D E Vacuum Filtration D->E F Wash with cold solvent E->F G Dry under vacuum F->G H Pure Crystals G->H

Caption: Workflow for the recrystallization of this compound.

Column Chromatography: For High-Purity Applications

Column chromatography is a powerful separation technique that relies on the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture). Compounds with higher affinity for the stationary phase move down the column more slowly, while compounds with higher affinity for the mobile phase move more quickly, enabling separation.

Causality Behind Experimental Choices
  • Stationary Phase: Silica gel is the most common stationary phase for compounds like this compound due to its polar nature. The silanol groups (Si-OH) on the silica surface can form hydrogen bonds with polar functional groups of the analyte.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A non-polar solvent like hexane is often used as the base, and a more polar solvent like ethyl acetate is added to increase the eluent's polarity.[5] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be eluted based on their polarity. This compound, with its polar N-H and methoxy groups, will require a moderately polar eluent to move down a silica column.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a column by packing silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 85:15 Hexane:Ethyl Acetate).[5]

  • Fraction Collection: Collect the eluent in fractions and monitor the separation using Thin-Layer Chromatography (TLC).

  • Gradient Elution (Optional): If separation is not optimal, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified compound.

Workflow for Column Chromatography

G A Pack silica gel column B Load crude sample A->B C Elute with mobile phase (e.g., Hexane:EtOAc) B->C D Collect fractions C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Evaporate solvent F->G H High-Purity Product G->H

Caption: General workflow for purification via column chromatography.

Acid-Base Extraction: Exploiting Amphoteric Nature

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. Benzimidazoles are amphoteric, meaning they possess both acidic (the N-H proton) and basic (the lone pair on the sp² nitrogen) properties. This allows for selective extraction into aqueous acidic or basic solutions.

Causality Behind Experimental Choices

The benzimidazole ring system can be protonated by an acid to form a water-soluble salt or deprotonated by a strong base to form a water-soluble salt. Neutral organic impurities will remain in the organic phase during this process.

  • Acidic Wash: Treating an organic solution of the crude product with an aqueous acid (e.g., dilute HCl) will protonate the this compound, extracting it into the aqueous layer as its hydrochloride salt.

  • Basic Wash: Subsequent neutralization of the aqueous layer with a base (e.g., NaOH) will deprotonate the salt, causing the purified, neutral this compound to precipitate out of the aqueous solution.[6]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The this compound will move to the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer, containing neutral impurities, can be discarded.

  • Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH solution) with stirring until the solution is basic and precipitation is complete.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.

Workflow for Acid-Base Extraction

G cluster_0 Extraction cluster_1 Precipitation & Isolation A Crude product in organic solvent B Extract with aq. HCl A->B C Separate Layers B->C D Aqueous Layer (Protonated Product) C->D E Neutralize with aq. NaOH D->E F Filter Precipitate E->F G Purified Product F->G

Caption: Workflow for purification via acid-base extraction.

Data Summary and Comparison

ParameterRecrystallizationColumn ChromatographyAcid-Base Extraction
Principle Differential SolubilityDifferential Adsorption/PolarityAcidity/Basicity
Typical Purity Good to High (>98%)Very High (>99.5%)Good (>97%)
Expected Yield Moderate to High (60-90%)Moderate (50-80%)High (>85%)
Scalability Excellent (grams to kilograms)Poor (milligrams to grams)Excellent (grams to kilograms)
Solvent Usage ModerateHighModerate
Time Consumption ModerateHighLow
Best For Bulk purification, removing minor impuritiesHigh-purity small batches, separating similar compoundsRemoving neutral or acidic/basic impurities

Validation of Purity

The efficacy of any purification method must be validated by robust analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of organic compounds. A reverse-phase HPLC method can effectively separate this compound from its related impurities, allowing for precise quantification.[7][8]

  • Melting Point: A sharp melting point range close to the literature value (123°C) is a good indicator of high purity.[9] Impurities typically depress and broaden the melting point range.

  • Spectroscopy (NMR, MS): Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the structural integrity of the purified compound and ensure no degradation has occurred during the purification process.

Conclusion and Recommendations

The choice of purification method for this compound is dictated by the specific requirements of the project, including the initial purity of the crude material, the required final purity, the scale of the operation, and available resources.

  • For large-scale industrial production where high throughput and cost-effectiveness are paramount, Recrystallization or Acid-Base Extraction are the methods of choice. They are robust, scalable, and can effectively remove many common impurities.

  • For research and development or when exceptionally high purity is required (e.g., for analytical standards or late-stage pharmaceutical synthesis), Column Chromatography is indispensable. While more time-consuming and less scalable, it offers unparalleled resolution for removing closely related impurities.

In many cases, a combination of methods provides the best results. For instance, an initial purification by acid-base extraction to remove bulk impurities can be followed by a final recrystallization step to achieve high crystallinity and purity.

References

Safety Operating Guide

5-Methoxybenzimidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 5-Methoxybenzimidazole for Laboratory Professionals

Introduction: Beyond the Benchtop

This compound is a heterocyclic compound frequently utilized as a building block in pharmaceutical research and development, particularly in the synthesis of proton pump inhibitors and other therapeutic agents. While its utility in discovery chemistry is significant, its lifecycle in the laboratory does not end upon the completion of a reaction. As Senior Application Scientists, our responsibility extends to ensuring the safe and compliant disposal of all chemical reagents. Improper disposal not only poses a direct risk to personnel and the environment but can also result in significant regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind each procedural step, grounding our recommendations in established safety data and regulatory frameworks. Our objective is to provide a self-validating system for waste management that ensures safety, compliance, and environmental stewardship.

Core Hazard Profile and Essential Safety Precautions

Understanding the inherent hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. The primary risks associated with this compound are not acute toxicity but rather its irritant properties and potential environmental impact.

Summary of Hazard Identification

Hazard ClassificationDescriptionGHS Precautionary Statement Codes
Skin Corrosion/Irritation Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]P280, P305+P351+P338, P337+P313[2]
Respiratory Irritation May cause respiratory irritation.[1][3]P261, P271, P304+P340, P312[2]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[4][5]P273[6]

Causality Behind Required Personal Protective Equipment (PPE):

The classifications above dictate the minimum required PPE.

  • Nitrile Gloves: To prevent direct skin contact, which can cause irritation.[1]

  • Safety Goggles with Side-Shields: Essential to protect against accidental splashes or fine dust particles that can cause serious eye irritation.[2]

  • Laboratory Coat: To protect from contamination of personal clothing.[2]

  • Use in a Ventilated Area: Handling should occur in a chemical fume hood or a well-ventilated space to avoid inhalation of dust, which can irritate the respiratory system.[1][2]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The guiding principle for the disposal of this compound, as with most specialty chemicals, is that it must be managed as chemical waste through a licensed and approved disposal facility.[1][2][5] Direct disposal into standard trash or down the drain is strictly prohibited due to its irritant nature and potential harm to aquatic ecosystems.[5]

Step 1: Waste Segregation at the Point of Generation

The "Why": Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Cross-contamination of waste streams can lead to dangerous reactions within a waste container or complicate the disposal process, often increasing costs. Benzimidazole derivatives should not be mixed with incompatible materials like strong oxidizing agents.[4][7]

Procedure:

  • Designate a Specific Waste Container: Use a dedicated, chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle or drum) clearly labeled for "this compound and related solid waste."

  • Collect All Contaminated Materials: This includes:

    • Unused or expired this compound.

    • Contaminated consumables such as weighing paper, gloves, and paper towels.

    • Empty stock bottles. Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol); collect the rinsate as hazardous waste.

Step 2: Proper Labeling and Temporary Storage

The "Why": Accurate and detailed labeling is a regulatory requirement and is critical for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. It ensures the contents are known and can be managed appropriately.

Procedure:

  • Attach a Chemical Waste Tag: As soon as the first item is placed in the container, affix a completed waste tag. This is a common requirement under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Complete the Tag Information:

    • Generator Information: Your name, lab location, and contact number.

    • Contents: List "this compound" (CAS No. 4887-80-3) and any other chemical constituents by their full name.[1] Do not use abbreviations.

    • Hazards: Check the appropriate boxes for "Irritant" and "Environmental Hazard."

  • Storage:

    • Keep the waste container tightly closed except when adding waste.[2]

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.

Step 3: Arranging for Final Disposal

The "Why": Final disposal must be handled by professionals who can ensure the chemical is destroyed in a compliant manner, typically via high-temperature incineration.[8] This method is effective for organic compounds and prevents their release into the environment.

Procedure:

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for waste disposal. They have established contracts with licensed hazardous waste disposal companies.

  • Schedule a Waste Pickup: Follow your institution's specific procedures to request a pickup of the full waste container. Do not allow waste to accumulate beyond your institution's specified time limits.

  • Maintain Records: Keep a copy of the waste pickup request and any associated manifests for your laboratory's records, as required by institutional and national regulations.[9][10]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

Procedure for a Small, Dry Spill:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or sand). Avoid raising dust.

  • Clean Up: Carefully sweep or scoop the material into your designated this compound waste container.[5][7]

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. Collect all cleaning materials as contaminated waste.

  • Report: Report the incident to your laboratory supervisor or EHS office, following institutional policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal gen Generate this compound Waste (Unused chemical, contaminated items) container Place in a dedicated, properly labeled waste container gen->container store Store container closed in a Satellite Accumulation Area with secondary containment container->store spill Spill Occurs store->spill request Container is full or storage time limit is reached store->request Check cleanup Follow Spill Cleanup Protocol. Place all materials in waste container. spill->cleanup Yes cleanup->store ehs Contact EHS to schedule pickup request->ehs Yes disposal Disposal by licensed contractor (e.g., Incineration) ehs->disposal

Caption: Decision workflow for compliant this compound waste disposal.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For this compound, this necessitates treating it as a dedicated chemical waste stream due to its irritant properties and potential for aquatic harm. By adhering to the structured protocol of segregation, proper labeling, safe temporary storage, and disposal via an approved EHS program, researchers can ensure they are protecting themselves, their colleagues, and the environment. This systematic approach transforms a regulatory requirement into an integral part of safe and trustworthy science.

References

Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Methoxybenzimidazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and the pioneering drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your methods. 5-Methoxybenzimidazole is a key building block in pharmaceutical research, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and causal framework for its safe management. Here, we establish a self-validating system of protocols, ensuring that every step, from preparation to disposal, is grounded in authoritative safety science.

Hazard Profile of this compound: Understanding the "Why"

Effective protection begins with a clear understanding of the risks. This compound is classified as hazardous, and its physical form as a powder presents a primary risk of dust generation and subsequent exposure.[1][2] The primary hazards associated with this compound are detailed in its Safety Data Sheet (SDS).[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the hazards are as follows:

Hazard ClassificationCategoryGHS CodeDescription of RiskAuthoritative Source
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[3][4][5]Fisher Scientific[3]
Serious Eye Damage/IrritationCategory 2H319Causes serious eye irritation.[3][4][5]Fisher Scientific[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[3][4][5]AK Scientific, Inc.[4]
Skin SensitizationCategory 1BH317May cause an allergic skin reaction.[2]Thermo Fisher Scientific[2]

These classifications dictate the necessity of a comprehensive PPE strategy to create a barrier between the researcher and the chemical, preventing contact with skin, eyes, and the respiratory system.

The Hierarchy of Controls: Engineering and Administrative Foundations

Personal Protective Equipment (PPE) is the final and critical line of defense, but it should never be the only one.[6] Its effectiveness is maximized when integrated into a broader safety framework.

  • Engineering Controls: These are the most effective measures as they involve physically isolating the hazard. When handling this compound powder, all weighing and transfer activities must be conducted within a certified chemical fume hood or a ventilated enclosure to control airborne dust.[1][4] Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1][3]

  • Administrative Controls: These are the work practices that reduce exposure. Minimize the quantity of the chemical handled at any given time. Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Crucially, always wash hands and exposed skin thoroughly after handling, even when gloves have been worn.[3][4][7]

The Essential PPE Ensemble for this compound

The selection of each PPE component is a direct response to the specific hazards identified. The following table outlines the mandatory ensemble for handling this compound.

PPE ComponentStandard/SpecificationRationale for Use
Eye/Face Protection ANSI Z87.1 (US) / EN 166 (EU)Protects against dust particles and potential splashes causing serious eye irritation.[1][3]
Gloves Chemical-resistant, powder-free nitrilePrevents skin irritation and potential absorption.[3][4] Powder-free gloves are crucial to avoid aerosolizing the chemical.[8]
Body Protection Long-sleeved lab coat or chemical-resistant coverallsProtects skin on the arms and body from contact with dust.[1]
Respiratory Protection NIOSH-approved N95 respirator or higherRequired when engineering controls (fume hood) are not available or during spill cleanup to prevent respiratory tract irritation from inhaled dust.[1][7]

Procedural Discipline: Donning, Doffing, and Emergency Actions

The order of operations in using PPE is as critical as the equipment itself. Incorrect removal can lead to contamination and exposure.

Step-by-Step PPE Protocol

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Gown/Coveralls: Put on the lab coat or coveralls, ensuring full coverage.

  • Respirator (if required): Perform a seal check to ensure a tight fit.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don gloves last, pulling the cuffs over the sleeves of the lab coat.[8]

Doffing (Taking Off) Sequence: The goal is to touch contaminated surfaces as little as possible.

  • Gloves: Remove gloves first, using a glove-to-glove technique to peel them off without touching the outside with bare skin.

  • Gown/Coveralls: Untie and remove, rolling it inside-out as you go.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Eye Protection: Remove by handling the strap, not the front.

  • Respirator: Remove last by the straps.

  • Final Hand Hygiene: Wash and dry hands again as the final step.

Emergency Protocol: Immediate First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation occurs or persists, get medical advice.[3][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Spill: Evacuate the area. Wearing the full PPE ensemble, including respiratory protection, sweep up the spilled solid material, avoiding dust generation.[1] Place it into a suitable, labeled container for disposal.[4]

Operational Workflow and Disposal Plan

A clear workflow ensures that safety is integrated into every stage of the experimental process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Cleanup & Disposal Phase A 1. Hazard Review Review SDS for this compound B 2. Engineering Control Check Verify fume hood is operational A->B C 3. Assemble PPE Goggles, Gloves, Lab Coat, Respirator (if needed) B->C D 4. Don PPE Follow correct sequence C->D E 5. Weigh & Handle Chemical Minimize dust creation D->E F 6. Secure Compound Close and seal primary container E->F G 7. Decontaminate Work Area Wipe down surfaces F->G H 8. Dispose of Waste Segregate contaminated PPE and chemical waste G->H I 9. Doff PPE Follow correct sequence H->I J 10. Final Hand Wash I->J

Caption: Workflow for Safe Handling of this compound.

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with this compound must be considered contaminated waste. Place it in a designated, sealed waste container for hazardous materials. Do not dispose of it in regular trash.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[3][4][7] Follow all local, state, and federal regulations, and consult your institution's Environmental Health and Safety (EHS) department for specific procedures. Never pour chemical waste down the drain.[4]

By adhering to this comprehensive guide, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxybenzimidazole
Reactant of Route 2
Reactant of Route 2
5-Methoxybenzimidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.